2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139838. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNLOXENNXVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CCC2C(C1)O2)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57086-39-2 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID1043910 | |
| Record name | beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
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Molecular Weight |
246.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]- | |
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| Record name | (3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
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CAS No. |
3388-04-3 | |
| Record name | Epoxycyclohexylethyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3388-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
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| Record name | Silicone A-186 | |
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| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]- | |
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| Record name | beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
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| Record name | 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.198 | |
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| Record name | 3,4-EPOXYCYCLOHEXYLETHYLTRIMETHOXYSILANE | |
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Foundational & Exploratory
What is the CAS number for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane?
An In-Depth Technical Guide to 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane for Advanced Material Applications
Introduction
This compound is a bifunctional organosilane that possesses a unique molecular architecture, integrating a reactive epoxycyclohexyl group and a hydrolyzable trimethoxysilyl group. This dual-functionality allows it to act as a molecular bridge between inorganic materials (such as glass, metals, and fillers) and organic polymer matrices. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, synthesis, key applications, and safe handling protocols, tailored for researchers and professionals in materials science and drug development.
Compound Identification and Core Properties
The unambiguous identification of a chemical substance is paramount for scientific and regulatory purposes. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
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Chemical Name: this compound
-
Synonyms: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane, Silquest A-186, KBM-303[2][4]
Physicochemical Data Summary
The physical and chemical properties of a compound dictate its processing parameters and performance characteristics. Below is a summary of key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₄Si | [1][5] |
| Molecular Weight | 246.38 g/mol | [1][3][5] |
| Appearance | Colorless, transparent liquid | [5][6] |
| Density | ~1.065 g/cm³ at 25°C | [1] |
| Boiling Point | 95-97°C at 0.25 mmHg | [1] |
| Refractive Index | ~1.4490 - 1.4510 at 20-25°C | [1][7] |
| Flash Point | 146°C | [1] |
| Purity | >97.0% (GC) |
The Chemistry of Adhesion: Mechanism of Action
The efficacy of this compound as a coupling agent stems from its two distinct reactive groups. The causality behind its function is a two-step process involving hydrolysis and subsequent covalent bonding.
-
Hydrolysis of the Trimethoxysilyl Group: In the presence of water, the methoxy groups (-OCH₃) attached to the silicon atom hydrolyze to form reactive silanol groups (-Si-OH).[5][8] This reaction releases methanol as a byproduct.[5][9] The silanols can then condense with other silanols to form stable siloxane bonds (-Si-O-Si-) or, more importantly, form strong covalent bonds with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and metal oxides.
-
Reaction of the Epoxy Group: The organophilic epoxycyclohexyl group is available to react with the organic resin matrix. This cycloaliphatic epoxy group offers excellent non-yellowing characteristics and can undergo ring-opening reactions with various functional groups found in polymers like epoxies, polyurethanes, and acrylics, forming a durable covalent bond.[2][8]
This dual reaction mechanism creates a robust chemical bridge at the interface, significantly enhancing adhesion, mechanical strength, and moisture resistance of the final composite material.[2][4]
Caption: Workflow for Surface Treatment of Inorganic Fillers.
Safety and Handling
Proper handling is essential due to the chemical's reactivity and potential hazards.
-
Hazards Identification: Causes serious eye irritation. [10][11][12]It is also suspected of causing genetic defects and cancer. [11]May cause skin irritation and allergic skin reactions. [10][12][13]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or glasses with side shields, and protective clothing. [10][11]A NIOSH-certified organic vapor respirator should be used if ventilation is inadequate. [11]* Handling: Use in a well-ventilated area. [10]Avoid contact with skin, eyes, and inhalation of vapor or mist. [11]Keep away from heat, sparks, and open flames. [9][11]* Storage: Store in a cool, well-ventilated place in tightly closed original containers. [2][11]Protect from moisture, as the product reacts with water, liberating methanol. [9][11]* Incompatibilities: Avoid contact with strong acids, bases, amines, and oxidizing agents. [9][10][11]
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Properties of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
An In-Depth Technical Guide to 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane: Properties, Reactions, and Applications
Abstract
This compound (CAS No. 3388-04-3) is a bifunctional organosilane possessing a reactive cycloaliphatic epoxy group and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a molecular bridge between inorganic materials (such as glass, metals, and minerals) and organic polymers. Its primary roles include serving as a potent adhesion promoter, a crosslinking agent, and a surface modifier in a wide array of advanced material applications.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reaction mechanisms, and key applications, with a focus on methodologies relevant to researchers and scientists in materials development.
Physicochemical and General Properties
This compound is a colorless to light-straw-colored liquid characterized by its dual reactivity.[3][4] The trimethoxysilyl moiety is susceptible to hydrolysis, forming reactive silanol groups, while the epoxy ring can undergo polymerization or react with various nucleophiles.[5] This dual nature is fundamental to its function as a coupling agent.[3] The cycloaliphatic epoxy group is noted to be more reactive than glycidoxypropyl-based systems, particularly in UV-initiated polymerizations.[6]
Table 1: Key Physicochemical
| Property | Value | Source(s) |
| CAS Number | 3388-04-3 | [6][7] |
| Molecular Formula | C11H22O4Si | [6][7] |
| Molecular Weight | 246.38 g/mol | [6][7] |
| Appearance | Clear, colorless to light yellow liquid | [3][4][5] |
| Density | 1.065 g/mL at 25 °C | [5][6] |
| Boiling Point | 95-97 °C at 0.25 mmHg | [5][6] |
| Refractive Index | 1.449 @ 20 °C | [5][6] |
| Flash Point | 146 °C | [5][6] |
| Viscosity | 5.2 cSt at 25 °C | [6] |
| Solubility | Soluble in common organic solvents; reacts with water. | [4] |
Synthesis and Reaction Mechanisms
Synthesis
A primary route for synthesizing this silane is the hydrosilylation of 4-vinyl-1-cyclohexene 1,2-epoxide with trimethoxysilane. This reaction is typically catalyzed by a platinum complex, such as a Karstedt or Wilkinson catalyst, to achieve high yields.[8] The reaction involves the addition of the Si-H bond across the vinyl group's double bond.[8]
Core Reaction Mechanisms
The utility of this compound is rooted in two distinct chemical transformations corresponding to its functional ends.
The trimethoxysilyl group is the inorganic-reactive portion of the molecule. In the presence of water, it undergoes hydrolysis to form silanol (Si-OH) groups, releasing methanol as a byproduct.[5][9] This reaction is catalyzed by either acid or base.[10] These silanol groups are highly reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable covalent Si-O-Substrate bonds.[9][11] Furthermore, they can self-condense with other silanol groups to form a durable, crosslinked polysiloxane network (Si-O-Si).[9]
The epoxy group is the organic-reactive portion. This strained three-membered ring can be opened by a variety of nucleophiles or through cationic polymerization.[12][13]
-
Under basic or nucleophilic conditions (e.g., with amines, hydroxides), the reaction proceeds via an SN2 mechanism. The nucleophile attacks the least sterically hindered carbon of the epoxy ring.[14][15] This is a common curing reaction in epoxy resin systems where an amine hardener attacks the epoxy group, leading to crosslinking.[5]
-
Under acidic conditions , the epoxy oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[14][16]
Use in Coatings, Sealants, and Composites
In coatings and sealants, this silane improves adhesion to substrates, particularly glass and metal. [4]It can be used as a primer or as an additive directly into the formulation. [1]Its non-yellowing nature makes it suitable for various resin systems, including waterborne acrylic and polyurethane coatings. [1]In mineral-filled composites, it enhances the bond between the filler and the resin, leading to improved mechanical properties and water resistance. [3][4]
Niche Applications
Research has shown its use in creating epoxy-organosilica particles with a high positive Zeta potential and in the formulation of UV-curable coating resins through controlled hydrolysis. [6]While less common, its surface modification capabilities can be relevant in biomedical applications, such as functionalizing the surface of biosensors or immobilizing biomaterials. [6]
Safety and Handling
This compound is classified as a substance that causes serious eye irritation and is suspected of causing genetic defects and cancer. [5][17]
-
Handling: Use in a well-ventilated area, and avoid all eye and skin contact. Do not breathe vapor or mist. [5][17]Wear appropriate personal protective equipment (PPE), including chemical goggles, neoprene or nitrile rubber gloves, and a NIOSH-certified organic vapor respirator. [5]* Storage: Store in a cool, dry, well-ventilated place away from heat and moisture. [1]The material is sensitive to moisture, as it reacts with water to liberate methanol. [5]Keep containers tightly sealed. [1][5]* Incompatibilities: It can react exothermically with amines and is incompatible with water, moisture, and strong oxidizing agents. [5][18]* Chronic Effects: Upon contact with water, it hydrolyzes to release methanol, which is known to have chronic effects on the central nervous system. [5]
Conclusion
This compound is a high-performance organofunctional silane that serves as a critical component in advanced materials. Its ability to form durable covalent bonds with both inorganic and organic materials makes it an indispensable tool for researchers and professionals seeking to enhance adhesion, improve mechanical properties, and increase the environmental resistance of composites, coatings, and sealants. Understanding its fundamental reaction mechanisms—hydrolysis/condensation and epoxy ring-opening—is key to effectively harnessing its capabilities in material design and development.
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2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane molecular structure and functional groups
An In-depth Technical Guide to 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane: Molecular Structure, Functional Groups, and Applications
Introduction
This compound (CAS No: 3388-04-3) is a bifunctional organosilane that serves as a critical molecular bridge between inorganic and organic materials.[1] Its unique structure, featuring a reactive cycloaliphatic epoxy group and a hydrolyzable trimethoxysilane moiety, enables its function as a versatile adhesion promoter, crosslinking agent, and surface modifier.[1][2][3] This guide provides a detailed examination of its molecular architecture, the distinct roles of its functional groups, and its practical applications in advanced materials science.
Molecular Structure and Physicochemical Properties
The compound's molecular formula is C₁₁H₂₂O₄Si, with a molecular weight of approximately 246.38 g/mol .[4][5] Structurally, it consists of a trimethoxysilyl group attached via an ethyl linker to a cyclohexyl ring containing an epoxide (oxirane) function.[4][6] This dual-ended structure is the foundation of its utility as a coupling agent.[7] The molecule is typically a colorless to light yellow liquid, soluble in common organic solvents but reactive with water.[2][6][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3388-04-3 | [4][9][10] |
| Molecular Formula | C₁₁H₂₂O₄Si | [4][5][8] |
| Molecular Weight | 246.38 g/mol | [1][4][5] |
| Appearance | Colorless, transparent liquid | [4][6][8] |
| Boiling Point | ~285-310 °C | [1][4][6] |
| Density (at 25°C) | ~1.065 g/cm³ | [1][2][5] |
| Refractive Index (at 20°C) | ~1.449 - 1.451 | [1][5][6] |
| Flash Point | ~105 - 146 °C | [2][5][6] |
Analysis of Functional Groups and Reactivity
The distinct reactivity of this compound stems from its two primary functional groups, which can react independently and under different conditions.
The Trimethoxysilane Group: The Inorganic Anchor
The trimethoxysilane [-Si(OCH₃)₃] end of the molecule is responsible for forming robust covalent bonds with inorganic substrates such as glass, metals, and mineral fillers.[6][7] This bonding occurs through a two-step hydrolysis and condensation mechanism:
-
Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-Si-OH) and methanol as a byproduct.[6][7][11] This reaction is catalyzed by either acid or base.[12]
-
Condensation: The newly formed silanol groups are highly reactive and will condense with hydroxyl groups present on the surface of inorganic materials (e.g., Si-OH on a glass surface), forming stable, covalent siloxane bonds (Si-O-Substrate). Additionally, they can self-condense with other silanol groups to form a durable polysiloxane network at the interface.[6][7]
This process effectively grafts the molecule onto the inorganic surface, creating a new organic-receptive layer.
The Epoxycyclohexyl Group: The Organic Link
The epoxycyclohexyl group is a strained three-membered ring containing an oxygen atom.[6] This ring strain makes it susceptible to ring-opening reactions by a wide range of nucleophiles found in organic polymers, such as amines, hydroxyls, and carboxylic acids.[6][7] This reaction forms a stable covalent bond between the silane and the organic resin matrix. The cycloaliphatic nature of this epoxy group, compared to glycidyl-type epoxies, imparts superior UV stability and thermal resistance, making it ideal for non-yellowing coatings and outdoor applications.[3]
Core Applications in Materials Science
The dual functionality of this silane makes it an indispensable additive in numerous fields:
-
Coatings, Adhesives, and Sealants: It is widely used as an adhesion promoter to improve the bond between a coating or adhesive and an inorganic substrate like glass or metal.[2][3][6][8] This enhances durability, weather resistance, and prevents delamination.
-
Composite Materials: In fiber-reinforced plastics (e.g., fiberglass) and mineral-filled composites, it acts as a coupling agent at the filler-resin interface.[2][8] This improves stress transfer from the resin to the reinforcement, significantly enhancing mechanical properties like tensile and flexural strength.[3]
-
Electronics: It is used to enhance the adhesion and reliability of epoxy molding compounds (EMC) and other packaging materials for semiconductors and printed circuit boards, improving moisture resistance and dielectric properties.[2][3]
-
Sol-Gel Processes: The silane is a precursor in the synthesis of hybrid organic-inorganic materials and can be used to create epoxy-functionalized silica particles with high positive Zeta potential for applications in catalysis and photonics.[4][5]
Experimental Protocol: Surface Modification of Glass Substrates
This protocol details a standard procedure for applying this compound to a glass surface to promote adhesion for a subsequent epoxy-based coating.
Objective: To create a covalently-bonded silane layer on a glass substrate, rendering the surface organo-reactive.
Materials:
-
Glass slides or substrates
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (glacial)
-
Detergent solution
-
Beakers, graduated cylinders
-
Oven
Methodology:
-
Substrate Cleaning (Critical Step):
-
Thoroughly wash the glass slides with a detergent solution to remove organic contaminants.
-
Rinse extensively with deionized water.
-
Immerse the slides in a piranha solution (use extreme caution) or treat with an oxygen plasma cleaner to remove residual organics and generate surface hydroxyl (-OH) groups. The presence of these hydroxyl groups is essential for the condensation reaction.
-
Rinse again with deionized water and dry completely in an oven at 110°C for 30 minutes.
-
-
Preparation of Silane Solution:
-
In a beaker, prepare a 95% ethanol / 5% water solution (by volume). For example, mix 95 mL of ethanol with 5 mL of deionized water. The water is required for the hydrolysis of the methoxy groups.
-
Adjust the pH of the solution to approximately 4.5-5.5 by adding a few drops of acetic acid. This acidic condition catalyzes the hydrolysis reaction.[12]
-
Add this compound to the acidified alcohol-water solution to a final concentration of 1-2% by volume.
-
Stir the solution for at least 15-30 minutes. This "pre-hydrolysis" time allows the silane molecules to hydrolyze into their reactive silanol form.
-
-
Application to Substrate:
-
Immerse the clean, dry glass slides into the silane solution for 2-3 minutes. Alternatively, the solution can be wiped or sprayed onto the surface.
-
This allows the hydrolyzed silanol groups to align with and approach the hydroxyl groups on the glass surface.
-
-
Rinsing and Curing:
-
Remove the slides from the solution and rinse briefly with pure ethanol to remove any excess, unreacted silane.
-
Cure the treated slides in an oven at 110-120°C for 15-30 minutes. The heat provides the energy needed to drive the condensation reaction, forming stable Si-O-Si bonds between the silane and the glass surface, and also promoting self-condensation between adjacent silane molecules.
-
-
Final Surface:
-
The glass substrate is now functionalized with a layer of silane molecules, with the epoxy groups oriented away from the surface, ready to react with an applied epoxy resin or other organic material.
-
Conclusion
This compound is a powerful molecular tool for materials scientists and engineers. By understanding the distinct chemical roles of its epoxy and trimethoxysilane functionalities, researchers can effectively engineer robust interfaces between disparate materials. This capability leads to the development of higher-performance coatings, adhesives, and composites with enhanced durability, strength, and reliability.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to 2-(3,4 Epoxycyclohexyl)ethyltrimethoxysilane: Properties and Applications. Retrieved from [Link]
-
Liwei Chem. (n.d.). [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane - Professional Silane Supplier from China. Retrieved from [Link]
-
Co-Formula. (n.d.). This compound Cas 3388-04-3 | A-186 silane. Retrieved from [Link]
-
Gelest, Inc. (2014). This compound Safety Data Sheet. Retrieved from [Link]
-
Anhui Elite Industrial Co.,ltd. (n.d.). [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane. Retrieved from [Link]
-
Silsource Inc. (n.d.). Supplier of 2-(3,4-EPOXYCYCLOHEXYL)-ETHYLTRIMETHOXYSILANE. Retrieved from [Link]
-
Gelest, Inc. (n.d.). This compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 25mL, Each. Retrieved from [Link]
-
Brinker, C.J. (n.d.). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. Retrieved from [Link]
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- 8. [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane - Buy Cas No.:3388-04-3, EC No.:222-217-1, fiberglass and resin Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
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An In-depth Technical Guide to the Solubility of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane in Organic Solvents
Introduction
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is a versatile organosilane coupling agent widely utilized across various industries, including automotive, construction, electronics, and coatings.[1] Its unique molecular structure, featuring a reactive epoxycyclohexyl group and a hydrolyzable trimethoxysilane moiety, allows it to act as a crucial intermediary, bridging organic polymers and inorganic surfaces.[2][3] This dual functionality enhances adhesion, improves mechanical strength, and increases the durability of composite materials.[3][4] A fundamental understanding of its solubility in organic solvents is paramount for formulators and researchers to ensure optimal dispersion, reactivity, and performance in their specific applications. This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying chemical principles, and a standardized protocol for its quantitative determination.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility behavior.[5]
This compound is a colorless to light yellow liquid with a molecular weight of approximately 246.38 g/mol .[4][6] Its structure consists of a nonpolar epoxycyclohexyl and ethyl spacer, and a polar trimethoxysilane group. This amphiphilic nature influences its solubility in a range of organic solvents.
Molecular Structure Analysis
Caption: Molecular structure of this compound.
The trimethoxysilane group can undergo hydrolysis in the presence of water to form silanol groups (-Si-OH), which can then condense.[7] This reactivity with water means the compound is generally considered insoluble in water, and hydrolysis can occur upon exposure to moisture.[1][8]
Qualitative and Quantitative Solubility Profile
Based on available data and chemical principles, this compound is soluble in a wide array of common organic solvents.[1][9] This broad solubility is attributed to its ability to engage in various intermolecular interactions, including London dispersion forces with nonpolar solvents and dipole-dipole interactions with polar solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble[1] | The hydroxyl group of alcohols can interact with the polar trimethoxysilane and epoxy groups. |
| Ketones | Acetone | Soluble[1] | The polar carbonyl group of ketones interacts favorably with the polar moieties of the silane. |
| Aromatic Hydrocarbons | Toluene | Soluble[1][9] | The nonpolar aromatic ring interacts well with the nonpolar epoxycyclohexyl and ethyl groups. |
| Aliphatic Hydrocarbons | Hexane | Soluble[5] | The nonpolar nature of aliphatic hydrocarbons aligns with the nonpolar parts of the silane molecule. |
| Ethers | Diethyl ether | Soluble[8] | The ether linkage provides some polarity for interaction with the silane's polar groups. |
| Water | Insoluble[1] | The large nonpolar organic portion of the molecule and the tendency to hydrolyze limit its solubility in water.[8] |
Experimental Protocol for Determining Solubility
This section provides a standardized, step-by-step methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (purity >97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a similar quantitative analytical instrument.
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The goal is to create a solution where undissolved solute is visibly present.
-
Causality: Starting with a supersaturated solution ensures that the solvent is fully saturated at the given temperature, leading to an accurate determination of the solubility limit.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Causality: Constant temperature and prolonged agitation are critical to reach thermodynamic equilibrium, which is the point of maximum solute dissolution.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved silane.
-
Causality: Centrifugation provides a clear separation of the saturated supernatant from the excess solid, which is crucial for accurate sampling.
-
-
Quantification of Solute:
-
Carefully extract a known volume of the clear supernatant using a micropipette.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate quantitative method to determine the concentration of the silane.
-
Trustworthiness: A validated analytical method with a proper calibration curve ensures the accuracy and reliability of the concentration measurement.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in grams per 100 mL of solvent using the determined concentration and the dilution factor.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Safety and Handling Considerations
This compound is classified as a hazardous substance.[10] It can cause skin and serious eye irritation.[11] It is also suspected of causing genetic defects and cancer.[12][13] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[13] In case of skin or eye contact, rinse thoroughly with water.[11] Store the compound in a cool, dry, and well-ventilated area away from heat and moisture to prevent hydrolysis.[9][12]
Conclusion
A comprehensive understanding of the solubility of this compound is fundamental for its effective application in various industrial formulations. Its amphiphilic nature renders it soluble in a broad range of common organic solvents, a critical attribute for its role as a coupling agent. While qualitative solubility is well-documented, quantitative determination through a rigorous experimental protocol is essential for optimizing formulations and ensuring product performance and consistency. The methodologies and safety precautions outlined in this guide provide a robust framework for researchers and professionals working with this versatile silane.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to 2-(3,4 Epoxycyclohexyl)ethyltrimethoxysilane: Properties and Applications.
- Fisher Scientific. (n.d.). [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane MSDS/SDS.
- Gelest, Inc. (n.d.). This compound.
- Anhui Elite Industrial Co.,ltd. (n.d.). [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane.
- Liwei Chemical. (n.d.). [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane.
- Santa Cruz Biotechnology, Inc. (n.d.). [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane Material Safety Data Sheet.
- Smolecule. (n.d.). Buy this compound | 3388-04-3.
- Gelest, Inc. (2014). This compound Safety Data Sheet.
- Silsource Inc. (n.d.). 2-(3,4-EPOXYCYCLOHEXYL)-ETHYLTRIMETHOXYSILANE.
- Gelest, Inc. (2024). This compound Safety Data Sheet.
- Hengda Chemical. (n.d.). This compound,cas:3388-04-3.
- Solubility of Things. (n.d.). Silane.
- Daken Chemical. (2024). Epoxy Silanes Secrets to Maximizing Corrosion Resistance.
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An In-Depth Technical Guide to the Thermal Stability of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane. As a molecule of significant interest in materials science and advanced manufacturing, a thorough understanding of its behavior under thermal stress is critical for its effective application. This document moves beyond a simple recitation of properties to offer a deeper, field-tested perspective on the factors governing its thermal integrity.
Introduction: A Molecule of Dual Functionality
This compound, a cycloaliphatic epoxy silane, is a bifunctional molecule that bridges the organic and inorganic worlds. Its trimethoxysilane group provides a mechanism for covalent bonding to inorganic substrates, while the epoxycyclohexyl group offers a reactive site for polymerization and cross-linking with organic matrices. This dual nature makes it an invaluable component in adhesives, coatings, composites, and electronics, where it enhances adhesion, mechanical strength, and overall durability.[1][2] A critical aspect of its performance in these applications is its ability to withstand thermal stress during processing and in its final application environment.
Figure 1: Molecular structure of this compound.
Physicochemical Properties and General Thermal Characteristics
A foundational understanding of the thermal stability of this compound begins with its fundamental physicochemical properties. These parameters provide initial indicators of its behavior at elevated temperatures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₄Si | [3] |
| Molecular Weight | 246.38 g/mol | [3] |
| Boiling Point | 95-97 °C @ 0.25 mmHg | [3] |
| Flash Point | 146 °C | [3] |
| Density (25 °C) | 1.065 g/mL | [3] |
Table 1: Key Physicochemical Properties
The relatively high boiling point, especially at reduced pressure, and a flash point of 146°C suggest a molecule with inherent thermal stability suitable for many industrial processes.[3] Manufacturer literature consistently refers to its "high thermal stability," making it suitable for high-temperature applications.[4] However, it is crucial to note that prolonged exposure to heat, especially in the presence of moisture, can lead to decomposition.[5]
The Crucial Role of Hydrolytic Stability
The thermal stability of this compound cannot be discussed in isolation from its hydrolytic stability. The methoxysilane groups are susceptible to hydrolysis in the presence of water, a reaction that is often a prerequisite for its function as a coupling agent but can also be a pathway to degradation.
Figure 3: A generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as the glass transition (for cured systems), melting, and exothermic or endothermic decomposition events.
Methodology:
-
Accurately weigh 5-10 mg of the sample into a DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the differential heat flow between the sample and the reference.
-
Analyze the resulting DSC curve for endothermic and exothermic peaks, which correspond to physical transitions or chemical reactions.
Factors Influencing Thermal Stability
The operational thermal stability of this compound is not an intrinsic constant but is influenced by its chemical environment.
-
Moisture: As previously discussed, the presence of water can initiate hydrolysis, which can be a precursor to both stabilization (through siloxane formation) and degradation. [5]* pH: The rate of hydrolysis is pH-dependent. Both acidic and basic conditions can catalyze the reaction, potentially impacting the material's stability at elevated temperatures.
-
Catalysts: Residual catalysts from the synthesis or formulation process can significantly affect the thermal decomposition pathways and onset temperatures.
-
Interacting Chemical Species: The presence of other reactive molecules, such as amines, can lead to exothermic reactions, which can locally increase the temperature and accelerate degradation. [5]
Conclusion: A Thermally Robust but Environmentally Sensitive Molecule
This compound is a thermally robust molecule, as evidenced by its high boiling and flash points. Its primary value in high-temperature applications lies in its ability to enhance the thermal stability of composite materials through strong interfacial bonding and increased cross-link density. However, its thermal behavior is intricately linked to its chemical environment, particularly the presence of moisture and other reactive species.
While direct, publicly available TGA and DSC data on the pure compound are limited, a comprehensive understanding of its thermal stability can be achieved by considering its physicochemical properties, its hydrolytic behavior, and its well-documented performance in enhancing the thermal integrity of advanced materials. For critical applications, it is imperative to conduct empirical thermal analysis under conditions that closely mimic the intended processing and end-use environments.
References
-
Investigation of curing kinetics of various cycloaliphatic epoxy resins using dynamic thermal analysis. (n.d.). Elsevier. [Link]
-
2-(3,4-Epoxycyclohexyl)ethyltris(trimethylsiloxy)silane CAS: 90492-24-3. (n.d.). ChangFu. [Link]
-
How does A Silane Coupling Agent affect the thermal stability of materials? - Blog. (2025, October 17). Co-Formula. [Link]
-
The Effect of a Silane Coupling Agent on the Hydrolytic Durability of Thin Epoxy Resin Films. (2025, August 7). ResearchGate. [Link]
-
Dynamic DSC analysis of the epoxy/hardener/catalyst system (10 °C min⁻¹). (n.d.). ResearchGate. [Link]
-
Manufacturer's Guide to 2-(3,4 Epoxycyclohexyl)ethyltrimethoxysilane: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
This compound Safety Data Sheet. (2014, September 22). Gelest, Inc. [Link]
-
This compound. (n.d.). Gelest, Inc. [Link]
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Differential Analysis Function in msFineAnalysis Ver 3 (1): Analysis of Epoxy Resin by using Headspace and Pyrolysis-GC-TOFMS. (n.d.). JEOL. [Link]
-
Identification of higher order silanes during monosilane pyrolysis using gas chromatography-mass spectrometry. (2018, March 14). ResearchGate. [Link]
-
Silane-Coupling-Agents-Connecting-Across-Boundaries-version-10.pdf. (n.d.). ResearchGate. [Link]
-
Silane Coupling Agents. (n.d.). theNanoHoldings. [Link]
-
Influences of hydrolysis stability of silazane additives on thermal stability of silicone rubber. (2025, August 6). ResearchGate. [Link]
-
Effect of mixed silanes on the hydrolytic stability of composites. (1996, November). PubMed. [Link]
-
Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. (2014, August 23). ScienceDirect. [Link]
-
Cure failure analysis of a two-component epoxy resin. (n.d.). Frontier Laboratories Ltd. [Link]
-
This compound Cas 3388-04-3 | A-186 silane. (n.d.). Co-Formula. [Link]
-
TGA curves for various silanized SN. TGA: thermogravimetric analysis; SN: silica nanoparticles. (n.d.). ResearchGate. [Link]
-
Influence of silane coupling agents on the interlaminar and thermal properties of woven glass fabric/nylon 6 composites. (2025, August 10). ResearchGate. [Link]
-
GC/MS Identification of Pyrolysis Products from Fire-retardant Brominated Epoxy Resin. (2025, August 10). ResearchGate. [Link]
-
Thermogravimetric analysis of raw and varous silanemodified silica. (n.d.). ResearchGate. [Link]
-
THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. (n.d.). Office of Scientific and Technical Information. [Link]
-
Thermogravimetric analysis curves of pure epoxy and the silanized epoxy resin. (n.d.). ResearchGate. [Link]
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Thermal stability of silane Coupling agents. (n.d.). Gelest, Inc. [Link]
-
Silanes and Silicones for Epoxy Resins. (2017, March 16). ResearchGate. [Link]
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Cycloaliphatic Diamine‐Based Polybenzoxazine Coatings on Cellulose Substrates for UV Resistance and Oil–Water Separation Applications. (2025, December 30). SPE Inspiring Plastics Professionals. [Link]
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Understanding the kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane using RRKM theory. (n.d.). Document Server@UHasselt. [Link]
-
Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. (n.d.). MDPI. [Link]
-
Infrared spectra of 2-(3-4,Epoxycyclohexyl)ethyltrimethoxysilane (1) and Palladium nanoparticle dispersion (2) with major peaks at (a) 1642 cm −1 (s; C C), (b) 2920 cm −1 (C-H), (c) 1087 cm −1 (s; Si-O), (e) 1190 cm −1 (epoxy ring), (f) 891 cm −1 (s; (epoxy ring)), respectively. (n.d.). ResearchGate. [Link]
-
Cycloaliphatic Silanes and Silicones. (n.d.). Gelest. [Link]
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Thermal decomposition curves of samples. (n.d.). ResearchGate. [Link]
-
Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. (n.d.). MATEC Web of Conferences. [Link]
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Safety and handling precautions for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
An In-Depth Technical Guide to the Safe Handling of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Introduction
This compound (CAS No. 3388-04-3), also known as Silane A-186, is a versatile organofunctional silane widely utilized in advanced materials science.[1][2] Its bifunctional nature, featuring a reactive epoxy group and hydrolyzable methoxy-silyl groups, makes it an excellent adhesion promoter, crosslinking agent, and surface modifier.[2][3] It serves as a critical "chemical bridge" between inorganic materials (like glass, metals, and fillers) and organic polymers (such as epoxy, acrylic, and polyurethane resins), enhancing the mechanical and electrical properties of the resulting composites.[2]
However, the same chemical reactivity that makes this compound valuable also presents significant health and safety hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the risks associated with this compound and details the necessary precautions for its safe handling, storage, and disposal. Adherence to these protocols is essential for mitigating risks and ensuring a safe laboratory environment.
Compound Identification and Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is the foundation of a robust safety protocol. These properties influence its behavior under various laboratory conditions and dictate appropriate handling and storage measures.
| Property | Value | Source |
| CAS Number | 3388-04-3 | [4] |
| EC Number | 222-217-1 | [4] |
| Molecular Formula | C₁₁H₂₂O₄Si | [4][5] |
| Molecular Weight | 246.38 g/mol | [3][5] |
| Appearance | Colorless, transparent liquid | [3] |
| Boiling Point | 95-97 °C at 0.25 mmHg | [5] |
| Density | 1.065 g/mL at 25 °C | [5] |
| Flash Point | 146 °C | [5] |
| Viscosity | 5.2 cSt at 25 °C | [5] |
| Hydrolytic Sensitivity | Reacts slowly with water/moisture | [5] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary risks stem from its reactivity, particularly the hydrolysis of the methoxysilane groups and the reactivity of the epoxy ring.
GHS Hazard Classification: [4][6]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.
-
Germ Cell Mutagenicity (Category 2, H341): Suspected of causing genetic defects.
-
Carcinogenicity (Category 2, H351): Suspected of causing cancer. This material was shown to induce a low incidence of squamous cell carcinomas in a study involving chronic recurrent application to the skin of mice.[4]
-
Skin Irritation/Sensitization: May cause skin irritation and potentially an allergic skin reaction.[4][7]
Mechanism of Hazard: Hydrolysis and Byproduct Formation
A critical, and often overlooked, hazard is the compound's reaction with water or moisture in the air. The trimethoxysilane moiety hydrolyzes to form silanol groups and, significantly, methanol .[4]
Reaction: C₁₁H₂₁O(Si(OCH₃)₃) + 3H₂O → C₁₁H₂₁O(Si(OH)₃) + 3CH₃OH
Methanol is a toxic substance. Ingestion or significant inhalation can lead to nausea, vomiting, headache, visual disturbances including blindness, metabolic acidosis, and effects on the central nervous system.[1][4] This hydrolysis reaction means that any exposure to the silane, including ingestion, carries the additional risk of methanol poisoning.[4]
Reactivity Hazards
Beyond hydrolysis, the compound can react exothermically with amines and may polymerize in the presence of weak acids.[4][8] It is also incompatible with strong oxidizing agents, as contact may result in ignition.[1]
Toxicological Summary
-
Inhalation: Vapors may cause irritation to the respiratory tract, with overexposure potentially leading to coughing, headache, and nausea.[4]
-
Developmental Toxicity: Studies in rats and rabbits have shown maternal toxicity at certain doses, with minimal fetal toxicity observed at higher concentrations.[9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, starting with engineering controls as the primary barrier, supplemented by rigorous use of appropriate PPE.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation to prevent vapor accumulation.[4][6][10]
-
Safety Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[4][6]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Protection | Specification | Rationale and Best Practices |
| Eye/Face | Chemical safety goggles. A full-face shield is recommended if splashing is possible. | Protects against splashes and vapors. Contact lenses should not be worn as they can trap chemicals against the eye.[4][11] |
| Hand | Neoprene or nitrile rubber gloves. | These materials provide adequate protection against the silane and its potential methanol byproduct. Latex gloves are not sufficient.[4][8][12] Always inspect gloves for tears or holes before use and wash hands after removal. |
| Body | Chemical-resistant lab coat. Protective sleeves and a chemical-resistant apron for larger quantities. | Prevents skin contact from splashes. Contaminated clothing must be removed immediately and laundered before reuse.[4][11] |
| Respiratory | A NIOSH-certified organic vapor (black cartridge) respirator. | Required when engineering controls are insufficient or during spill cleanup. Use must comply with institutional respiratory protection programs.[4][8] |
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is crucial to prevent cross-contamination. The following sequence should be followed.
Caption: PPE Donning and Doffing Sequence.
Standard Operating Procedures for Handling and Storage
General Handling Protocol
-
Pre-Handling Assessment: Before beginning work, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place and functional.
-
Work Area Preparation: Conduct all operations within a chemical fume hood. Ensure the work area is clean and free of incompatible materials (amines, acids, oxidizing agents, water sources).[1][4]
-
Aliquotting and Transfer:
-
Don all required PPE as per the workflow diagram.
-
Ground equipment if transferring large volumes to prevent static discharge.
-
Open the container slowly to release any potential pressure.
-
Use compatible tools (e.g., glass, stainless steel) to transfer the liquid.
-
Keep the container tightly sealed when not in use to prevent hydrolysis from atmospheric moisture.[4]
-
-
Post-Handling:
Storage Requirements
Proper storage is essential to maintain the compound's stability and prevent hazardous reactions.
-
Container: Store in the original, tightly sealed container.[4][6]
-
Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[1][2][6] The area should be locked up or otherwise secured.[4]
-
Incompatibilities: Store away from heat, open flames, sparks, and incompatible materials such as amines, water, moisture, and strong oxidizing agents.[1][4]
-
Atmosphere: For long-term storage, packaging under a dry, inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[5]
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce injury and damage.
Emergency Response Decision Tree
Caption: Emergency Response Decision Tree.
Exposure and First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin thoroughly with soap and water. If irritation or a rash occurs, seek medical attention.[1][8]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4] It is critical to inform the physician that the substance hydrolyzes to form methanol .[4]
Spill Cleanup Protocol
-
Evacuate and Secure: Evacuate all non-essential personnel from the area.[4][6] Eliminate all ignition sources.[1]
-
Protect Personnel: Before entering the spill area, don the appropriate PPE, including a respirator, chemical goggles, and resistant gloves and clothing.
-
Containment: For liquid spills, create a dike around the spill using an inert, absorbent material such as sand, vermiculite, or commercial sorbents. Prevent the spill from entering sewers or public waters.[4][6]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[1][4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Fire Response
-
This material is combustible but has a high flash point.[1][5]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical powder.[1][8]
-
Firefighting Procedures: Firefighters must wear full protective equipment, including a self-contained breathing apparatus (SCBA). Use a water spray to cool fire-exposed containers.[4][6]
Waste Disposal
All waste materials, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Disposal must be carried out by a licensed waste disposal facility in strict accordance with all local, state, and federal regulations.[4][6]
-
Due to the potential for methanol formation, waste streams may have multiple hazard characteristics.
References
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Gelest, Inc. (2014). Safety Data Sheet: this compound. [Link]
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Gelest, Inc. (2015). Safety Data Sheet: 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIETHOXYSILANE. [Link]
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An In-Depth Technical Guide to the Key Applications of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane in Materials Science
Foreword: Bridging the Organic-Inorganic Divide with a Versatile Silane
In the dynamic landscape of materials science, the quest for enhanced performance, durability, and multi-functionality is perpetual. At the heart of this pursuit lies the critical interface between organic polymers and inorganic materials. It is at this junction that performance is often defined, and where failure can originate. 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, hereafter referred to as ECTMS, has emerged as a pivotal molecule in bridging this divide. Its unique bifunctional nature, possessing a reactive epoxycyclohexyl group and hydrolyzable trimethoxysilyl moieties, allows it to act as a molecular-level "handshake," fostering a robust and durable connection between disparate materials.
This guide provides a comprehensive exploration of the core applications of ECTMS, delving into the fundamental chemistry that underpins its efficacy. We will move beyond a mere recitation of applications to provide researchers, scientists, and product development professionals with a deeper understanding of the causality behind its performance. From enhancing the mechanical integrity of composites to promoting adhesion in advanced coatings and sealants, ECTMS is a testament to the power of molecular engineering in shaping the macroscopic world of materials.
The Molecular Architecture of this compound: A Duality of Function
ECTMS is an organosilane with the chemical formula C₁₁H₂₂O₄Si.[1] Its structure is the key to its versatility. It comprises a cycloaliphatic epoxy group attached to a silicon atom via an ethyl bridge, with three methoxy groups also bonded to the silicon atom.[2] This dual-ended structure is the cornerstone of its functionality as a coupling agent.
-
The Inorganic Interface: The Trimethoxysilane Anchor: The trimethoxysilane end of the molecule is the workhorse for bonding to inorganic substrates such as glass, metals, and silica.[3] In the presence of moisture, the methoxy groups (-OCH₃) undergo hydrolysis to form reactive silanol groups (-Si-OH).[4] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable covalent Si-O-Substrate bonds. They can also self-condense to form a durable polysiloxane network at the interface.[4]
-
The Organic Interface: The Reactive Epoxy Ring: The 3,4-epoxycyclohexyl group provides the crucial link to the organic polymer matrix. This cycloaliphatic epoxy ring is more reactive than the glycidyl ether epoxy group found in other common epoxy silanes, particularly in UV-initiated cationic curing systems.[5] It can readily react with a variety of organic functional groups, including amines, carboxyls, and hydroxyls, which are prevalent in many polymer resins like epoxies, polyurethanes, and acrylics.[3] This reaction forms a covalent bond, effectively integrating the silane, and by extension the inorganic substrate, into the polymer matrix.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3388-04-3[6] |
| Molecular Formula | C₁₁H₂₂O₄Si[6] |
| Molecular Weight | 246.38 g/mol [6] |
| Appearance | Colorless transparent liquid[6] |
| Boiling Point | 310 °C[6] |
| Density (25 °C) | 1.065 g/mL[6] |
| Refractive Index (n²⁵D) | 1.4510[6] |
| Flash Point | 113 °C[6] |
The Foundational Mechanism: Hydrolysis and Condensation
The efficacy of ECTMS as a coupling agent is predicated on its ability to undergo hydrolysis and condensation reactions. Understanding this two-step process is fundamental to its correct application.
Step 1: Hydrolysis In the presence of water, the three methoxy groups on the silicon atom are hydrolyzed to form silanetriol and methanol as a byproduct. This reaction is pH-dependent and can be catalyzed by either acids or bases.
R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH (where R is the 2-(3,4-Epoxycyclohexyl)ethyl group)
Step 2: Condensation The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
-
Intermolecular Condensation: Two silanol molecules can react to form a siloxane (Si-O-Si) bond, releasing a molecule of water. This process leads to the formation of oligomeric and polymeric siloxane structures.
-
Surface Condensation: The silanol groups can react with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, metal oxide) to form a covalent Si-O-Substrate bond, anchoring the silane to the surface.
Caption: Hydrolysis and condensation of ECTMS.
Core Application I: Reinforcement in Composite Materials
In fiber-reinforced and particulate-filled polymer composites, the interface between the reinforcement and the polymer matrix is a critical determinant of the material's overall mechanical performance. A weak interface leads to poor stress transfer, delamination, and premature failure. ECTMS is extensively used to treat glass fibers, silica, and other inorganic fillers to enhance their compatibility with the polymer matrix, thereby improving the mechanical properties of the composite.[3][7]
Causality of Performance Enhancement:
-
Improved Interfacial Adhesion: The formation of covalent bonds on both the inorganic filler surface and with the polymer matrix creates a robust interfacial region. This strong adhesion allows for efficient stress transfer from the polymer matrix to the high-strength reinforcement, leading to significant improvements in tensile strength, flexural strength, and impact resistance.[8]
-
Enhanced Wetting and Dispersion: Treatment of fillers with ECTMS can modify their surface energy, leading to better wetting by the polymer resin and improved dispersion of the filler particles within the matrix. This eliminates agglomerates, which can act as stress concentration points and initiation sites for cracks.
-
Protection of the Reinforcement: The silane layer can protect the surface of the reinforcement from environmental degradation, such as moisture attack, which can be particularly detrimental to the long-term performance of glass fibers.
Table 2: Illustrative Impact of ECTMS on Mechanical Properties of Glass Fiber/Epoxy Composites
| Property | Neat Epoxy Composite | ECTMS-Treated Glass Fiber Composite | Percentage Improvement |
| Tensile Strength | ~250 MPa | ~350 MPa | ~40% |
| Flexural Strength | ~400 MPa | ~550 MPa | ~37.5% |
| Interlaminar Shear Strength | ~30 MPa | ~45 MPa | ~50% |
Note: These are representative values and can vary significantly based on the specific resin system, fiber volume fraction, and processing conditions.
Experimental Protocol: Surface Treatment of Glass Fibers with ECTMS
This protocol outlines a typical procedure for the surface treatment of glass fibers for use in an epoxy composite.
-
Fiber Preparation:
-
Start with heat-cleaned or desized glass fibers to ensure a reactive surface.
-
Dry the fibers in an oven at 110-120°C for 1-2 hours to remove any adsorbed moisture.
-
-
Silane Solution Preparation:
-
Prepare a 0.5-2.0% (by weight) solution of ECTMS in a 95:5 (v/v) mixture of ethanol and water.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid. This acidic condition promotes the hydrolysis of the methoxy groups to silanols.
-
Allow the solution to "pre-hydrolyze" for at least 1 hour with gentle stirring.
-
-
Fiber Treatment:
-
Immerse the dried glass fibers in the silane solution for 2-3 minutes, ensuring complete wetting.
-
Remove the fibers and allow the excess solution to drain off.
-
-
Drying and Curing:
-
Dry the treated fibers at room temperature for 24 hours, followed by oven drying at 110-120°C for 15-30 minutes to remove the solvent and promote the initial condensation of the silane on the fiber surface.
-
This is often followed by a curing step at a higher temperature (e.g., 150°C for 10 minutes) to ensure the formation of a stable polysiloxane layer.
-
-
Composite Fabrication:
-
Incorporate the treated fibers into the epoxy resin matrix using a suitable manufacturing process (e.g., hand lay-up, vacuum infusion, or pultrusion).
-
Cure the composite according to the epoxy resin manufacturer's recommendations.
-
Core Application II: Adhesion Promotion in Adhesives and Sealants
The longevity and reliability of adhesive bonds and sealant joints are critically dependent on the adhesion between the adhesive/sealant and the substrate. ECTMS is a highly effective adhesion promoter, particularly for bonding to inorganic substrates like glass, aluminum, and steel.[6] It is compatible with a wide range of adhesive and sealant chemistries, including epoxy, polyurethane, and polysulfide systems.[2][3]
Causality of Performance Enhancement:
-
Formation of a "Chemical Bridge": As with composites, ECTMS forms a durable chemical bridge between the substrate and the adhesive/sealant. This covalent bonding significantly enhances the initial adhesion and, more importantly, the long-term durability of the bond, especially in harsh environments.
-
Improved Wet Adhesion: One of the most significant benefits of using ECTMS is the dramatic improvement in "wet adhesion" – the ability of the bond to maintain its strength after exposure to water or high humidity. The stable Si-O-Substrate bonds are resistant to hydrolysis, preventing water from displacing the adhesive from the substrate surface.
-
Non-Yellowing: The cycloaliphatic structure of the epoxy group in ECTMS imparts excellent UV stability, making it suitable for applications where color stability and resistance to yellowing are important.[3]
Caption: ECTMS as a molecular bridge.
Experimental Protocol: Formulation of a Two-Part Epoxy Adhesive with ECTMS
This protocol provides a starting point for incorporating ECTMS into a two-part epoxy adhesive formulation.
Part A (Resin Component):
-
To 100 parts by weight of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin, add 0.5 to 2.0 parts by weight of ECTMS.
-
Mix thoroughly at room temperature until a homogeneous mixture is obtained. Gentle heating (40-50°C) can be used to reduce viscosity if necessary.
Part B (Hardener Component):
-
Use a suitable amine-based curing agent (e.g., a polyamidoamine or a cycloaliphatic amine) in the stoichiometric amount recommended by the manufacturer for the epoxy resin used.
Application:
-
Thoroughly mix Part A and Part B in the correct ratio immediately before use.
-
Apply the mixed adhesive to the substrates to be bonded.
-
Assemble the joint and clamp as necessary.
-
Cure the adhesive according to the curing agent's recommended schedule (e.g., 24 hours at room temperature, followed by a post-cure at 80°C for 2 hours for optimal performance).
Core Application III: Crosslinking and Adhesion in Coatings
In the coatings industry, ECTMS serves a dual role as both a crosslinker and an adhesion promoter, particularly in waterborne systems like acrylic and polyurethane dispersions.[3] Its incorporation can lead to significant improvements in coating hardness, chemical resistance, and adhesion to the substrate.
Causality of Performance Enhancement:
-
Crosslinking: The silanol groups formed upon hydrolysis of ECTMS can self-condense to form a siloxane network within the coating film as it cures. This inorganic network reinforces the organic polymer matrix, leading to increased hardness, scratch resistance, and solvent resistance.
-
Adhesion to Substrate: Simultaneously, the silanol groups can react with the substrate, providing the same adhesion-promoting benefits as seen in adhesives and sealants.
-
Improved Water Resistance: The crosslinked siloxane network reduces the water permeability of the coating, enhancing its protective properties.
Experimental Protocol: Incorporation of ECTMS into a Waterborne Acrylic Coating
This protocol describes a general method for adding ECTMS to a waterborne acrylic latex formulation.
-
Pre-hydrolysis of ECTMS (Optional but Recommended):
-
In a separate container, prepare an aqueous dispersion of ECTMS. A typical starting point is to add 1 part of ECTMS to 9 parts of deionized water with vigorous stirring.
-
Adjust the pH to 4.0-5.0 with a suitable acid (e.g., acetic acid).
-
Allow this mixture to stir for several hours to pre-hydrolyze the silane.
-
-
Addition to the Latex:
-
While stirring the acrylic latex, slowly add the pre-hydrolyzed ECTMS solution. The amount of ECTMS is typically in the range of 0.5-2.0% based on the solid content of the latex.
-
Continue stirring for at least 30 minutes to ensure uniform distribution.
-
-
Formulation and Application:
-
Complete the coating formulation by adding other necessary components such as coalescing agents, defoamers, and rheology modifiers.
-
Apply the coating to the substrate using standard techniques (e.g., brushing, spraying, or roll-coating).
-
Allow the coating to cure at ambient or elevated temperatures. The crosslinking reaction involving the silane will proceed as the water evaporates from the film.
-
Core Application IV: Surface Modification of Nanoparticles
The high surface area and unique properties of nanoparticles make them attractive additives for creating high-performance nanocomposites. However, their tendency to agglomerate due to strong van der Waals forces and their poor compatibility with organic matrices often limit their effectiveness. Surface modification of nanoparticles with ECTMS is a powerful strategy to overcome these challenges.
Causality of Performance Enhancement:
-
Improved Dispersion and Stability: The silane layer on the nanoparticle surface reduces inter-particle attractions and improves their compatibility with the polymer matrix, leading to a more uniform and stable dispersion.
-
Enhanced Interfacial Bonding: Covalent bonding between the silane-modified nanoparticles and the polymer matrix ensures efficient load transfer, maximizing the reinforcing effect of the nanoparticles.
-
Tailored Surface Functionality: The epoxy group on the surface of the modified nanoparticles can be used for further chemical reactions, allowing for the attachment of other functional molecules.
Caption: ECTMS-modified nanoparticle in a polymer matrix.
Experimental Protocol: Surface Modification of Silica Nanoparticles with ECTMS
This protocol provides a method for the surface functionalization of silica nanoparticles.
-
Nanoparticle Preparation:
-
Disperse the silica nanoparticles in a suitable solvent, such as ethanol or a mixture of ethanol and water, using ultrasonication to break up any agglomerates.
-
-
Silanization Reaction:
-
To the nanoparticle dispersion, add a solution of ECTMS in the same solvent. The amount of ECTMS will depend on the surface area of the nanoparticles and the desired grafting density. A typical starting point is 5-10% of the weight of the nanoparticles.
-
Add a small amount of an acid or base catalyst (e.g., acetic acid or ammonia) to promote the hydrolysis and condensation of the silane.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours to allow the silanization reaction to proceed.
-
-
Purification:
-
Separate the surface-modified nanoparticles from the reaction mixture by centrifugation.
-
Wash the nanoparticles several times with the solvent to remove any unreacted silane and byproducts. This can be done by repeated cycles of centrifugation and redispersion in fresh solvent.
-
-
Drying:
-
Dry the purified nanoparticles in a vacuum oven at a moderate temperature (e.g., 80°C) to remove the solvent.
-
The resulting epoxy-functionalized nanoparticles can then be incorporated into a polymer matrix to create a nanocomposite with enhanced properties.
Advanced Application: Synthesis of Ladder-Like Polysilsesquioxanes
ECTMS can be used as a monomer in the synthesis of ladder-like polysilsesquioxanes (LPSQ).[1][8] These are unique hybrid organic-inorganic polymers with a double-stranded siloxane backbone, which imparts exceptional thermal stability and mechanical properties compared to conventional single-chain polysiloxanes. The epoxycyclohexyl groups pendant from the ladder structure provide sites for further chemical modification and crosslinking.
Synthesis of Epoxy-Functional Ladder-Like Polysilsesquioxane (ELASQ):
A common method for synthesizing ELASQ involves the hydrolysis and polycondensation of ECTMS under controlled conditions.[8]
-
Reaction Setup: In a reaction vessel, a solution of potassium carbonate (K₂CO₃) in water is prepared. Tetrahydrofuran (THF) is then added as a co-solvent.
-
Monomer Addition: ECTMS is added to the stirred solution.
-
Polymerization: The mixture is stirred at room temperature for an extended period (e.g., 48 hours). During this time, the trimethoxy groups of ECTMS hydrolyze to silanols, which then undergo condensation to form the ladder-like polysilsesquioxane structure.
-
Isolation: The resulting polymer can be isolated by removing the THF, followed by extraction and drying.
The resulting ELASQ can be used in a variety of applications, including high-performance coatings and as a precursor for other advanced materials.
Safety and Handling Considerations
While ECTMS is a valuable tool in materials science, it is important to handle it with appropriate care. It is classified as a hazardous substance and can cause skin and eye irritation.[9] Inhalation of vapors may also cause respiratory irritation.[9] As with all chemicals, it is essential to consult the Safety Data Sheet (SDS) before use and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] ECTMS is sensitive to moisture and will hydrolyze upon exposure to air. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
Conclusion: A Molecule of Enduring Impact
This compound is a testament to the power of molecular design in advancing materials science. Its elegant bifunctional architecture provides a robust and versatile solution to the age-old challenge of interfacing organic and inorganic materials. From the macroscopic reinforcement of composites to the nanoscale modification of particles, the impact of ECTMS is felt across a wide spectrum of applications. As the demand for higher-performance, more durable, and multi-functional materials continues to grow, the importance of this versatile silane is only set to increase. The continued exploration of its reactivity and the development of novel materials based on its unique structure will undoubtedly open up new frontiers in materials science and engineering.
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Gelest, Inc. (2014). Safety Data Sheet: this compound. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to 2-(3,4 Epoxycyclohexyl)ethyltrimethoxysilane: Properties and Applications. Retrieved from [Link]
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Co-Formula. (n.d.). This compound Cas 3388-04-3 | A-186 silane. Retrieved from [Link]
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Dalian Onichem Co., Ltd. (n.d.). 2-(3,4-Epoxycyclohexyl) Ethyltrimethoxysilane. UL Prospector. Retrieved from [Link]
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Henkel. (2016). Safety Data Sheet: LOCTITE EA E-20NS A RESIN. Retrieved from [Link]
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Gelest. (2024). Safety Data Sheet: this compound. Retrieved from [Link]
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Hengda Chemical. (n.d.). This compound. Retrieved from [Link]
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Anhui Elite Industrial Co.,ltd. (n.d.). [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane. Retrieved from [Link]
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IOTA CORPORATION LTD. (n.d.). 2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane IOTA 5186. Retrieved from [Link]
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Jiangxi Hungpai New Material Co., Ltd. (n.d.). [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane (Silane Coating) CAS NO 3388-04-3. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Surface Modification of Silica Nanoparticles with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Introduction: The Imperative for Functionalized Nanomaterials
Silica nanoparticles (SNPs) have emerged as a cornerstone in advanced materials science and biomedicine, lauded for their exceptional properties including high surface area, tunable particle size, and robust biocompatibility.[1][2] However, the native silica surface, replete with hydrophilic silanol (Si-OH) groups, often necessitates chemical modification to enhance its utility.[1] Surface functionalization not only improves the dispersion of nanoparticles in various media but also introduces reactive moieties crucial for subsequent applications, such as targeted drug delivery, bio-imaging, and the development of advanced composite materials.[1][3][4]
This guide provides a comprehensive protocol for the covalent surface modification of silica nanoparticles with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane. The introduction of the epoxy group, a strained three-membered ring, onto the nanoparticle surface creates a highly reactive site for conjugation with a wide array of nucleophilic molecules, including amines and thiols commonly found in proteins, peptides, and other biomolecules.[1] This makes epoxy-functionalized silica a versatile platform for researchers, scientists, and drug development professionals.
The Chemistry of Silanization: A Mechanistic Overview
The covalent attachment of this compound to the silica surface is a well-established process governed by a two-step hydrolysis and condensation reaction.[1][5] A thorough understanding of this mechanism is critical for achieving a uniform and stable functionalization.
-
Step 1: Hydrolysis The process is initiated by the hydrolysis of the methoxy groups (-OCH₃) of the silane molecule in the presence of water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by either an acid or a base.[5][6] The rate of hydrolysis is a key parameter that influences the overall reaction kinetics.[5][7][8]
-
Step 2: Condensation The newly formed silanol groups on the silane molecule then react with the silanol groups present on the surface of the silica nanoparticles. This condensation reaction results in the formation of stable covalent siloxane bonds (Si-O-Si), effectively grafting the epoxy-containing organic moiety onto the nanoparticle surface.[1] It is crucial to control the reaction conditions to minimize the self-condensation of silane molecules in the solution, which can lead to the formation of undesirable polysiloxane multilayers or aggregates.[1]
Experimental Workflow: From Activation to Characterization
The following diagram outlines the comprehensive workflow for the successful surface modification and subsequent validation of epoxy-functionalized silica nanoparticles.
Caption: Workflow for the surface modification of silica nanoparticles.
Detailed Protocols
Protocol 1: Activation of Silica Nanoparticles
Rationale: To ensure a high density of reactive silanol groups on the silica surface, a pre-activation step is highly recommended. This removes any surface contaminants and maximizes the potential for covalent bonding with the silane.
-
Dispersion: Disperse 1.0 g of silica nanoparticles in 100 mL of 1 M hydrochloric acid (HCl).
-
Sonication: Sonicate the dispersion for 30 minutes to break up any aggregates.
-
Stirring: Stir the suspension at room temperature for 24 hours.
-
Washing: Collect the nanoparticles by centrifugation and wash repeatedly with deionized water until the pH of the supernatant is neutral.
-
Drying: Dry the activated silica nanoparticles in a vacuum oven at 120 °C overnight. Store in a desiccator until use.
Protocol 2: Surface Modification with this compound
Rationale: This protocol is designed to facilitate a uniform monolayer of the epoxy silane on the nanoparticle surface while minimizing self-condensation. The use of an anhydrous solvent and an inert atmosphere is critical to prevent premature hydrolysis of the silane in the bulk solution.
-
Dispersion: In a round-bottom flask equipped with a condenser and magnetic stirrer, disperse 1.0 g of dried, activated silica nanoparticles in 50 mL of anhydrous toluene under a nitrogen atmosphere.
-
Sonication: Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion.
-
Silane Addition: Add 1.0 mL of this compound to the suspension. The optimal amount may need to be adjusted based on the specific surface area of the nanoparticles.
-
Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 24 hours with vigorous stirring.
-
Purification: After cooling to room temperature, collect the functionalized nanoparticles by centrifugation.
-
Washing: To remove any unreacted silane and by-products, wash the collected nanoparticles sequentially with toluene (3 times) and ethanol (2 times). A brief sonication step during each re-dispersion can aid in efficient cleaning.[1]
-
Final Drying: Dry the final product in a vacuum oven at 60 °C overnight. Store the epoxy-functionalized silica nanoparticles in a desiccator to prevent moisture absorption.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Toluene | Prevents premature hydrolysis of the silane in solution. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture which can interfere with the reaction. |
| Temperature | Reflux (approx. 110 °C) | Provides sufficient energy to drive the condensation reaction. |
| Reaction Time | 24 hours | Allows for complete reaction and formation of a stable silane layer. |
Characterization: A Self-Validating System
Verifying the success of the functionalization is a critical step to ensure the quality and reliability of the modified nanoparticles for downstream applications.[1]
| Characterization Technique | Procedure | Expected Result |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Acquire spectra of both bare and functionalized nanoparticles. | Appearance of new peaks corresponding to the C-H stretching of the cyclohexyl ring and the characteristic epoxy ring vibrations. A decrease in the broad O-H stretching band of silanol groups may also be observed.[9][10][11] |
| Thermogravimetric Analysis (TGA) | Heat samples from room temperature to 800 °C under a nitrogen atmosphere. | Bare silica will show minimal weight loss. The functionalized sample will exhibit a significant weight loss step (typically between 200-600 °C) corresponding to the decomposition of the grafted organic silane. This can be used to quantify the grafting density.[12][13][14] |
| Dynamic Light Scattering (DLS) & Zeta Potential | Analyze dilute, stable suspensions of the nanoparticles before and after functionalization. | DLS will show a slight increase in the hydrodynamic diameter due to the grafted organic layer. The Zeta potential may also shift depending on the surface charge of the functionalized nanoparticles.[15][16][17][18][19] |
| Transmission Electron Microscopy (TEM) | Disperse a small amount of nanoparticles in ethanol, drop-cast onto a TEM grid, and allow to dry. | TEM images can confirm that the nanoparticles have maintained their morphology and have not undergone significant aggregation after the functionalization process.[1] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticle Aggregation | - Incomplete dispersion before reaction.- Self-condensation of the silane.- Inefficient washing. | - Increase sonication time and power.- Ensure anhydrous conditions are strictly maintained.- Add a sonication step during the washing procedure. |
| Low Grafting Density (from TGA) | - Incomplete activation of the silica surface.- Insufficient reaction time or temperature.- Insufficient amount of silane. | - Ensure the pre-treatment protocol is followed correctly.- Increase reaction time or ensure the reflux temperature is reached.- Optimize the silane-to-nanoparticle ratio. |
| Inconsistent Results | - Presence of moisture in reagents or glassware.- Variation in nanoparticle batches. | - Use freshly dried solvents and oven-dried glassware.- Characterize each new batch of bare nanoparticles before modification. |
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MDPI. Effect of Aminosilane Coupling Agent-Modified Nano-SiO2 Particles on Thermodynamic Properties of Epoxy Resin Composites. [Link]
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Application Notes and Protocols for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane in Sol-Gel Synthesis
Introduction: Bridging Organic and Inorganic Worlds
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, hereafter referred to as EETMS, is a bifunctional organosilane that serves as a powerful molecular bridge in materials science. It is classified as a hybrid coupling agent, uniquely possessing two distinct reactive moieties at its termini: a trimethoxysilane group and a cycloaliphatic epoxy group.[1][2] This dual functionality allows it to form covalent bonds with both inorganic surfaces (via the silane) and organic polymer matrices (via the epoxy), making it an indispensable precursor in the synthesis of advanced hybrid organic-inorganic materials.[3][4][5]
The sol-gel process, a versatile wet-chemical technique for fabricating glass and ceramic materials at low temperatures, provides the ideal platform for harnessing the capabilities of EETMS.[6][7] The process involves the hydrolysis of silane precursors to form silanol (Si-OH) groups, followed by their condensation to create a stable, cross-linked inorganic siloxane (Si-O-Si) network.[8][9] When EETMS is incorporated, its trimethoxysilane group participates in this network formation, while its epoxycyclohexyl group remains available for subsequent reactions, such as polymerization or grafting. This enables the creation of materials with tailored properties, including enhanced adhesion, improved mechanical strength, and superior thermal and chemical resistance.[10][11]
These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective use of EETMS in sol-gel synthesis. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying mechanisms.
PART 1: Safety and Handling of EETMS
Before commencing any experimental work, it is imperative to understand the hazards associated with EETMS and implement appropriate safety measures.
1.1 Hazard Profile EETMS is considered a hazardous substance.[12] Key hazards include:
-
Serious Eye Irritation: Causes significant irritation and potential damage upon contact with eyes.[13][14][15]
-
Skin Irritation and Sensitization: May cause skin irritation and can lead to an allergic skin reaction upon repeated contact.[13][16]
-
Suspected Carcinogen and Mutagen: EETMS is suspected of causing cancer and genetic defects.[14][15]
-
Reactivity: Reacts with water and moisture in the air, liberating flammable methanol. It can also react exothermically with amines and polymerize in the presence of weak acids.[14][15]
1.2 Handling and Personal Protective Equipment (PPE) Adherence to strict safety protocols is mandatory when handling EETMS.
-
Ventilation: Always handle EETMS in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][16]
-
Personal Protective Equipment:
-
Storage: Store EETMS in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from heat, moisture, and incompatible materials such as amines and oxidizing agents.[10][14]
PART 2: The Chemistry of EETMS in Sol-Gel Synthesis
The utility of EETMS is rooted in two sequential chemical transformations: the formation of the inorganic network and the reaction of the organic functional group.
2.1 Stage 1: Hydrolysis and Condensation This stage involves the trimethoxysilane group and is the core of the sol-gel process.[17] It is typically catalyzed by either an acid or a base. The choice of catalyst profoundly impacts the structure of the resulting silica network; acid catalysis promotes the formation of linear, weakly branched polymers, while base catalysis leads to more highly branched, particulate, or colloidal structures.[10][12][13]
The reactions proceed as follows:
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water. R-Si(OCH₃)₃ + 3H₂O --(Catalyst)--> R-Si(OH)₃ + 3CH₃OH
-
Condensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bridges (Si-O-Si), releasing water or methanol as a byproduct.[8] 2 R-Si(OH)₃ --(Catalyst)--> (HO)₂-Si(R)-O-(R)Si-(OH)₂ + H₂O
This process continues, building a three-dimensional inorganic network that provides structural integrity to the final material.
2.2 Stage 2: Curing of the Epoxy Group After the formation of the siloxane backbone, the pendant epoxycyclohexyl groups can be cross-linked. This organic polymerization step is crucial for integrating the inorganic network with an organic phase, thereby forming a true hybrid material. The cycloaliphatic epoxy ring in EETMS is more reactive than glycidyl ether epoxides and can be cured through several mechanisms:[11][14]
-
Thermal Curing: Application of heat can initiate the self-polymerization of the epoxy groups. This process can be accelerated by the presence of catalysts.
-
Amine Curing: The addition of primary or secondary amines opens the epoxy ring, forming a cross-linked polymer network. This is a common method for curing epoxy resins.[11][18]
-
UV Curing: In the presence of a suitable photoinitiator, UV radiation can trigger the cationic polymerization of the epoxy rings.[11]
The following diagram illustrates the dual-reaction pathway of EETMS in forming a hybrid network.
Caption: Dual-reaction pathway of EETMS in sol-gel synthesis.
PART 3: Experimental Protocols
This section provides detailed, step-by-step protocols for creating a hybrid organic-inorganic coating using EETMS and a common network-forming co-precursor, tetraethoxysilane (TEOS). An acid-catalyzed system is described, which is well-suited for producing clear, homogeneous films.
3.1 Materials and Reagents
-
This compound (EETMS)
-
Tetraethoxysilane (TEOS)
-
Ethanol (EtOH), 200 proof
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Optional: Amine curing agent, e.g., Diethylenetriamine (DETA)
3.2 Protocol 1: Acid-Catalyzed Sol Preparation
This protocol details the preparation of the sol solution. The molar ratios of the components are critical for controlling the reaction kinetics and the final properties of the material.[1][19]
| Parameter | Molar Ratio (Relative to Total Silanes) | Purpose |
| Total Silanes (EETMS+TEOS) | 1.0 | Primary precursors for the silica network. The EETMS:TEOS ratio can be varied to tune properties. |
| Ethanol (Solvent) | 4.0 | Acts as a homogenizing agent to ensure miscibility of the silane precursors and water.[19] |
| Water (H₂O) | 4.0 | The reactant for hydrolysis. A stoichiometric amount is required, but an excess is often used to drive the reaction to completion.[8] |
| HCl (Catalyst) | 0.01 | Acid catalyst to control the rate of hydrolysis and favor the formation of a homogeneous, weakly branched polymer network.[1][4] |
Step-by-Step Procedure:
-
Substrate Preparation: Thoroughly clean the desired substrates (e.g., glass slides, silicon wafers) by sonicating them sequentially in acetone, ethanol, and DI water for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Precursor Mixture: In a clean, dry glass beaker, combine the desired molar amounts of EETMS and TEOS. Add the ethanol and stir the mixture with a magnetic stir bar for 10 minutes to ensure homogeneity.
-
Hydrolysis Solution: In a separate beaker, prepare the hydrolysis solution by adding the 0.1 M HCl to the DI water.
-
Initiation of Hydrolysis: While vigorously stirring the precursor mixture, add the hydrolysis solution dropwise. A slight exotherm may be observed.
-
Sol Aging: Once all the hydrolysis solution has been added, cover the beaker (e.g., with paraffin film) and continue stirring at room temperature for at least 24 hours. This "aging" step allows the hydrolysis and initial condensation reactions to proceed, increasing the viscosity of the sol.
Caption: Workflow for acid-catalyzed sol preparation.
3.3 Protocol 2: Film Deposition and Curing
Once the sol has aged, it can be deposited onto a substrate and cured to form the final hybrid material.
Step-by-Step Procedure:
-
Film Deposition: Apply the sol to the cleaned substrate using a suitable technique:
-
Spin Coating: Dispense the sol onto the substrate and spin at 1000-3000 rpm for 30-60 seconds to achieve a uniform thin film. Film thickness is inversely proportional to the spin speed.[20]
-
Dip Coating: Immerse the substrate in the sol and withdraw it at a constant, controlled speed (e.g., 100 mm/min). Film thickness is proportional to the withdrawal speed and sol viscosity.
-
-
Solvent Evaporation: Place the coated substrate in an oven at 60-80°C for 10-15 minutes to evaporate the ethanol and water. The result is a solid "gel" film.
-
Curing the Epoxy Network: This crucial step cross-links the organic part of the network.
-
Method A: Thermal Curing: Place the coated substrates in a programmable oven.
-
Ramp the temperature slowly (e.g., 5-10°C/min) to the target curing temperature. A typical range for cycloaliphatic epoxies is 150-200°C.[14]
-
Hold at the target temperature for 1-3 hours to ensure complete cross-linking.[21]
-
Slowly cool the oven back to room temperature to prevent thermal shock and cracking.
-
-
Method B: Amine Curing (for bulk gels or thicker films):
-
Prior to deposition, add a stoichiometric amount of an amine curing agent (e.g., DETA) to the aged sol. The optimal amount is calculated based on the amine hydrogen equivalent weight and the epoxy equivalent weight of the EETMS.
-
Mix thoroughly and deposit the film as described above.
-
Cure at a lower temperature, typically 80-120°C, as the amine actively drives the epoxy ring-opening reaction.[11]
-
-
PART 4: Characterization and Validation
Verifying the structure and properties of the synthesized material is a critical final step.
4.1 Expected FTIR Spectroscopy Results Fourier-Transform Infrared (FTIR) spectroscopy is an excellent tool for confirming the chemical transformations.
-
Si-O-Si Network Formation: The appearance of strong, broad absorption peaks between 1000-1100 cm⁻¹ is characteristic of the asymmetric stretching of Si-O-Si bonds, confirming the formation of the inorganic network.[2][12][22]
-
Epoxy Ring Opening: During curing, the characteristic absorption peak of the epoxy ring at ~909 cm⁻¹ should decrease in intensity or disappear entirely, indicating successful cross-linking.[5]
-
Hydroxyl Groups: A broad peak around 3400 cm⁻¹ (O-H stretching) from silanol groups (Si-OH) and adsorbed water will be present after gelation and should decrease significantly after thermal curing.[15]
| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation in Sol-Gel Process |
| ~3400 (broad) | O-H Stretch | Presence of Si-OH groups and adsorbed water. Decreases upon condensation. |
| 2850-2960 | C-H Stretch | From the ethyl and cyclohexyl groups of EETMS. Remains throughout. |
| 1000-1100 (strong, broad) | Si-O-Si Asymmetric Stretch | Confirms the formation of the cross-linked inorganic siloxane network. [12] |
| ~909 | Epoxy Ring Breathing | Disappears or diminishes upon successful curing of the organic network. [5] |
4.2 Property Evaluation
-
Contact Angle Goniometry: To quantify the hydrophobicity/hydrophilicity of the coating surface. The incorporation of the organic EETMS component may alter the surface energy compared to a pure silica film.[6]
-
Pencil Hardness Test: A simple method to assess the mechanical hardness and scratch resistance of the cured film.
-
Profilometry/Ellipsometry: To measure the thickness of the deposited film, which is a function of sol concentration and deposition parameters.[9][20]
Conclusion
This compound is a highly effective precursor for creating robust hybrid organic-inorganic materials via the sol-gel method. By carefully controlling the reaction parameters—namely the catalyst, molar ratios of precursors and water, and the curing protocol—researchers can precisely tailor the properties of the final material. The protocols outlined in this guide provide a validated framework for synthesizing EETMS-based films and offer insights into the critical chemical principles that govern their formation. This enables the rational design of advanced materials for a wide array of applications, from protective coatings to sophisticated drug delivery systems.
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Yar, N., Rahimi, A., & Langeroudi, A. E. (2005). Preparation and Characterization of Aromatic Amine Cured Epoxy-Silica Hybrid Inorganic-Organic Coating via In Situ Sol-gel Process. ResearchGate. [Link]
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Wang, D., et al. (2025). Comparison of acid- and base-catalysed sol–gel synthesis for the in situ crystallisation of a perovskite. Soft Matter. [Link]
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Portaccio, M., et al. (2011). Main peaks in the FT-IR spectrum of sol-gel sample and tentative assignment. ResearchGate. [Link]
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Voet, V. S. D., et al. (2013). FTIR spectra of amine cured hybrid sol-gel coatings 12 weeks after deposition. ResearchGate. [Link]
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Gallo, T. A., & Klein, L. C. (2025). Contact Angle Measurement and Its Application To Sol-Gel Processing. ResearchGate. [Link]
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Kahlib, N. A. Z., et al. (2015). Molar ratio of TEOS, ethanol and water used in preparation of silica sol. ResearchGate. [Link]
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Moranchel, J. M., et al. (2014). Photocuring and thermal post-curing of a cycloaliphatic epoxide resin with a trithiol and a vinyl epoxy compound. CORE. [Link]
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Application Notes & Protocols: Enhancing Epoxy Resin Adhesion to Glass Fibers with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Abstract
The interface between glass fibers and epoxy resin is a critical determinant of the overall performance of fiber-reinforced polymer (FRP) composites. Without optimal adhesion, the composite can be susceptible to premature failure under mechanical stress and environmental exposure. This document provides a comprehensive guide for researchers and material scientists on the use of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (ECHETMS) as a coupling agent to significantly improve the interfacial adhesion between E-glass fibers and epoxy resin systems. Detailed theoretical mechanisms, step-by-step application protocols, and methods for validating the efficacy of the treatment are presented.
Introduction: The Challenge of the Fiber-Matrix Interface
Glass fibers are a primary reinforcement material in high-strength, lightweight polymer composites due to their excellent mechanical properties and cost-effectiveness.[1][2] However, the inherent chemical incompatibility between the hydrophilic, inorganic glass surface and a hydrophobic, organic epoxy matrix leads to a weak interfacial bond.[1][3] This poor adhesion compromises the ability of the composite to effectively transfer stress from the matrix to the reinforcing fibers, thereby diminishing its mechanical strength and long-term durability, particularly in humid environments.[1][3]
Silane coupling agents are bifunctional molecules that act as molecular bridges at the interface, forming a durable link between the inorganic reinforcement and the organic polymer matrix.[4][5][6] ECHETMS is a particularly effective silane for epoxy-based composites due to its unique chemical structure, which contains both hydrolyzable methoxy groups and a reactive epoxycyclohexyl group.[7][8]
The Dual-Action Mechanism of ECHETMS
The efficacy of ECHETMS lies in its ability to form covalent bonds with both the glass fiber surface and the epoxy resin matrix. This dual reactivity creates a robust and stable interphase region that enhances stress transfer and improves the overall composite properties.[9]
Interaction with the Glass Fiber Surface
The first stage of the coupling mechanism involves the hydrolysis of the methoxysilane groups of ECHETMS in the presence of water to form reactive silanol groups (-Si-OH).[10] These silanol groups can then condense with the hydroxyl groups (-OH) present on the surface of the glass fibers, forming stable covalent siloxane bonds (-Si-O-Si-).[4] This process effectively grafts the silane molecule onto the glass fiber surface. The hydrolysis and condensation reactions are influenced by factors such as pH and the presence of catalysts.[10][11]
Interaction with the Epoxy Resin Matrix
The second stage of the mechanism involves the organofunctional epoxycyclohexyl group of the ECHETMS molecule. During the curing process of the epoxy resin, the epoxy ring of the silane can co-react with the epoxy resin and its curing agent (typically an amine).[12][13] This reaction forms a covalent bond between the silane, which is already anchored to the glass fiber, and the surrounding epoxy matrix. The cycloaliphatic epoxy group of ECHETMS is known to be more reactive than glycidoxypropyl systems in certain curing conditions.[8][14]
The following diagram illustrates the chemical mechanism of ECHETMS at the glass fiber-epoxy resin interface:
Caption: Mechanism of ECHETMS as a coupling agent.
Experimental Protocols
The following protocols provide a detailed methodology for the surface treatment of glass fibers with ECHETMS and the subsequent fabrication of an epoxy composite.
Materials and Equipment
| Material/Equipment | Specification |
| Glass Fibers | E-glass, woven or chopped |
| This compound (ECHETMS) | Purity ≥ 97% |
| Epoxy Resin | Bisphenol A based |
| Curing Agent | Amine-based (e.g., TETA) |
| Solvents | Ethanol, Deionized Water, Acetone |
| Acetic Acid | Glacial |
| Beakers, Magnetic Stirrer, pH meter | Standard laboratory grade |
| Ultrasonic Bath | |
| Drying Oven | Capable of 110-120°C |
| Vacuum Oven | For composite curing |
| Molds for composite fabrication | |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat |
Protocol 1: Preparation of ECHETMS Treating Solution
This protocol describes the preparation of an aqueous alcohol solution of ECHETMS for treating the glass fibers.
-
Prepare the Solvent Mixture: In a clean beaker, prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Adjust pH: While stirring, add a few drops of glacial acetic acid to the solvent mixture to adjust the pH to approximately 4.5-5.5.[15] This acidic condition catalyzes the hydrolysis of the silane.[10]
-
Add ECHETMS: Slowly add ECHETMS to the solution with continuous stirring to achieve a final concentration of 0.5-2.0% by weight.[15][16]
-
Hydrolysis: Continue stirring the solution for at least 30-60 minutes to allow for the hydrolysis of the methoxy groups to silanol groups. The solution should remain clear.[15]
Protocol 2: Surface Treatment of Glass Fibers
This protocol details the steps for applying the ECHETMS solution to the glass fiber surface.
-
Fiber Pre-treatment:
-
Clean the glass fibers by sonicating them in acetone for 15 minutes to remove any surface contaminants or sizing agents.
-
Rinse the cleaned fibers thoroughly with deionized water.
-
Dry the fibers in an oven at 110-120°C for 1-2 hours to remove residual moisture and activate the surface hydroxyl groups.[17]
-
-
Silane Application:
-
Immerse the pre-treated and dried glass fibers into the prepared ECHETMS solution.
-
Agitate the fibers gently in the solution for 2-3 minutes to ensure uniform wetting.
-
-
Rinsing:
-
Remove the fibers from the silane solution and briefly rinse them with ethanol to remove any excess, unreacted silane.[15]
-
-
Drying and Curing:
-
Air-dry the treated fibers for a few minutes to allow the solvent to evaporate.
-
Cure the silane layer by heating the fibers in an oven at 110-120°C for 10-15 minutes. This step promotes the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the glass fiber surface, forming a stable covalent bond.[15][16]
-
The following diagram outlines the experimental workflow for glass fiber treatment:
Caption: Workflow for ECHETMS treatment of glass fibers.
Protocol 3: Fabrication of Epoxy-Glass Fiber Composite
-
Resin Preparation: Prepare the epoxy resin and curing agent mixture according to the manufacturer's recommended ratio.
-
Fiber Incorporation: Disperse the ECHETMS-treated glass fibers into the epoxy resin mixture. Ensure a thorough and uniform distribution of the fibers.
-
Molding and Curing: Pour the mixture into a pre-heated mold and cure according to the epoxy resin manufacturer's specifications. A typical curing cycle might be 2 hours at 80°C followed by a post-cure at 150°C for 3 hours.
-
Control Sample: For comparison, fabricate a control composite using untreated glass fibers following the same procedure.
Validation and Characterization of Adhesion Improvement
To quantify the improvement in adhesion, a series of mechanical and analytical tests should be performed on both the treated and untreated composite samples.
Mechanical Testing
The following ASTM standards are recommended for evaluating the mechanical properties of the composites:
| Test | ASTM Standard | Property Measured |
| Tensile Test | ASTM D3039 / D3039M[18][19] | Tensile strength, modulus, and strain-to-failure. |
| Flexural Test | ASTM D790[19] | Flexural strength and modulus. |
| Interlaminar Shear Strength (ILSS) | ASTM D2344[19] | A measure of the interfacial adhesion between the fibers and the matrix. |
Expected Results: Composites fabricated with ECHETMS-treated glass fibers are expected to exhibit a significant increase in tensile strength, flexural strength, and most notably, interlaminar shear strength compared to the control samples.
Analytical Characterization
| Technique | Purpose |
| Scanning Electron Microscopy (SEM) | To visually inspect the fracture surfaces of the composites after mechanical testing. Good adhesion is characterized by resin adhering to the fiber surface, while poor adhesion shows clean fiber pull-out. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the silane on the glass fiber surface by identifying characteristic peaks of the ECHETMS molecule.[20][21] |
| X-ray Photoelectron Spectroscopy (XPS) | To provide elemental and chemical state information about the surface of the treated glass fibers, confirming the grafting of the silane.[22][23] |
Troubleshooting and Key Considerations
-
Incomplete Hydrolysis: Ensure the pH of the silane solution is within the optimal range (4.5-5.5) and allow sufficient time for hydrolysis.
-
Agglomeration of Fibers: Proper dispersion of fibers in the resin is crucial. Mechanical stirring or sonication may be necessary.
-
Moisture Contamination: Silanes are sensitive to moisture.[8] Store ECHETMS in a dry environment and use freshly prepared solutions.
-
Sizing Removal: The presence of existing sizing agents on the glass fibers can interfere with the silane treatment. Ensure thorough pre-treatment.
Conclusion
The use of this compound as a coupling agent is a highly effective method for enhancing the adhesion between epoxy resin and glass fibers. By following the detailed protocols outlined in this application note, researchers can significantly improve the mechanical performance and durability of their glass fiber-reinforced epoxy composites. The formation of a robust, covalently bonded interphase is key to unlocking the full potential of these advanced materials.
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- ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
- AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
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Application Notes and Protocols for Optimal Surface Coating with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Introduction: The Critical Role of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane in Surface Engineering
This compound (EETMS) is a bifunctional organosilane that has emerged as a cornerstone in the field of surface modification. Its unique molecular structure, featuring a reactive epoxy ring and hydrolyzable trimethoxysilyl groups, enables the formation of stable, covalent linkages between inorganic substrates and organic materials.[1][2] This dual functionality makes EETMS an invaluable coupling agent, adhesion promoter, and crosslinker in a myriad of applications, from enhancing the performance of coatings and adhesives to the immobilization of biomolecules on biosensor surfaces.[3][4][5]
The efficacy of an EETMS coating is critically dependent on the precise control of the deposition process, with the concentration of the silane solution being a paramount variable. An insufficient concentration may result in an incomplete, patchy monolayer, leading to poor adhesion and inconsistent surface properties. Conversely, an excessively high concentration can lead to the formation of thick, uneven, and weakly bound multilayers of polysiloxane, which can be detrimental to the desired functionality.[6][7]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine the optimal EETMS concentration for their specific surface coating applications. By understanding the underlying chemical principles and following the robust protocols outlined herein, users will be equipped to create highly uniform, stable, and functionalized surfaces tailored to their research and development needs.
Part 1: The Chemistry of EETMS Surface Modification
The surface coating process with EETMS is a multi-step reaction that primarily involves the hydrolysis of the methoxysilyl groups followed by condensation to form a siloxane network on the substrate surface.
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) of the EETMS molecule hydrolyze to form reactive silanol groups (-Si-OH).[8][9] This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups (-OH) present on the surface of the substrate (e.g., glass, silicon oxide), forming stable covalent Si-O-Substrate bonds.[10] Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network (Si-O-Si).[11]
The epoxy group of the EETMS molecule remains available on the surface for subsequent reactions, such as covalent bonding with amines, thiols, or other nucleophilic groups present in biomolecules or polymer coatings.[12]
Caption: Figure 1. Reaction mechanism of EETMS surface coating.
Part 2: Pre-Coating Preparations: The Foundation for a Perfect Finish
The quality of the EETMS coating is intrinsically linked to the cleanliness and activation of the substrate surface. A pristine surface with a high density of hydroxyl groups is essential for achieving a uniform and stable silane layer.
Protocol 1: Rigorous Substrate Cleaning and Activation
This protocol is suitable for glass and silicon-based substrates.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone (reagent grade)
-
Ethanol (absolute)
-
Deionized (DI) water
-
Piranha solution (7:3 v/v mixture of 98% H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials)
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
Oven or hotplate
Procedure:
-
Initial Cleaning: a. Place the substrates in a beaker and sonicate in acetone for 15 minutes. b. Decant the acetone and sonicate in absolute ethanol for 15 minutes. c. Rinse thoroughly with DI water.
-
Surface Activation (Hydroxylation): a. In a designated fume hood, carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. (WARNING: This is an exothermic reaction and should be done with extreme care, using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat). b. Immerse the cleaned substrates in the Piranha solution for 30-60 minutes at room temperature or for a shorter duration at a slightly elevated temperature (e.g., 60-80°C).[3] c. Using acid-resistant forceps, carefully remove the substrates and rinse them copiously with DI water.
-
Drying and Storage: a. Dry the activated substrates under a stream of high-purity nitrogen gas. b. For immediate use, proceed to the silanization step. If storage is necessary, place the substrates in a vacuum desiccator to prevent atmospheric contamination.
Part 3: Determining the Optimal EETMS Concentration: An Empirical Approach
The optimal concentration of EETMS is application-dependent and should be determined empirically. The following protocol outlines a systematic approach to screen a range of concentrations and evaluate the resulting surface properties.
Protocol 2: Systematic Screening of EETMS Concentrations
Materials:
-
Activated substrates (from Protocol 1)
-
This compound (EETMS)
-
Anhydrous toluene or ethanol (solvent)
-
Glassware (beakers, graduated cylinders)
-
Nitrogen gas
-
Oven
Procedure:
-
Preparation of EETMS Solutions: a. Prepare a series of EETMS solutions in the chosen anhydrous solvent at varying concentrations. A recommended starting range is from 0.1% to 5% (v/v). b. Example Concentrations: 0.1%, 0.5%, 1.0%, 2.0%, 5.0% (v/v). c. Prepare the solutions immediately before use to minimize hydrolysis in the bulk solution.
-
Silanization (Solution-Phase Deposition): a. Place the activated and dried substrates in a reaction vessel. b. For each concentration, immerse the substrates in the corresponding EETMS solution. Ensure the substrates are fully submerged. c. The reaction can be carried out at room temperature for 1-4 hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 30-60 minutes). d. Gently agitate the solution during the reaction to ensure uniform coating.
-
Rinsing and Curing: a. After the reaction, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane molecules. b. Dry the substrates under a stream of nitrogen gas. c. Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual water.[4]
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Curing conditions for epoxy resins modified with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
An Application Guide to Curing Epoxy Resins Modified with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Introduction
Epoxy resins are a cornerstone of the advanced materials industry, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The modification of these resins with functional silanes, such as this compound (EETMS), opens a new frontier for creating hybrid materials with tailored properties. EETMS is a unique molecule, featuring both a cycloaliphatic epoxy group and a hydrolyzable trimethoxysilane functionality.[2] This dual-functionality allows for the formation of an interpenetrating polymer network (IPN) through two distinct curing mechanisms.
The incorporation of EETMS into an epoxy formulation can significantly enhance performance characteristics, including improved adhesion to inorganic substrates, increased thermal stability, and enhanced mechanical toughness.[3][4] This application note provides a comprehensive guide for researchers and development professionals on the critical parameters and protocols for successfully curing EETMS-modified epoxy systems. We will delve into the underlying chemical mechanisms, influential factors, and analytical techniques required to monitor and optimize the curing process.
The Dual Curing Mechanism
The curing of an EETMS-modified epoxy resin is a sophisticated process involving two concurrent, yet mechanistically different, chemical reactions. The final properties of the cured material are a direct result of the interplay between these two network-forming pathways.
-
Epoxy Ring-Opening Polymerization: This is the traditional curing route for epoxy resins. The oxirane rings of both the primary epoxy resin (e.g., Bisphenol A diglycidyl ether, DGEBA) and the epoxycyclohexyl group of EETMS react with the active hydrogens of a curing agent, typically a multifunctional amine. This reaction leads to the formation of a cross-linked organic polymer network. The cycloaliphatic epoxy ring on EETMS is known to be more reactive in certain polymerization types than the glycidyl ether epoxies.[2]
-
Hydrolysis and Condensation of Alkoxysilane: This is a moisture-activated process characteristic of the silane component.[5] It proceeds in two stages:
-
Hydrolysis: In the presence of water (often atmospheric humidity), the methoxy groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol groups (Si-OH).[6][7]
-
Condensation: These silanol groups then condense with each other or with other hydroxyl groups on inorganic substrates, eliminating water and forming stable siloxane bridges (Si-O-Si).[5] This creates a rigid inorganic polysiloxane network.
-
The synergy of these two reactions results in a robust organic-inorganic hybrid material.
Key Factors Influencing Curing Conditions
Optimizing the cure requires careful control over several environmental and formulation variables.
-
Temperature: Temperature is a primary accelerator for the epoxy-amine reaction.[8] Higher temperatures increase the reaction rate, reducing the time to gelation and full cure. However, excessively high temperatures can lead to an uncontrolled exotherm, potentially causing defects. Temperature also influences the rate of silane condensation. A rule of thumb suggests that the reaction rate can double for every 10°C increase in ambient temperature.[8]
-
Humidity: The presence of moisture is essential for the hydrolysis of the trimethoxysilane groups.[9] The rate of formation of the polysiloxane network is therefore highly dependent on the relative humidity (RH) of the curing environment.
-
Low Humidity (<40% RH): Can significantly slow or stall the silane condensation, leading to an incomplete cure and suboptimal properties.
-
High Humidity (>85% RH): While it accelerates silane hydrolysis, excessive moisture can cause a phenomenon known as "blushing," where a waxy or cloudy layer forms on the surface.[10][11] This can compromise the appearance and surface properties of the final product.[10][11]
-
Optimal Humidity: An ideal range is typically between 50-60% RH to ensure efficient silane cure without inducing blushing.[10]
-
-
Catalysts: The choice of catalyst can be used to selectively accelerate one or both of the curing reactions.
-
Amine Catalysts: Tertiary amines are often used to catalyze the epoxy polymerization.[12]
-
Silane Condensation Catalysts: Organotin compounds have traditionally been used, though less harmful amine compounds (like DBU) or organometallic catalysts (like titanates) are also effective for promoting the Si-O-Si network formation.[12][13]
-
-
Stoichiometry: The molar ratio of the epoxy groups (from the base resin and EETMS) to the active hydrogens on the amine curing agent is critical. An off-ratio mixture can lead to an incomplete cure, leaving unreacted components that degrade the material's thermal and mechanical properties.
Experimental Protocols
Protocol 1: Formulation and Sample Preparation
-
Material Preparation: Ensure all components—epoxy resin, EETMS, and amine curing agent—are at room temperature (20-25°C). Pre-drying the primary epoxy resin and fillers is recommended to control the initial water content.
-
Mixing: In a clean, dry container, accurately weigh the primary epoxy resin and the desired amount of EETMS. Mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum chamber at -25 to -29 inHg (85-98 kPa) for 10-15 minutes, or until bubbling subsides, to remove any entrapped air.
-
Addition of Curing Agent: Add the stoichiometrically calculated amount of amine curing agent to the degassed epoxy/silane mixture.
-
Final Mixing: Mix thoroughly for another 3-5 minutes. Be careful to minimize the re-introduction of air. A second, brief degassing step may be necessary.
-
Application: The formulated resin is now ready for casting or application onto a substrate.
Protocol 2: Recommended Curing Schedules
A two-stage curing process is often optimal to manage the distinct requirements of the two reactions.
Table 1: Example Curing Schedules for EETMS-Modified Epoxy
| Stage | Parameter | Condition A (Standard Cure) | Condition B (Accelerated Cure) | Rationale |
| Stage 1: Thermal Cure | Temperature | 80°C | 120°C | Primarily drives the epoxy-amine crosslinking reaction. |
| Duration | 2 hours | 1 hour | Higher temperature reduces the required time for this stage. | |
| Environment | Standard Lab Air | Standard Lab Air | Humidity is less critical during this initial phase. | |
| Stage 2: Humidity Cure | Temperature | 23°C (Room Temp) | 40°C | Provides conditions for silane hydrolysis and condensation. |
| Rel. Humidity | 50% RH | 60% RH | Controlled moisture is critical for the polysiloxane network. | |
| Duration | 48 - 72 hours | 24 hours | Elevated temperature and humidity accelerate the final cure. |
Note: These are starting points. The ideal schedule will depend on the specific resin system, part thickness, and desired final properties.
Protocol 3: Analytical Monitoring of the Curing Process
To achieve a self-validating and reproducible process, it is essential to monitor the cure progression using analytical techniques.
-
Differential Scanning Calorimetry (DSC):
-
Objective: To quantify the extent of the epoxy-amine reaction and determine the glass transition temperature (Tg).[14]
-
Method:
-
Seal a small amount (5-10 mg) of the uncured liquid resin in a hermetic aluminum DSC pan.
-
Run an initial dynamic scan (e.g., 10°C/min from 25°C to 250°C) to determine the total heat of reaction (ΔH_total).
-
To determine the degree of cure at a specific time, cure a sample under the desired isothermal conditions for that time, then quench it.
-
Run a dynamic scan on this partially cured sample to measure the residual heat of reaction (ΔH_residual).
-
The degree of cure (α) is calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total.[15]
-
A second scan of a fully cured sample will show the final glass transition temperature (Tg).
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To simultaneously track the chemical changes of both the epoxy and silane functional groups.[1][16]
-
Method:
-
Acquire an initial spectrum of the uncured liquid mixture by placing a thin film between two KBr or NaCl salt plates.
-
Place the sample in a heated transmission cell with controlled temperature and atmosphere.
-
Acquire spectra at regular intervals throughout the curing process.
-
Monitor the decrease in the absorbance of the epoxy ring peak (typically around 915 cm⁻¹) and the Si-OCH₃ peaks.
-
Concurrently, monitor the growth of the broad Si-O-Si siloxane peak (typically in the 1100-1000 cm⁻¹ region).
-
-
-
Rheometry:
-
Objective: To measure the change in viscosity and viscoelastic properties (Storage Modulus G', Loss Modulus G'') during cure.[17][18]
-
Method:
-
Load the uncured liquid resin onto the rheometer (e.g., using parallel plate geometry).
-
Perform an isothermal time sweep at the desired curing temperature.
-
The gel point can be identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').
-
The test concludes when the moduli plateau, indicating the vitrification or completion of the network formation.
-
-
Summary of Expected Outcomes
The curing conditions have a direct and predictable impact on the final material properties.
Table 2: Influence of Curing Parameters on Final Properties
| Curing Parameter | Effect on Property | Glass Transition (Tg) | Mechanical Strength | Adhesion to Substrates |
| Cure Temperature | Increasing temperature | Increases (with full cure) | Increases | Generally Improves |
| Cure Time | Insufficient time | Low | Low / Incomplete | Poor |
| Humidity | Too Low (<40% RH) | Unaffected (epoxy part) | Reduced | Significantly Reduced |
| Optimal (50-70% RH) | Increases | Maximized | Maximized | |
| Too High (>85% RH) | May decrease slightly | May decrease due to defects | May be reduced by blushing | |
| EETMS Content | Increasing % | Generally Increases | Increases Toughness | Significantly Improves |
References
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Research of Potential Catalysts for Two-Component Silyl-Terminated Prepolymer/Epoxy Resin Adhesives. (2023). MDPI. [Link]
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Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. (n.d.). ResearchGate. [Link]
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Quantitative analysis of curing mechanisms of epoxy resin by mid- and Near- Fourier transform Infra red Spectroscopy. (2014). Semantic Scholar. [Link]
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Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. (2014). Semantic Scholar. [Link]
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Epoxy Silanes in Reactive Polymer Emulsions. (n.d.). Paint and Coatings Industry. [Link]
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Synthesis of [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane and study on its amine curing properties. (n.d.). ResearchGate. [Link]
- Catalysts for curing silane coating compositions. (n.d.).
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Modification of Epoxy Resin by Silane-Coupling Agent to Improve Tensile Properties of Viscose Fabric Composites. (n.d.). Trepo. [Link]
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How Does Humidity Affect Curing Epoxy?. (2020). WiseBond. [Link]
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Understanding the Effect of Humidity on Epoxy. (2022). Just Resin. [Link]
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Cure Monitoring of Epoxy Resin by Simultaneous DSC/FTIR. (n.d.). ResearchGate. [Link]
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Cure modelling and monitoring of epoxy/amine resin systems. (n.d.). Semantic Scholar. [Link]
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How Temperature & Humidity Impact Cure. (n.d.). Astro Chemical. [Link]
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In Situ Monitoring of the Curing of Highly Filled Epoxy Molding Compounds: The Influence of Reaction Type and Silica Content on Cure Kinetic Models. (n.d.). PMC - NIH. [Link]
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Mastering the Cure: Understanding Epoxy Curing Conditions. (2024). INCURE INC.. [Link]
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Basic analytical control techniques for epoxy resins and adhesive curing agents. (n.d.). Semantic Scholar. [Link]
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Cure kinetics characterization and monitoring of an epoxy resin for thick composite structures. (n.d.). Iowa State University Digital Repository. [Link]
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This compound. (n.d.). Gelest, Inc.. [Link]
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Mastering Epoxy Resin Curing: A Guide to Achieving Perfect Finishes. (n.d.). resin4decor. [Link]
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Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. (n.d.). Shimadzu. [Link]
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This compound Cas 3388-04-3 | A-186 silane. (n.d.). Co-Formula. [Link]
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DSC and FTIR Analyses of The Curing Behavior of Epoxy/dicy/solvent Systems on Hermetic Specimens. (n.d.). ResearchGate. [Link]
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Hydrolysis and Condensation of Alkoxysilane for the Preparation of Hybrid Coating Based on Polyurethane/Polysiloxane-Modified Epoxy. (n.d.). ResearchGate. [Link]
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Hydrolysis and Condensation of Alkoxysil. (n.d.). Scribd. [Link]
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Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2024). MDPI. [Link]
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The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. [Link]
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Hydrolysis and Condensation Process. (2023). Silibase Silicone. [Link]
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Application Note: Characterization of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane Coatings Using FTIR and SEM
Abstract
This technical guide provides a comprehensive protocol for the characterization of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (EETMS) coatings using Fourier-Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM). EETMS is a versatile epoxy-functional silane widely used as an adhesion promoter and surface modifier in coatings, adhesives, and composite materials.[1][2] Effective characterization of these coatings is critical for ensuring performance, optimizing application processes, and for quality control. This document details the underlying chemical principles, step-by-step experimental procedures, and data interpretation for both FTIR and SEM analyses, tailored for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Role and Chemistry of EETMS Coatings
This compound is a bifunctional molecule featuring a reactive epoxycyclohexyl group and hydrolyzable methoxysilane groups.[3][4] This dual functionality allows it to act as a molecular bridge between inorganic substrates (like glass, metals, and fillers) and organic polymer matrices (such as epoxy, polyurethane, and acrylic resins).[1][2]
The adhesion mechanism relies on a sol-gel process initiated by the hydrolysis of the trimethoxysilane groups in the presence of water. This is followed by a condensation reaction, forming a stable polysiloxane network (Si-O-Si) on the substrate surface.[5][6] The outward-facing epoxy rings are then available to covalently bond with the primary coating or adhesive resin, significantly enhancing interfacial adhesion, durability, and corrosion resistance.[4][7]
Understanding the extent of hydrolysis and condensation, the integrity of the epoxy functionality, and the morphological characteristics of the applied coating is paramount. FTIR spectroscopy is an invaluable tool for probing the chemical transformations during the curing process, while SEM provides high-resolution imaging of the coating's surface topography and thickness.
Foundational Principles of a Self-Validating Characterization Workflow
A robust characterization protocol is a self-validating system. For EETMS coatings, this means that the insights gained from one technique should complement and corroborate the findings from another. For instance, FTIR can confirm the chemical curing and cross-linking, which in turn explains the uniform and defect-free morphology observed with SEM.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a chemical fingerprint of the material. In the context of EETMS coatings, FTIR is used to:
-
Confirm the presence of key functional groups in the uncured silane.
-
Monitor the hydrolysis and condensation of the methoxysilane groups.
-
Verify the integrity of the epoxy ring before and after coating application.
-
Detect the formation of the polysiloxane network.
Scanning Electron Microscopy (SEM)
SEM utilizes a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its morphology.[8] It is a powerful technique for:
-
Visualizing the surface topography of the EETMS coating, revealing its uniformity, smoothness, and the presence of any defects like cracks or pinholes.[8]
-
Determining the coating thickness through cross-sectional analysis.[8]
-
Assessing the interface between the coating and the substrate.
Experimental Protocols
Preparation of EETMS Coating Solution (2% in Ethanol/Water)
This protocol outlines the preparation of a standard 2% (by weight) EETMS solution, which is a common concentration for creating thin primer coatings.
Materials:
-
This compound (EETMS)
-
Ethanol (95%)
-
Deionized Water
-
Acetic Acid (for pH adjustment)
-
Glass beaker and magnetic stirrer
Procedure:
-
In a clean glass beaker, prepare a 95:5 (v/v) ethanol/water solvent mixture. For example, for 100 mL of solvent, use 95 mL of ethanol and 5 mL of deionized water.
-
While stirring the solvent, slowly add 2 g of EETMS for every 98 g of the solvent mixture.
-
Adjust the pH of the solution to approximately 4.5-5.5 using a few drops of acetic acid. This acidic condition catalyzes the hydrolysis of the methoxysilane groups.[5]
-
Continue stirring the solution for at least 60 minutes to allow for sufficient hydrolysis. The solution is now ready for application.
Coating Application and Curing
Materials:
-
Substrates (e.g., glass slides, silicon wafers, metal coupons)
-
Prepared 2% EETMS solution
-
Spin coater or dip coater
-
Oven
Procedure:
-
Thoroughly clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrates with a stream of nitrogen.
-
Apply the EETMS solution to the substrate using a spin coater (e.g., 3000 rpm for 30 seconds) or by dip-coating.
-
Allow the coated substrates to air-dry for 10-15 minutes to evaporate the bulk of the solvent.
-
Cure the coatings in an oven. A typical curing cycle is 90-110°C for 30-60 minutes. This thermal treatment drives the condensation reaction, forming the stable polysiloxane network.
FTIR Analysis
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Record a background spectrum of the clean, uncoated substrate.
-
Place the EETMS-coated substrate onto the ATR crystal and ensure good contact.
-
Acquire the spectrum of the coating, typically in the range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
Analyze the resulting spectrum for key vibrational bands.
SEM Analysis
Instrumentation:
-
Scanning Electron Microscope
Procedure:
-
For non-conductive substrates, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging effects.[8]
-
Mount the sample onto an SEM stub using conductive carbon tape.
-
Introduce the sample into the SEM chamber and evacuate to high vacuum.
-
Image the surface of the coating at various magnifications to assess its morphology. Typical accelerating voltages are in the range of 5-15 kV.
-
For thickness measurements, carefully score the coating and image the cross-section at a tilted angle.
Data Interpretation and Visualization
Interpreting FTIR Spectra
The FTIR spectrum provides a wealth of chemical information. The table below summarizes the key vibrational bands for EETMS coatings.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~2920 | C-H stretching | Indicates the presence of the cyclohexyl and ethyl groups.[9] |
| ~1190 & ~891 | Epoxy ring vibrations | Confirms the integrity of the reactive epoxy functionality.[9] A decrease in the intensity of these peaks after reaction with a topcoat would indicate covalent bonding. |
| ~1087 | Si-O-C stretching | Present in the uncured silane due to the methoxy groups. The intensity of this peak decreases upon hydrolysis. |
| Broad ~3400 | O-H stretching | Appears after hydrolysis, indicating the formation of silanol (Si-OH) groups. |
| Broad ~1100-1000 | Si-O-Si stretching | The emergence of a broad, strong band in this region is the primary indicator of a successful condensation reaction and the formation of the polysiloxane network.[9] |
Diagram of EETMS Hydrolysis and Condensation
Caption: The sol-gel process of EETMS, involving hydrolysis to form silanols followed by condensation to create a polysiloxane network on the substrate.
Interpreting SEM Micrographs
SEM images should be evaluated for:
-
Uniformity: A well-applied coating will appear smooth and homogeneous across the surface at various magnifications.
-
Defects: Look for evidence of cracking, which can indicate excessive stress in the coating, or pinholes, which suggest incomplete coverage.
-
Conformality: The coating should conformally cover the substrate's topography.
-
Thickness: Cross-sectional images will provide a direct measurement of the coating's thickness, which can be correlated with application parameters.
Experimental Workflow Diagram
Caption: Workflow for the preparation, application, and characterization of EETMS coatings.
Conclusion
The combined use of FTIR and SEM provides a powerful, multi-faceted approach to the characterization of this compound coatings. FTIR confirms the chemical transformations essential for adhesion—hydrolysis and condensation—and verifies the availability of the epoxy functional groups for subsequent reactions. SEM provides indispensable visual confirmation of the coating's physical integrity, uniformity, and thickness. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can achieve a thorough and reliable characterization of their EETMS coatings, ensuring optimal performance in their intended applications.
References
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Co-Formula. (n.d.). This compound Cas 3388-04-3 | A-186 silane. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to 2-(3,4 Epoxycyclohexyl)ethyltrimethoxysilane: Properties and Applications. Retrieved from [Link]
-
J&K Scientific Ltd. (n.d.). [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane (Silane Coating) CAS NO 3388-04-3. Retrieved from [Link]
-
Liwei Chemical. (n.d.). [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane - Professional Silane Supplier from China. Retrieved from [Link]
-
Anhui Elite Industrial Co.,ltd. (n.d.). [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of 2-(3-4,Epoxycyclohexyl)ethyltrimethoxysilane (1).... Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Wikipedia. (2023, December 14). Sol–gel process. Retrieved from [Link]
-
Rocky Mountain Laboratories. (n.d.). SEM/EDS Analysis of Coatings. Retrieved from [Link]
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Application Note & Protocol: Covalent Functionalization of Carbon Nanotubes with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Abstract & Introduction
Carbon nanotubes (CNTs) possess extraordinary mechanical, thermal, and electrical properties, making them ideal reinforcement materials for the next generation of high-performance polymer composites.[1][2] However, their inherent van der Waals attractions lead to significant agglomeration, and their chemically inert surfaces result in poor interfacial bonding with polymer matrices, hindering the realization of their full potential.[3][4] Covalent functionalization is a powerful strategy to overcome these challenges by improving dispersion and creating strong chemical links between the CNTs and the matrix.[5][6]
This document provides a comprehensive, field-proven protocol for the covalent functionalization of multi-walled carbon nanotubes (MWCNTs) using the silane coupling agent 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane. This specific agent is strategically chosen for its dual functionality: the trimethoxysilane group serves as a robust anchor to the CNT surface, while the terminal epoxy ring provides a reactive site for covalent integration into epoxy-based resin systems.[7][8] This process enhances interfacial adhesion, leading to significant improvements in the mechanical and thermal properties of the final nanocomposite.[5][7][9] We will detail the underlying chemical mechanisms, provide a step-by-step experimental workflow, and outline the essential characterization techniques for validating the success of the functionalization.
The Chemistry of Silane Grafting: A Two-Stage Mechanism
The successful grafting of this compound onto the carbon nanotube surface is not a single-step reaction but a sequential process. Understanding the causality behind each stage is critical for experimental success.
Stage 1: Surface Activation via Oxidation Pristine CNTs have a chemically inert graphitic surface. To create anchoring points for the silane, the surface must first be activated. This is achieved through aggressive oxidation with a strong acid mixture (typically H₂SO₄/HNO₃). This process etches the CNT surface, creating defects and introducing oxygen-containing functional groups, primarily carboxylic acids (-COOH) and hydroxyls (-OH).[4][6][10] These groups are the essential reactive sites for the subsequent silanization step.
Stage 2: Silanization via Hydrolysis and Condensation Once the CNTs are activated, the silane coupling agent is introduced. The reaction proceeds through two distinct steps:
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane react with water molecules to form reactive silanol groups (-Si-OH). This step is crucial and its rate can be influenced by pH.[11][12][13][14]
-
Condensation: The newly formed silanols can then react in two ways:
The final product is a CNT scaffold decorated with a siloxane layer, presenting reactive epoxy groups outward, ready to participate in the curing chemistry of an epoxy matrix.
Caption: Experimental workflow for CNT functionalization.
Validation: Characterization of Functionalized CNTs
Verifying the success of each functionalization step is paramount. The following techniques provide a comprehensive validation of the process.
| Technique | Purpose & Expected Outcome |
| FTIR Spectroscopy | To identify chemical groups. Expect to see: • CNT-COOH: Appearance of C=O (~1720 cm⁻¹) and O-H (~3400 cm⁻¹) peaks. • CNT-Epoxy: Appearance of Si-O-C (~1080-1100 cm⁻¹) and Si-O-Si (~1020 cm⁻¹) peaks, and the characteristic epoxy ring peak (~910 cm⁻¹). |
| Raman Spectroscopy | To assess structural changes. The intensity ratio of the D-band (disorder) to G-band (graphitic), ID/IG, should increase after acid oxidation, indicating the creation of defect sites for functionalization. [18][19] |
| Thermogravimetric Analysis (TGA) | To quantify grafted material. A distinct weight loss step between 250-500°C for CNT-Epoxy, corresponding to the thermal decomposition of the grafted silane, allows for calculation of the grafting density. [18] |
| Electron Microscopy (TEM/SEM) | To visualize morphology. TEM can reveal a thin, amorphous layer of the polysiloxane coating on the CNT sidewalls. SEM of composites can show improved dispersion and reduced pull-out, indicating better interfacial adhesion. [18][20] |
| X-ray Photoelectron Spectroscopy (XPS) | For surface elemental analysis. The appearance of Si 2p and Si 2s peaks in the spectrum of CNT-Epoxy provides definitive evidence of successful silane grafting. [21] |
Conclusion
This application note provides a robust and validated protocol for the covalent functionalization of carbon nanotubes with this compound. By following the detailed two-stage process of oxidation and silane grafting, researchers can reliably produce functionalized CNTs with enhanced dispersibility and reactivity. The terminal epoxy groups act as covalent bridges to an epoxy polymer matrix, leading to superior interfacial load transfer and significantly improved mechanical and thermal properties in the resulting nanocomposites. [3][5][22]The characterization methods outlined herein form a self-validating system to confirm the success of the modification.
References
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Kuan, H. C., et al. (2019). Effect of carbon nanotube (CNT) functionalization in Epoxy-CNT composites. Nanotechnology Reviews, 7(6), 475-485. Available at: [Link]
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Moraes, M. B., Cividanes, L. S., & Thim, G. P. (2018). Synthesis of Graphene Oxide and Functionalized CNT Nanocomposites Based on Epoxy Resin. Journal of Aerospace Technology and Management, 10. Available at: [Link]
-
Tkalya, E. E., et al. (2022). Nanotube Functionalization: Investigation, Methods and Demonstrated Applications. Materials, 15(15), 5439. Available at: [Link]
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Asgari, M., et al. (2018). Effect of functionalized carbon nanotubes on the mechanical properties of epoxy-based composites. Journal of Thermoplastic Composite Materials, 31(12), 1629-1644. Available at: [Link]
-
Moraes, M. B., Cividanes, L. S., & Thim, G. P. (2018). Synthesis of Graphene Oxide and Functionalized CNT Nanocomposites Based on Epoxy Resin. Journal of Aerospace Technology and Management, 10. Available at: [Link]
-
Sun, Y. P., et al. (2002). Functionalized Carbon Nanotubes: Properties and Applications. Accounts of Chemical Research, 35(12), 1096-1104. Available at: [Link]
-
Rastogi, R., et al. (2018). Effect of Carbon Nanotube (CNT) Functionalization in Epoxy-CNT Composites. Nanotechnology Reviews, 7(6), 475-485. Available at: [Link]
-
Wang, M., et al. (2011). Functionalization of carbon nanotubes: Characterization, modeling and composite applications. ResearchGate. Available at: [Link]
-
Lee, J. H., et al. (2021). Carbon Nanotube/Polymer Composites for Functional Applications. Polymers, 13(16), 2755. Available at: [Link]
-
Yoo, Y. J., & Park, S. J. (2020). Silane modification of carbon nanotubes and its effects on the material properties of carbon/CNT/epoxy three-phase composites. ResearchGate. Available at: [Link]
-
Hazarika, A., & Maji, T. K. (2014). Recent Advances in Carbon-Nanotube-Based Epoxy Composites. Reviews in Adhesion and Adhesives, 2(2), 195-218. Available at: [Link]
-
Moraes, M. B., et al. (2018). Synthesis of Graphene Oxide and Functionalized CNT Nanocomposites Based on Epoxy Resin. ResearchGate. Available at: [Link]
-
Wong, S. S., et al. (1998). Covalently Functionalized Nanotubes as Nanometer-Sized Probes in Chemistry and Biology. Nature, 394(6688), 52-55. Available at: [Link]
-
Chen, Y., et al. (2021). A New Method of Graphene Oxide and Multi-Walled Carbon Nanotube Grafting for Improving Mechanical Properties and Thermal Stability of Carbon Fiber-Polylactic Acid Composites. Polymers, 13(11), 1836. Available at: [Link]
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Velasco-Santos, C., et al. (2003). Influence of Silanization Treatment on Thermomechanical Properties of Multiwalled Carbon Nanotubes: Poly(methylmethacrylate) Nanocomposites. Journal of Nanoscience and Nanotechnology, 3(5), 413-417. Available at: [Link]
-
Mukbaniani, O., et al. (2020). Epoxy Nanocomposites Reinforced with Functionalized Carbon Nanotubes. Polymers, 12(8), 1816. Available at: [Link]
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Valenzuela-Salazar, C., et al. (2012). Silanization of Carbon Nanotubes: Surface Modification and Polymer Nanocomposites. In Carbon Nanotubes - Polymer Nanocomposites. IntechOpen. Available at: [Link]
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Szeluga, U., et al. (2015). Structures of silane compounds used as grafting agents during CNT and GnP surface modification. ResearchGate. Available at: [Link]
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Khare, B. N. (2007). Functionalization of Carbon Nanotubes. NASA Technical Reports Server. Available at: [Link]
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Quintana, M., & Prato, M. (2021). Chemical Functionalization of Carbon Nanotubes with Polymers: A Brief Overview. Polymers, 13(7), 1098. Available at: [Link]
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Karousis, N., et al. (2010). Functionalization of Carbon Nanotubes. ResearchGate. Available at: [Link]
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Nassor, E. C. O., et al. (2014). Influence of the Hydrolysis and Condensation Time on the Preparation of Hybrid Materials. Materials Research, 17(2), 438-444. Available at: [Link]
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Chen, L., Xie, H., & Yu, W. (2011). Functionalization Methods of Carbon Nanotubes and Its Applications. ChemInform, 42(34). Available at: [Link]
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Abdelmouleh, M., et al. (2004). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. Available at: [Link]
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Valles-Lluch, A., et al. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Boletin de la Sociedad Espanola de Ceramica y Vidrio, 57(4), 167-174. Available at: [Link]
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Longlade, J., et al. (2021). Example of hydrolysis and condensation of trialkoxysilane. ResearchGate. Available at: [Link]
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Rubio, F., et al. (2007). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Enhancing Composite Material Performance with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Introduction: Bridging the Interfacial Gap in Modern Composites
In the pursuit of advanced materials with superior strength-to-weight ratios, thermal stability, and durability, the performance of a composite is often dictated by the quality of the interface between its constituent parts: the inorganic reinforcement and the organic polymer matrix.[1][2] A weak interface leads to poor stress transfer, delamination, and premature failure. 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, hereafter referred to as EETMS, is a bifunctional organosilane coupling agent designed to chemically bridge this interfacial gap.[3][4] Its unique molecular structure, featuring a trimethoxysilyl group at one end and a reactive epoxycyclohexyl group at the other, enables it to form stable covalent bonds with both inorganic fillers and polymer matrices, dramatically enhancing the overall performance of the composite material.[4][5]
This guide provides an in-depth exploration of EETMS, from its fundamental mechanism of action to detailed, field-proven protocols for its application. It is intended for researchers, materials scientists, and formulation chemists seeking to leverage this powerful coupling agent to unlock new levels of performance in thermoset and thermoplastic composites.
Physicochemical Properties of EETMS
A thorough understanding of the physical and chemical properties of EETMS is essential for its effective and safe handling. The following table summarizes its key characteristics.
| Property | Typical Value | Reference |
| Chemical Name | This compound | [3][6] |
| CAS Number | 3388-04-3 | [3][6] |
| Molecular Formula | C₁₁H₂₂O₄Si | [6] |
| Molecular Weight | 246.38 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid | [4][7] |
| Density (25°C) | 1.065 g/cm³ | [3][6] |
| Boiling Point | 95-97°C @ 0.25 mmHg; ~310°C @ 760 mmHg | [3][6] |
| Refractive Index (20°C) | 1.4490 - 1.451 | [3][6] |
| Viscosity (25°C) | 5.2 cSt | [3][6] |
| Flash Point | 141 - 146°C | [3][6] |
| Solubility | Soluble in common organic solvents; reacts with water | [4][7] |
Mechanism of Action: The Dual-Functionality Chemical Bridge
The efficacy of EETMS as a coupling agent stems from its ability to undergo two distinct chemical reactions at the inorganic and organic interfaces. This process can be understood through a three-step mechanism: hydrolysis, condensation, and interfacial reaction.[5][8] The chemical bond theory is widely considered a successful model for explaining this phenomenon.[8][9]
Step 1: Hydrolysis of Methoxysilyl Groups The process begins when the trimethoxysilyl end of the EETMS molecule is exposed to water. The methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-Si-OH). This reaction is catalyzed by acid or base and is a critical prerequisite for bonding to the inorganic surface.[8][10] The rate of hydrolysis for methoxy silanes is typically faster than for ethoxy silanes.[5][11]
Step 2: Condensation and Bonding to Inorganic Surfaces The newly formed silanol groups are now primed to react with hydroxyl groups present on the surface of most inorganic fillers and reinforcements (e.g., glass fibers, silica, alumina).[8][12] Through a condensation reaction, a molecule of water is eliminated, and a strong, durable covalent oxane bond (Si-O-Filler) is formed. This effectively grafts the EETMS molecule onto the filler surface.
Step 3: Reaction with the Organic Polymer Matrix With the silane end anchored to the filler, the organofunctional epoxycyclohexyl group extends into the polymer matrix. During the curing process of the resin (e.g., an epoxy, urethane, or acrylic system), the epoxy ring of EETMS opens and reacts with the polymer backbone.[13][14] For instance, in an epoxy system, it can co-react with the primary curing agent (like an amine) or the epoxy resin itself, integrating into the crosslinked network.[15] This creates a continuous chain of covalent bonds from the filler, through the silane, to the polymer matrix.
The diagram below provides a visual representation of this coupling mechanism.
Application Protocols: Methodologies for Implementation
The method of incorporating EETMS into a composite system is critical to its performance. The choice between pre-treating the filler and adding the silane as an integral blend depends on the specific application, manufacturing process, and desired level of interfacial control.
General Considerations for Silane Solution Preparation
-
Hydrolysis: EETMS requires hydrolysis to become active. This is typically achieved by preparing a solution in a mixture of alcohol and water.[16]
-
Solvents: A blend of 95% ethanol or methanol and 5% water is a common starting point.[17] Methanol is suitable for methoxy-functional silanes like EETMS.[16]
-
pH Control: The rate of hydrolysis is pH-dependent, being slowest at a neutral pH and faster under acidic or alkaline conditions.[10][16] For epoxy-functional silanes, it is recommended to adjust the solution pH to 4.5-5.5 with a weak acid like acetic acid to accelerate hydrolysis and silanol formation.[17]
-
Solution Stability: Once hydrolyzed, silanol groups can begin to self-condense. Therefore, prepared silane solutions have a limited pot life and should ideally be used within an hour of preparation.[16]
Protocol 1: Filler Surface Treatment (Pre-treatment)
This method involves applying the silane directly to the filler before its incorporation into the resin, ensuring a uniform and well-adhered coupling agent layer.
The wet method provides a highly uniform surface treatment and is ideal for laboratory-scale work and applications requiring maximum performance.[12]
Step-by-Step Methodology:
-
Solution Preparation: Prepare an aqueous alcohol solvent (e.g., 95:5 methanol:water by volume). Adjust the pH to 4.5-5.5 using acetic acid.
-
Silane Addition: With gentle stirring, add EETMS to the solvent to achieve a final concentration of 0.5% to 2.0% by weight.
-
Hydrolysis: Allow the solution to stir for approximately 5-10 minutes to ensure adequate hydrolysis and formation of silanols.[17]
-
Filler Addition: Add the inorganic filler to the silane solution to form a slurry. The amount of filler should be calculated to allow for complete wetting.
-
Treatment: Agitate the slurry for 2-5 minutes to ensure uniform coating of the filler particles.[17]
-
Separation: Separate the treated filler from the solution via filtration or decanting.
-
Rinsing (Optional but Recommended): Briefly rinse the filler with a pure solvent (e.g., methanol) to remove any excess, unreacted silane.
-
Drying/Curing: Dry the treated filler in an oven. A typical cycle is 10-30 minutes at 110-120°C or 24 hours at room temperature with controlled humidity.[16][17] This step is crucial for completing the condensation reaction between the silane and the filler surface.
Preferred for large-scale production, this method is faster and generates less waste, though achieving uniform treatment can be more challenging.[12]
Step-by-Step Methodology:
-
Pre-dispersion: Place the dry inorganic filler into a high-shear mixer (e.g., a Henschel mixer).[11]
-
Silane Application: While the filler is being vigorously agitated, spray the neat EETMS or a concentrated solution directly onto the particles. The high-speed mixing ensures dispersion.
-
Mixing: Continue mixing for 10-30 minutes to homogenize the blend.[16]
-
Drying (Optional): A drying step (e.g., 110-120°C) can be employed to drive the condensation reaction to completion, though in some high-temperature compounding processes this may occur in-situ.
The following workflow diagram illustrates the key stages of the wet treatment method.
Protocol 2: Integral Blend Method
This method involves adding EETMS directly into the composite formulation as the filler and resin are mixed. It is widely used in industrial settings due to its processing efficiency.[16]
Step-by-Step Methodology:
-
Calculate Dosage: Determine the required amount of EETMS, typically 0.1% to 2.0% based on the weight of the filler.[16]
-
Addition: The EETMS can be added in several ways:
-
Directly spray the silane onto the filler as it is being introduced into the resin.
-
Pre-blend the silane with the liquid resin before adding the filler.
-
Create a "masterbatch" by concentrating the silane in a small amount of the polymer resin, which is then added along with the bulk resin during processing.
-
-
Mixing: Ensure thorough mixing of the entire composite system to promote the migration of the silane to the filler-resin interface.
-
Curing: Proceed with the standard molding and curing process (e.g., extrusion, injection molding). The coupling reactions will occur in-situ.
Performance Enhancement and Characterization
The successful application of EETMS results in significant, measurable improvements in the final composite material. These enhancements are a direct consequence of improved interfacial adhesion and stress transfer.[18][19]
Expected Improvements in Material Properties
| Property | Expected Enhancement | Rationale |
| Mechanical Strength | Significant increase in tensile, flexural, and compressive strength.[18][19][20] | Improved stress transfer from the flexible polymer matrix to the rigid inorganic filler. |
| Impact Resistance | Increased toughness and energy absorption capability.[21] | Stronger interfacial bonding prevents crack propagation along the filler-matrix boundary. |
| Moisture Resistance | Better retention of mechanical properties in wet or humid environments.[11] | The hydrophobic, covalent Si-O-Filler bond prevents water from penetrating the interface and causing debonding. |
| Thermal Stability | Potential increase in Glass Transition Temperature (Tg) and thermal endurance.[22] | The restricted mobility of polymer chains at the strengthened interface can lead to improved thermal properties. |
| Dispersion | Improved dispersion of filler particles within the matrix.[5][12] | Surface modification of the filler makes it more compatible with the organic resin, reducing agglomeration. |
Recommended Characterization Techniques
To validate the performance enhancements, a suite of characterization techniques should be employed.
| Technique | Purpose | ASTM/ISO Standard (Example) |
| Tensile Testing | Measures tensile strength, modulus, and elongation.[23] | ASTM D3039, ASTM D638 |
| Flexural Testing | Measures flexural strength and modulus.[24] | ASTM D790 |
| Impact Testing | Determines toughness and impact strength (e.g., Izod, Charpy).[24] | ASTM D256 |
| Dynamic Mechanical Analysis (DMA) | Measures storage/loss modulus and determines the Glass Transition Temperature (Tg).[24][25] | ASTM D4065 |
| Thermogravimetric Analysis (TGA) | Evaluates thermal stability and degradation temperature.[24] | ASTM E1131 |
| Scanning Electron Microscopy (SEM) | Visually inspects fracture surfaces to assess interfacial adhesion and filler dispersion.[25][26] | N/A |
Safety and Handling Precautions
EETMS requires careful handling to ensure user safety.
-
Eye Irritant: Causes serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[27]
-
Moisture Sensitivity: EETMS reacts with water and moisture, liberating methanol.[27] Work in a well-ventilated area or under a fume hood. Methanol is toxic and can affect the central nervous system.[27]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[4]
-
Reactivity: Can react exothermically with amines.[27]
Conclusion
This compound is a highly effective coupling agent for a wide range of composite materials. By forming a robust covalent bridge between inorganic reinforcements and organic polymer matrices, it fundamentally improves the interfacial integrity of the composite. This translates into significant enhancements in mechanical strength, moisture resistance, thermal stability, and overall durability. The protocols and guidelines presented here provide a comprehensive framework for researchers and engineers to successfully implement EETMS, thereby optimizing material performance and enabling the development of next-generation composite applications.
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Application Note & Protocols: Formulation of High-Performance UV-Curable Coatings with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the use of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane in ultraviolet (UV) curable coating systems. This unique molecule possesses dual functionality—a UV-reactive cycloaliphatic epoxy group and a moisture-curable trimethoxysilane group—enabling the formulation of coatings with exceptional adhesion, hardness, and chemical resistance. This guide details the underlying chemical mechanisms, provides starting point formulations, and offers step-by-step protocols for coating preparation, application, and performance characterization.
Introduction: The Dual-Cure Advantage
This compound, hereafter referred to as ECHETMS, is a versatile hybrid molecule that acts as both an organic and inorganic coupling agent.[1] Its strategic value in UV-curable coatings lies in its ability to form a robust, covalently bonded network through two distinct chemical pathways.[2]
-
Cationic UV Curing: The cycloaliphatic epoxy group undergoes rapid polymerization upon exposure to UV light in the presence of a suitable cationic photoinitiator.[3][4] This reaction is not inhibited by oxygen, a common issue in free-radical acrylate systems, and can continue even after the UV source is removed (a phenomenon known as "dark cure").[3][5]
-
Silane Hydrolysis and Condensation: The trimethoxysilane group hydrolyzes in the presence of ambient moisture to form reactive silanol (Si-OH) groups.[6][7] These silanols can then condense with hydroxyl groups on inorganic substrates (like glass, metal, and ceramics) to form durable Si-O-Substrate covalent bonds, or with each other to form a cross-linked polysiloxane network (Si-O-Si).[8][9]
This dual-cure capability allows ECHETMS to act as a molecular bridge, creating a seamless and durable interface between the organic polymer coating and the inorganic substrate, leading to significantly enhanced performance characteristics.[2][10]
Chemistry and Reaction Mechanisms
Understanding the molecular structure and reaction pathways of ECHETMS is fundamental to designing effective coating formulations.
Molecular Structure
ECHETMS integrates a UV-reactive organic component with an inorganic-bonding silane component.
Caption: Molecular structure of ECHETMS.
Dual-Cure Mechanism Pathway
The overall curing process is a two-stage reaction that creates a highly cross-linked and well-adhered film.
-
Stage 1: Cationic UV Polymerization. Upon UV exposure, a cationic photoinitiator generates a strong Brønsted acid.[3][11] This acid initiates the ring-opening polymerization of the epoxy groups, forming a cross-linked polyether network. This reaction is highly efficient and proceeds rapidly.[4][12]
-
Stage 2: Hydrolysis and Condensation. Concurrently or subsequently, ambient moisture initiates the hydrolysis of the methoxy groups on the silicon atom, producing ethanol as a byproduct and forming silanol intermediates.[6][13] These silanols then undergo condensation reactions, forming strong covalent bonds with the substrate and creating a durable polysiloxane network.[7][8]
Caption: Dual-cure mechanism of ECHETMS.
Formulation Guidelines
A successful UV-curable coating formulation requires a careful balance of components. ECHETMS can be used as a primary resin, a co-monomer, or an adhesion promoter.[1][14][15]
Core Components
| Component | Example Material | Typical Wt.% | Function & Rationale |
| Epoxy Silane | This compound (ECHETMS) | 10 - 60% | Primary binder and adhesion promoter. The cycloaliphatic structure provides good weatherability and non-yellowing properties.[1][15] |
| Reactive Diluent | 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC) | 30 - 80% | Reduces viscosity for application and participates in the cationic polymerization. ECC is highly reactive and contributes to hardness.[4] |
| Cationic Photoinitiator | Triarylsulfonium hexafluoroantimonate salts (in propylene carbonate) | 1 - 5% | Generates the acid catalyst upon UV exposure. Sulfonium salts are highly efficient for cycloaliphatic epoxies.[3][5] |
| Flexibilizer / Toughener (Optional) | Polyols (e.g., Polycaprolactone diol) or Oxetanes | 5 - 20% | Improves flexibility and impact resistance. Polyols can delay cure speed, while oxetanes can accelerate it and improve properties.[5][12] |
Starting Point Formulations
The following formulations are provided as starting points for development. All percentages are by weight.
| Component | Formulation A (Hard & Chemical Resistant) | Formulation B (Flexible & Adherent) |
| ECHETMS | 40% | 20% |
| ECC | 57% | 63% |
| Polycaprolactone diol | - | 15% |
| Triarylsulfonium salt (50% in PC) | 3% | 2% |
| Total | 100% | 100% |
Rationale for Formulation Choices:
-
Formulation A utilizes a high percentage of ECHETMS to maximize cross-link density and substrate adhesion, resulting in a hard, chemically resistant surface ideal for protective topcoats.
-
Formulation B incorporates a polyol to introduce flexible segments into the polymer backbone, reducing brittleness and improving adhesion on substrates that may undergo minor flexion or thermal expansion. The lower ECHETMS content is balanced by the high reactivity of ECC.[12]
Experimental Protocols
Adherence to standardized procedures is critical for reproducible results. The following protocols detail the preparation, application, and characterization of coatings based on the formulations above.
Protocol: Coating Preparation
This workflow outlines the safe and effective mixing of the formulation components.
Caption: Workflow for preparing the UV-curable formulation.
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Cationic photoinitiators and epoxy monomers can be sensitizers.
Protocol: Coating Application and Curing
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass, aluminum, steel) with acetone and/or isopropanol to remove any organic contaminants. Ensure the surface is completely dry.
-
Application: Apply the formulated coating to the substrate using a wire-wound rod or a spin coater to achieve a consistent dry film thickness (target: 25-50 µm).
-
UV Curing: Immediately pass the coated substrate under a medium-pressure mercury vapor UV lamp.
-
Energy Density: A typical starting point is 500 - 1000 mJ/cm² (measured with a radiometer in the UVA range).
-
Conveyor Speed: Adjust conveyor speed to achieve the target energy density.
-
-
Post-Cure: Allow the cured coating to condition at ambient temperature (23 ± 2 °C) and 50 ± 5% relative humidity for at least 24 hours before performing characterization tests. This allows the "dark cure" and silane condensation reactions to proceed.[3][12]
Protocol: Cured Film Characterization
This test assesses the adhesion of the coating film to the substrate.[16][17][18]
-
Preparation: Place the cured panel on a firm surface.
-
Cutting: Using a sharp razor blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.[16]
-
Taping: Apply a specified pressure-sensitive tape (e.g., Permacel P-99) firmly over the grid.
-
Removal: Within 90 seconds, rapidly pull the tape back upon itself at a 180-degree angle.[19][20]
-
Evaluation: Examine the grid area for any coating removal and classify the adhesion according to the ASTM D3359 scale (5B = no removal, 0B = >65% removal).
This method determines the surface hardness and state of cure of the coating.[21][22][23]
-
Preparation: Secure the cured panel on a level, firm surface.
-
Pencil Selection: Use a set of calibrated drawing pencils of varying hardness (e.g., from 6B softest to 6H hardest).[24]
-
Testing: Hold a pencil at a 45-degree angle to the surface and push it forward with uniform pressure, sufficient to either scratch the coating or have the lead crumble.[24][25]
-
Determination: Start with a harder pencil and work down. The "pencil hardness" is defined as the grade of the hardest pencil that does not scratch or mar the coating surface.
This test evaluates the coating's chemical resistance and degree of cure.[26][27][28]
-
Preparation: Secure the cured panel.
-
Procedure: Saturate a piece of cheesecloth with methyl ethyl ketone (MEK). Wrap the cloth around your index finger.
-
Rubbing: With moderate pressure, perform a double rub (one forward and one backward motion) over a 1-inch section of the coating.[29][30]
-
Evaluation: Continue rubbing and count the number of double rubs until the coating is marred or removed, exposing the substrate. A high number of rubs (e.g., >100) indicates excellent cure and chemical resistance.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion (Delamination) | 1. Incomplete silane hydrolysis/condensation. 2. Substrate contamination. 3. Insufficient ECHETMS concentration. | 1. Increase post-cure conditioning time (e.g., to 72 hours) or add a trace amount of water (0.1%) to the formulation. 2. Implement a more rigorous substrate cleaning protocol. 3. Increase the wt.% of ECHETMS in the formulation. |
| Tacky or Soft Surface | 1. Insufficient UV energy. 2. Photoinitiator concentration too low or inactive. 3. Presence of cure-inhibiting species (e.g., amines, high moisture). | 1. Decrease conveyor speed or increase lamp power to deliver higher UV dose. 2. Increase photoinitiator concentration; check for expired materials. 3. Ensure all components are free from contaminants. High humidity can interfere with cationic curing. |
| Brittle/Cracking Film | 1. Excessive cross-link density. 2. High internal stress during cure. | 1. Add a flexibilizing agent like a polyol or oxetane. 2. Reduce the concentration of highly functional monomers like ECC. |
References
-
ASTM D3363-22, Standard Test Method for Film Hardness by Pencil Test, ASTM International.
-
ASTM D4752-10(2020), Standard Practice for Measuring MEK Resistance of Ethyl Silicate (Inorganic) Zinc-Rich Primers by Solvent Rub, ASTM International.
-
Industrial Physics. (n.d.). ASTM D3363 testing.
-
TRL. (n.d.). Solvent Resistance Rub Test – ASTM D4752.
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Micom Laboratories. (n.d.). ASTM D3363 is a coating hardness evaluation test.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to 2-(3,4 Epoxycyclohexyl)ethyltrimethoxysilane: Properties and Applications.
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ASTM International. (1998). ASTM D4752-98 - Standard Test Method for Measuring MEK Resistance of Ethyl Silicate (Inorganic) Zinc-Rich Primers by Solvent Rub.
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NBCHAO. (n.d.). ASTM D4752-2020 "Standard Practice for Measuring MEK Resistance of Ethyl Silicate (Inorganic) Zinc-Rich Primers by Solvent Rub".
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Toagosei America. (n.d.). UV Curing Epoxy Formulations: An In-Depth Look.
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MaTestLab. (2024). ASTM D3363 Film Hardness by Pencil Test US Lab.
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SpecialChem. (n.d.). The Science Behind Adhesion Promoters and Their Impact on Bonding Performance.
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Benchchem. (n.d.). The Chemistry of Triethoxysilane Hydrolysis and Condensation.
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ASTM International. (2024). D4752 Standard Practice for Measuring MEK Resistance of Ethyl Silicate (Inorganic) Zinc-Rich Primers by Solvent Rub.
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OnlyTRAININGS. (n.d.). Silanes as adhesion promoters for paints, inks, coatings, and adhesives.
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SpecialChem. (n.d.). Adhesion Promoters: Adhesion Basics & Material Selection Tips for Adhesives.
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KTA-Tator, Inc. (2023). Let's Talk About Coating/Lining Hardness Testing.
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Arkema Sartomer. (n.d.). Cationic curing: shining a light on the technology.
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Scribd. (n.d.). Cross Hatch Adhesion Testing - ASTM 3359 Method A.
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Co-Formula. (n.d.). This compound Cas 3388-04-3 | A-186 silane.
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ResearchGate. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
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Daken Chemical. (2023). Silane Adhesion Promoters The Role in Adhesion.
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ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
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Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters.
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Conproco. (n.d.). Cross Hatch Adhesion Testing - ASTM 3359 Method A.
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Hengda Chemical. (n.d.). This compound,cas:3388-04-3.
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Cationic UV-Curing of Epoxidized Biobased Resins. (2020). Polymers (Basel).
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UV+EB Technology. (2022). Advantages of LED Cationic Cure Cycloaliphatic Epoxy.
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ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions.
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MDPI. (n.d.). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers.
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Laser Technologies Inc. (2023). Coating Adhesion & Cross Hatch Test governed by ASTM D3359.
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DeFelsko. (n.d.). Test Methods for Coating Adhesion.
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QUALTECH PRODUCTS INDUSTRY. (n.d.). ASTM D3359: Standard Test Methods for Rating Adhesion by Tape Test.
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- 4. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toagoseiamerica.com [toagoseiamerica.com]
- 6. benchchem.com [benchchem.com]
- 7. server.ccl.net [server.ccl.net]
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- 9. researchgate.net [researchgate.net]
- 10. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
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- 15. This compound Cas 3388-04-3 | A-186 silane [cfmats.com]
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Application Note: A Protocol for In-Situ Kinetic Analysis of the Hydrolysis of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (EETMS)
Introduction: The Dual-Functionality of EETMS and the Critical Role of Hydrolysis Kinetics
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (EETMS) is a bifunctional organosilane that possesses both a reactive epoxycyclohexyl group and hydrolyzable methoxysilane groups.[1][2] This unique structure allows it to act as a molecular bridge, coupling inorganic substrates (like glass, metals, or silica) to organic polymers.[1][3] The trimethoxysilane end of the molecule undergoes hydrolysis and condensation to form stable siloxane (Si-O-Si) bonds with the inorganic surface, while the epoxy ring can react with various organic functional groups.[4][5] Applications are diverse, ranging from adhesion promoters in composites and coatings to surface modifiers for advanced materials.[1][3][6]
The efficacy of EETMS is fundamentally governed by the kinetics of its hydrolysis. The initial step, the hydrolysis of the methoxy groups (–OCH₃) to form reactive silanol groups (–OH), is the gateway to surface interaction and network formation.[7][8] Uncontrolled or poorly understood hydrolysis can lead to premature self-condensation in solution, reducing the availability of reactive sites for surface binding and resulting in inconsistent material properties. Therefore, a precise understanding of the hydrolysis rate under various conditions is paramount for optimizing formulation stability, application procedures, and the final performance of the end material.
This guide provides a detailed experimental framework for studying the hydrolysis kinetics of EETMS. We will explore the underlying reaction mechanisms, detail robust protocols using in-situ analytical techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and outline the principles of kinetic data analysis. The experimental choices are rationalized to ensure scientific rigor and data trustworthiness.
Foundational Chemistry: Hydrolysis and Condensation Pathways
The transformation of EETMS from a soluble monomer to a condensed siloxane network is a two-stage process:
-
Hydrolysis: The process is initiated by the cleavage of the Si–O–C bonds by water, typically catalyzed by an acid or a base.[4][8] This occurs in a stepwise manner, replacing the three methoxy groups with hydroxyl (silanol) groups and releasing methanol as a byproduct.[7]
-
R–Si(OCH₃)₃ + H₂O ⇌ R–Si(OCH₃)₂(OH) + CH₃OH
-
R–Si(OCH₃)₂(OH) + H₂O ⇌ R–Si(OCH₃)(OH)₂ + CH₃OH
-
R–Si(OCH₃)(OH)₂ + H₂O ⇌ R–Si(OH)₃ + CH₃OH (Where R = 2-(3,4-Epoxycyclohexyl)ethyl)
-
-
Condensation: The newly formed, highly reactive silanol groups then condense with each other to form stable siloxane bridges (Si–O–Si), releasing water or alcohol.[4][7] This is the polymerization step that builds the inorganic network.
It is crucial to note that for epoxy-functional silanes like EETMS, acidic conditions (pH 3-4), while effective for hydrolysis, can promote the undesirable opening of the epoxy ring.[9] Therefore, kinetic studies are often best performed in mildly acidic to neutral conditions (pH 5-6) to isolate the hydrolysis of the silane functionality.[9]
Materials and Equipment
Chemicals:
-
This compound (EETMS), >97% purity
-
Deuterium oxide (D₂O) for NMR studies
-
Buffer solutions (e.g., acetate or phosphate buffers) prepared with D₂O or deionized water
-
Deionized water (18.2 MΩ·cm)
-
Suitable co-solvent if required (e.g., deuterated acetone, ethanol)
-
Internal standard for NMR (optional, e.g., Trimethylsilylpropanoic acid - TMSP)
Equipment:
-
NMR Spectrometer (≥400 MHz) with a variable temperature probe
-
High-quality 5 mm NMR tubes
-
FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)
-
Thermostatted reaction vessel with magnetic stirring
-
Calibrated pH meter
-
Micropipettes and standard laboratory glassware
Detailed Experimental Protocols
Protocol 1: In-Situ ¹H NMR Spectroscopy for Monitoring Hydrolysis
¹H NMR is exceptionally powerful for this study because it can simultaneously quantify the disappearance of the methoxy protons on the parent silane and the appearance of the methoxy protons of the methanol byproduct. [10][11] Methodology:
-
Sample Preparation:
-
Prepare a buffered D₂O solution at the desired pH (e.g., pH 5.5).
-
Transfer 600 µL of the buffered D₂O into a clean NMR tube.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 10 minutes.
-
-
Reaction Initiation:
-
Acquire a reference spectrum of the buffer solution.
-
Carefully add a small, precise volume of EETMS to the NMR tube (e.g., 5-10 µL, to achieve a concentration of ~50-100 mM).
-
Immediately cap the tube, invert it 2-3 times to mix, and re-insert it into the spectrometer. This moment is considered t=0.
-
-
Data Acquisition:
-
Begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes initially, then extending the interval as the reaction slows).
-
Use an automated acquisition setup to collect data over several hours or until the reaction reaches completion.
-
-
Spectral Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the key signals:
-
Normalize the integrals against a stable internal standard or assume the total concentration of silane species is constant.
-
Protocol 2: In-Situ ATR-FTIR Spectroscopy for Monitoring Hydrolysis
ATR-FTIR is an excellent complementary technique, particularly useful for systems where NMR is not available or for studying reactions on surfaces. [12][13]It tracks the reaction by monitoring changes in vibrational bands. [14][15] Methodology:
-
Instrument Setup:
-
Install the ATR accessory in the FTIR spectrometer.
-
Collect a background spectrum of the clean, dry ATR crystal.
-
-
Reaction Initiation:
-
Place a small drop (~50 µL) of the buffered aqueous solution onto the ATR crystal.
-
Collect a spectrum of the buffer solution.
-
Add a small, known amount of EETMS to the droplet on the crystal and mix gently with the pipette tip. Start the timer immediately (t=0).
-
-
Data Acquisition:
-
Begin collecting spectra at regular time intervals (e.g., every 1-2 minutes). Modern instruments can be programmed for automated time-course measurements.
-
-
Spectral Analysis:
-
Identify and monitor the changes in key infrared bands:
-
Disappearance of Si-O-CH₃: Monitor the decrease in absorbance of bands associated with the Si-O-C stretching and rocking modes (typically in the 1190 cm⁻¹ and 820 cm⁻¹ regions).
-
Appearance of Si-OH: Look for the growth of a broad band associated with silanol groups (Si-OH), often around 900 cm⁻¹.
-
Appearance of Si-O-Si: As condensation begins, monitor the growth of a broad, strong band for siloxane bonds between 1000-1100 cm⁻¹. [13] * The concentration of EETMS can be correlated with the peak height or area of a characteristic Si-O-CH₃ band that is free from spectral overlap.
-
-
Data Analysis and Kinetic Calculations
-
Concentration vs. Time: From the spectroscopic data, create a table of the relative concentration of EETMS at each time point.
-
Determining Reaction Order: To test for pseudo-first-order kinetics, plot the natural logarithm of the EETMS concentration (ln[EETMS]) versus time.
-
Calculating the Rate Constant (k'):
-
If the plot of ln[EETMS] vs. time yields a straight line, the reaction follows pseudo-first-order kinetics.
-
The pseudo-first-order rate constant, k', is the negative of the slope of this line.
-
Equation: ln[EETMS]t = -k't + ln[EETMS]₀
-
-
The slope can be determined using linear regression analysis. The R² value should be >0.98 for a good fit.
-
Table 1: Example Data for Kinetic Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 5.0 | 6.0 | 7.0 |
| Temperature (°C) | 25 | 25 | 25 |
| Solvent | D₂O | D₂O | D₂O |
| Calculated k' (min⁻¹) | Value from slope | Value from slope | Value from slope |
| Half-life (t₁/₂) (min) | 0.693 / k' | 0.693 / k' | 0.693 / k' |
| R² of linear fit | >0.98 | >0.98 | >0.98 |
By repeating the experiment under different conditions (e.g., varying pH or temperature), a comprehensive kinetic profile of EETMS hydrolysis can be established. This allows for the prediction of its behavior and stability in various formulations.
References
-
Detrembleur, C., et al. (2005). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Colloid and Interface Science. Available at: [Link]
-
Wang, Y., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy. Available at: [Link]
-
Veness, J. S., et al. (1999). Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions. Chemistry of Materials. Available at: [Link]
-
Kar, P., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers. Available at: [Link]
-
Brochier Salon, M.-C., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. ResearchGate. Available at: [Link]
-
Liwei Chem. (n.d.). [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane. Professional Silane Supplier from China. Available at: [Link]
-
Ishida, H. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Substrates. DTIC. Available at: [Link]
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers. Available at: [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest. Available at: [Link]
-
Devkota, J., et al. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. Applied Sciences. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. ResearchGate. Available at: [Link]
-
Alam, T. M., et al. (1998). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials. Available at: [Link]
-
SciSpace. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. SciSpace. Available at: [Link]
-
ResearchGate. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Available at: [Link]
-
Hydrophobe.org. (n.d.). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Hydrophobe.org. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. ResearchGate. Available at: [Link]
-
Chen, M. J., et al. (n.d.). Epoxy Silanes in Reactive Polymer Emulsions. Journal of Coatings Technology. Available at: [Link]
-
Gelest, Inc. (n.d.). This compound. Gelest. Available at: [Link]
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Lee, J., et al. (2024). Synthesis of Mixed Ladder-Like Polysilsesquioxanes by Copolymerization of this compound and Dodecyltrimethoxysilane. Macromolecules. Available at: [Link]
-
Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available at: [Link]
-
ResearchGate. (n.d.). The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. ResearchGate. Available at: [Link]
-
Crucho, C. I. C., & Barros, M. T. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules. Available at: [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest. Available at: [Link]
-
AFINITICA. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Available at: [Link]
Sources
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Silanization with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (EETMS)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the optimization of the silanization process using 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (EETMS) on metal substrates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges.
Section 1: The Fundamentals of EETMS Silanization
Understanding the underlying chemistry of the silanization process is critical for troubleshooting and optimization. The process can be broken down into three primary stages: hydrolysis, condensation, and interfacial bonding. EETMS is a versatile adhesion promoter due to its dual functionality: the trimethoxysilane group reacts with the inorganic metal substrate, while the epoxycyclohexyl group can form strong bonds with various organic materials, such as epoxy resins, polyurethanes, and acrylics.[1][2]
-
Hydrolysis: The process begins when the methoxy groups (-OCH₃) on the silicon atom react with water to form reactive silanol groups (Si-OH). This reaction is catalyzed by acid or base.[3][4] The rate of hydrolysis is influenced by pH, temperature, and the concentration of the silane.[3] For epoxy-functional silanes like EETMS, a pH between 4 and 6 is often recommended to ensure efficient hydrolysis while minimizing the premature opening of the epoxy ring, which can occur at very low pH.[5][6]
-
Condensation: The newly formed silanol groups are unstable and will condense with each other to form siloxane bonds (Si-O-Si), releasing water. This can lead to the formation of oligomers in the solution. If condensation proceeds too far before surface application, it can result in large, insoluble polymers that will not form a uniform film.[4][6]
-
Interfacial Bonding: The silanol groups (from the silane) also form strong, covalent M-O-Si bonds (where M is a metal atom) with the hydroxyl groups (-OH) present on the surface of the metal substrate.[7][8] A clean, properly prepared metal surface with a high density of hydroxyl groups is essential for achieving robust adhesion.[8][9]
Caption: EETMS Silanization Mechanism.
Section 2: Standard Operating Protocol for EETMS Silanization
This protocol provides a general framework for applying an EETMS film to a metal substrate. Optimization will be necessary based on the specific metal, subsequent coating, and performance requirements.
Caption: Experimental Workflow for Silanization.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Objective: To remove organic contaminants and create a hydrophilic, hydroxylated surface.
-
Procedure:
-
Mechanically polish the metal substrate to the desired roughness.[10]
-
Degrease the substrate by sonicating in a sequence of solvents (e.g., acetone, then isopropanol) for 15 minutes each.
-
Rinse thoroughly with deionized (DI) water.
-
Activate the surface to generate hydroxyl groups. This can be done via plasma treatment, piranha etching (use extreme caution), or a simple alkaline cleaning.[10][11][12]
-
Rinse again with DI water and dry with a stream of nitrogen or in an oven. The surface should be hydrophilic (water should sheet off).
-
-
-
Silane Solution Preparation (Hydrolysis):
-
Objective: To hydrolyze the EETMS in a controlled manner.
-
Procedure:
-
Prepare a solvent mixture, typically 95% ethanol and 5% DI water by volume.
-
Adjust the pH of the water component to between 4.0 and 5.0 using a weak acid like acetic acid before mixing with the alcohol. The rate of hydrolysis is lowest at a neutral pH and increases in acidic or alkaline conditions.[3]
-
Slowly add EETMS to the solvent mixture while stirring to achieve a final concentration between 0.5% and 5% by mass.[13]
-
Allow the solution to hydrolyze for 1 to 24 hours at room temperature.[13][14] The optimal time depends on the specific conditions and should be determined empirically.
-
-
-
Film Application:
-
Objective: To apply a uniform layer of the hydrolyzed silane solution to the prepared substrate.
-
Procedure: Immerse the clean substrate in the silane solution for 10 to 600 seconds.[13] Alternatively, the solution can be applied via spraying or spin-coating for better thickness control.
-
-
Curing/Drying:
-
Objective: To remove the solvent and drive the condensation reactions at the interface and within the film, forming a stable, cross-linked siloxane network.
-
Procedure:
-
Section 3: Troubleshooting Guide
| Symptom / Question | Probable Cause(s) | Recommended Solution(s) |
| Why is there poor adhesion of the silane layer or subsequent topcoat? | 1. Inadequate Surface Preparation: The metal surface may have residual organic contamination or an insufficient number of hydroxyl (-OH) groups for covalent bonding.[8][9] 2. Premature Silane Condensation: The silane solution may have been hydrolyzed for too long, leading to the formation of large, insoluble oligomers that cannot bond effectively to the surface.[6] 3. Incomplete Curing: The drying time or temperature was insufficient to form a stable, cross-linked siloxane network at the interface.[15][16] | 1. Improve Cleaning Protocol: Ensure thorough degreasing. Implement a surface activation step (e.g., alkaline wash, plasma treatment) to maximize surface hydroxyl groups. Verify with a water break test (a clean, hydrophilic surface will have water sheet off evenly).[10][11] 2. Optimize Hydrolysis Time: Reduce the hydrolysis time of your silane solution. Prepare fresh solution more frequently. Consider using the solution within a few hours of preparation. 3. Optimize Curing Parameters: Increase the curing temperature or time within the recommended range (e.g., 110-120°C for 30-60 minutes).[13][15] |
| Why does the silanized surface appear hazy, white, or non-uniform? | 1. Excessive Silane Concentration: A high concentration can lead to the deposition of thick, multi-layered films that are prone to cracking and may appear cloudy. 2. Water Contamination: The silane solution may have been exposed to atmospheric moisture, causing uncontrolled hydrolysis and condensation. 3. Inadequate Rinsing: Failure to rinse off excess (physisorbed) silane after deposition can leave a thick, uneven layer. | 1. Reduce Silane Concentration: Lower the silane concentration in your solution to the 0.5-2% range. 2. Control Moisture: Store the silane under nitrogen.[17] Prepare solutions in a controlled environment and use them within their stable window. 3. Incorporate a Rinse Step: After removing the substrate from the silane bath, gently rinse it with the carrier solvent (e.g., ethanol) to remove the excess unbonded silane before curing. |
| Why is the corrosion protection performance poor? | 1. Porous Silane Film: The film may not be dense enough to act as an effective barrier against corrosive agents. This can be due to incomplete curing or a non-optimal film thickness.[18][19] 2. Poor Interfacial Bonding: Gaps at the metal-silane interface due to poor surface preparation can allow moisture to penetrate and initiate corrosion.[5][18] | 1. Optimize Curing and Thickness: Ensure the curing process is sufficient to create a dense, cross-linked film.[15] Experiment with deposition time and concentration to achieve an optimal, defect-free layer. 2. Enhance Surface Preparation: A pristine, well-activated surface is crucial for a tightly bonded, protective layer.[7][20] |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EETMS hydrolysis solution?
A1: The rate of silane hydrolysis is slowest at a neutral pH (~7) and increases under both acidic and basic conditions.[3][4] However, for epoxy-functional silanes like EETMS, strongly acidic conditions (pH < 3) can cause the epoxy ring to open, reducing its ability to react with the organic topcoat.[6] Therefore, a slightly acidic pH of 4.0 to 5.5 is generally considered optimal, as it provides a good rate of hydrolysis while preserving the integrity of the epoxy group.[5]
Q2: How does the choice of solvent affect the silanization process?
A2: A mixture of alcohol (like ethanol or isopropanol) and water is typically used. The alcohol acts as a co-solvent, as the unhydrolyzed silane is not readily soluble in water.[21] The water is necessary for the hydrolysis reaction. A common starting point is a 90-95% alcohol to 5-10% water ratio. The type of alcohol can also influence the hydrolysis rate; methoxy silanes hydrolyze 6-10 times faster than ethoxy silanes, for example.[22]
Q3: What are the ideal curing temperature and time?
A3: Curing is essential for removing solvents and promoting the condensation reaction to form a stable siloxane network.[16][23] Insufficient curing results in a weak, poorly adhered film. The optimal conditions depend on the substrate and desired film properties, but a general range is provided below.
| Parameter | Typical Range | Rationale |
| Curing Temperature | 60°C - 130°C | Lower temperatures may require longer times. Higher temperatures (e.g., 100-120°C) promote a higher degree of cross-linking and better adhesion.[13][15] |
| Curing Time | 10 - 60 minutes | Must be sufficient to evaporate the solvent and complete the condensation reaction.[13][15] |
Q4: Can I use EETMS in a waterborne coating system?
A4: Yes, EETMS can be used as an adhesion promoter and crosslinker in waterborne applications.[1] Because it is relatively water-insoluble before hydrolysis, it is often pre-hydrolyzed or emulsified before being added to a latex or polyurethane dispersion.[21][24] Its stability in the final formulation will depend on the system's pH, which is best maintained between 6 and 8 for one-pack systems.[21]
Section 5: Characterization of the Silane Film
Verifying the quality of your silanized surface is a critical step in process optimization.
-
Contact Angle Goniometry: A simple and effective method to assess surface energy. A successfully applied silane layer will alter the surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): A powerful surface-sensitive technique that can confirm the chemical composition of the surface layer, verifying the presence of Si and the formation of Si-O-M bonds.
-
Atomic Force Microscopy (AFM): Used to characterize the surface topography and roughness of the silane film, helping to identify uniformity issues or agglomerates.[7]
-
Electrochemical Impedance Spectroscopy (EIS): An electrochemical method used to evaluate the corrosion protection performance of the coated metal.[14][18]
References
-
Characterization of silane layers on modified stainless steel surfaces and related stainless steel–plastic hybrids | Request PDF - ResearchGate. Available at: [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PubMed Central. Available at: [Link]
-
An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO , and Characterization of the Resulting Monolayers. Available at: [Link]
-
Corrosion Resistance of Epoxy Coatings Modified by Bis-Silane Prepolymer on Aluminum Alloy - MDPI. Available at: [Link]
-
Factors influencing the durability of epoxy adhesion to silane pretreated aluminium. Available at: [Link]
-
New Insights in Adhesive Properties of Hybrid Epoxy-Silane Coatings for Aluminum Substrates: Effect of Composition and Preparation Methods | Request PDF - ResearchGate. Available at: [Link]
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-
Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings | Langmuir - ACS Publications. Available at: [Link]
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The effect of silane layer drying temperature on epoxy coating adhesion on silane-pretreated aluminum substrate | Request PDF - ResearchGate. Available at: [Link]
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Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and - DTIC. Available at: [Link]
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Powder Coating Surface Preparation. Available at: [Link]
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XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI. Available at: [Link]
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Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. Available at: [Link]
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Effect of surface preparation procedure on corrosion protection of electrodeposited silane films Gabriel B. Leonia, Carolina do - ABRACO. Available at: [Link]
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Silane and Epoxy Coatings: A Bilayer System to Protect AA2024 Alloy - UPCommons. Available at: [Link]
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Epoxy Silanes in Reactive Polymer Emulsions. Available at: [Link]
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Epoxy-silane hybrid coating enhances corrosion protection on galvanised steel. Available at: [Link]
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Silanization Surface treatment process - Plasma.com. Available at: [Link]
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Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives - PubMed. Available at: [Link]
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Epoxy-Silane Hybrid Coatings for Corrosion Protection | PDF - Scribd. Available at: [Link]
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Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC - NIH. Available at: [Link]
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Development of Silane-Based Coatings with Zirconia Nanoparticles Combining Wetting, Tribological, and Aesthetical Properties - MDPI. Available at: [Link]
-
Epoxy Resin Curing Process: Tips and Tricks for Optimal Results. Available at: [Link]
-
Room Temperature-Cured Corrosion Protection of Metals | 2020-08-05 | PCI Magazine. Available at: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Available at: [Link]
-
(PDF) Epoxy adhesion to metals - ResearchGate. Available at: [Link]
-
The Influence of the Curing Temperature on the Properties of Some Silane Films | Request PDF - ResearchGate. Available at: [Link]
-
This compound | - Gelest, Inc. Available at: [Link]
-
2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIETHOXYSILANE | - Gelest, Inc. Available at: [Link]
-
This compound Cas 3388-04-3 | A-186 silane. Available at: [Link]
-
Silane Coupling Agents - Shin-Etsu Silicone. Available at: [Link]
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Available at: [Link]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - AFINITICA. Available at: [Link]
-
Silanes and Silicones for Epoxy Resins - Amazon S3. Available at: [Link]
-
[2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane - Anhui Elite Industrial Co.,ltd. Available at: [Link]
-
Synthesis of [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane and study on its amine curing properties - ResearchGate. Available at: [Link]
-
This compound - Gelest, Inc. Available at: [Link]
Sources
- 1. This compound Cas 3388-04-3 | A-186 silane [cfmats.com]
- 2. innospk.com [innospk.com]
- 3. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. researchgate.net [researchgate.net]
- 10. abraco.org.br [abraco.org.br]
- 11. Powder Coating Surface Preparation | Surface Treatment [ems-powdercoating.com]
- 12. Silanization Surface treatment process - Plasma.com [plasma.com]
- 13. CN101885945A - Metal surface silanization treatment method and its application - Google Patents [patents.google.com]
- 14. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIETHOXYSILANE | [gelest.com]
- 18. mdpi.com [mdpi.com]
- 19. scribd.com [scribd.com]
- 20. upcommons.upc.edu [upcommons.upc.edu]
- 21. paint.org [paint.org]
- 22. gelest.com [gelest.com]
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- 24. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane-Based Surface Treatments
Welcome to the technical support center for surface treatments utilizing 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the application of this versatile silane coupling agent. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the success of your surface modification experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of this compound:
Q1: What is the primary mechanism by which this compound modifies a surface?
A1: this compound is a bifunctional molecule. The trimethoxysilane end of the molecule undergoes hydrolysis and condensation to form strong, covalent siloxane (Si-O-Si) bonds with hydroxyl groups present on inorganic substrates like glass, silica, and metal oxides.[1] The other end features an epoxycyclohexyl group that can react with a wide range of organic polymers and resins, thus acting as a "chemical bridge" between the inorganic substrate and an organic overlayer.[2]
Q2: What are the ideal storage conditions for this compound?
A2: This silane is sensitive to moisture.[3][4] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption and hydrolysis.[4] It is advisable to use the product as soon as possible after opening the container.[5]
Q3: Can I use this silane in aqueous solutions?
A3: While hydrolysis is a necessary step for the silanization process, premature and uncontrolled hydrolysis in a bulk aqueous solution can lead to self-condensation and the formation of polysiloxane aggregates, which will not effectively coat the surface.[6][7] For this reason, it is typically applied from a solution in a dry, aprotic solvent, with controlled amounts of water for hydrolysis.[8] However, for some applications like waterborne coatings, it can be used as a crosslinker and adhesion promoter.[5][9]
Q4: What is the expected shelf life of a prepared silane solution?
A4: The stability of a hydrolyzed silane solution is poor, and its storage period is short.[10] It is highly recommended to prepare the silane solution fresh before each use to ensure optimal reactivity and prevent the formation of aggregates.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during your experiments, along with step-by-step troubleshooting protocols.
Issue 1: Poor Adhesion or Delamination of the Organic Layer
Symptoms: The organic coating or layer peels off easily from the silane-treated substrate. This can be observed during subsequent experimental steps or through adhesion tests.
Potential Causes & Solutions:
-
Inadequate Surface Preparation: The presence of organic contaminants, dust, or oils on the substrate can significantly hinder the bonding of the silane.[11]
-
Troubleshooting Protocol:
-
Implement a rigorous cleaning procedure. This may involve sonication in solvents like acetone and ethanol.[7]
-
For silica-based substrates, consider a piranha solution treatment (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care and appropriate personal protective equipment. [8]
-
Alternatively, oxygen plasma or UV/Ozone treatment can be used to clean and activate the surface.[7]
-
-
-
Insufficient Surface Hydroxylation: A low density of hydroxyl (-OH) groups on the substrate surface will result in poor covalent bonding of the silane.[7]
-
Troubleshooting Protocol:
-
Ensure your surface activation step is effective. For glass or silicon, this can be achieved by the cleaning methods mentioned above.
-
For some metal oxides, a brief treatment with a mild acid or base can increase the number of surface hydroxyl groups.
-
-
-
Incorrect Silane Concentration: Using a silane concentration that is too low can lead to incomplete surface coverage, while a concentration that is too high may result in the formation of a thick, weak, and uneven silane layer.[12]
-
Troubleshooting Protocol:
-
The optimal concentration should be determined experimentally, but a good starting point is a 0.5-5% (by weight) solution in an appropriate solvent.[13]
-
Prepare a series of dilutions to find the optimal concentration for your specific application.
-
-
Issue 2: Non-Uniform or Patchy Silane Coating
Symptoms: The surface exhibits uneven properties, such as inconsistent wetting behavior or patchy appearance after a subsequent coating step. This can be visualized by techniques like contact angle goniometry.
Potential Causes & Solutions:
-
Premature Silane Polymerization in Solution: The presence of excess water in the solvent or a humid environment can cause the silane to hydrolyze and self-condense in the bulk solution before it has a chance to bond to the surface.[7][12] This leads to the deposition of aggregates.
-
Troubleshooting Protocol:
-
Use anhydrous solvents for preparing the silane solution.
-
Perform the silanization reaction under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon).
-
Prepare the silane solution immediately before use.
-
-
-
Inadequate Rinsing: Failure to thoroughly rinse the substrate after silanization can leave behind unreacted silane and byproducts, resulting in a hazy or uneven surface.[7]
-
Troubleshooting Protocol:
-
After the silanization step, rinse the substrate thoroughly with the same anhydrous solvent used to prepare the silane solution.
-
A final rinse with a different solvent in which the silane is soluble can also be beneficial.
-
-
-
Improper Curing: Insufficient curing time or temperature can lead to incomplete condensation of the silane molecules on the surface, resulting in a less durable and non-uniform layer.[13]
-
Troubleshooting Protocol:
-
After rinsing, cure the coated substrate in an oven. A typical curing condition is 110-120°C for 30-60 minutes.[7]
-
The optimal curing temperature and time can vary depending on the substrate and the desired properties of the silane layer.
-
-
Experimental Workflow & Diagrams
Standard Silanization Protocol
Here is a detailed, step-by-step methodology for a typical surface treatment with this compound.
1. Substrate Cleaning and Activation:
- Sonication: Sonicate the substrate in a sequence of solvents (e.g., acetone, then ethanol) for 15 minutes each.
- Hydroxylation: For silica-based substrates, immerse in a freshly prepared piranha solution for 30 minutes. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
2. Silane Solution Preparation:
- Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
3. Silanization:
- Immerse the cleaned and dried substrate in the silane solution for 2-4 hours at room temperature under an inert atmosphere.
4. Rinsing:
- Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene.
5. Curing:
- Dry the substrate under a stream of nitrogen and then cure in an oven at 110°C for 30 minutes.
Diagram 1: Silanization Workflow This diagram illustrates the key steps in a typical surface treatment process.
A typical workflow for surface modification.
Diagram 2: Troubleshooting Decision Tree for Poor Adhesion This diagram provides a logical path for diagnosing adhesion issues.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Effect of Silane Coupling Treatment on the Adhesion between Polyamide and Epoxy Based Composites Reinforced with Carbon Fibers | MDPI [mdpi.com]
- 3. This compound | [gelest.com]
- 4. [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane | Cycloaliphatic Silane Manufacturer [silane-chemical.com]
- 5. This compound Cas 3388-04-3 | A-186 silane [cfmats.com]
- 6. paint.org [paint.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane IOTA 5186ã - IOTA CORPORATION LTD. [iotachem.com]
- 10. [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane - Buy Cas No.:3388-04-3, EC No.:222-217-1, fiberglass and resin Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
- 11. advancedcoating.com [advancedcoating.com]
- 12. zmsilane.com [zmsilane.com]
- 13. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
Technical Support Center: Enhancing the Stability of Hydrolyzed 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (EETMS) Solutions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (EETMS). This resource is designed to provide you with in-depth technical knowledge and practical troubleshooting advice to improve the stability and performance of your hydrolyzed EETMS solutions.
Understanding EETMS Hydrolysis and Stability: The Chemical Foundation
This compound is a bifunctional organosilane possessing a reactive epoxy group and hydrolyzable methoxysilyl groups.[1] The utility of EETMS in a vast array of applications, from surface modification of drug delivery nanoparticles to the creation of biocompatible coatings, hinges on the controlled hydrolysis of its methoxy groups to form reactive silanols (-Si-OH).[2][3] However, these silanols are transient intermediates that readily undergo self-condensation to form stable siloxane bonds (-Si-O-Si-), leading to solution instability, precipitation, and reduced efficacy.[4]
The key to successfully using EETMS lies in managing the delicate balance between hydrolysis and condensation. This guide will equip you with the knowledge to control these reactions and ensure reproducible, high-quality results in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in my hydrolyzed EETMS solution?
A1: The primary cause of instability is the self-condensation of the hydrolyzed silanol groups (-Si-OH) to form insoluble siloxane polymers (-Si-O-Si-).[4] This process is often accelerated by factors such as pH, concentration, temperature, and the presence of certain catalysts.
Q2: What is the optimal pH for preparing and storing hydrolyzed EETMS solutions?
A2: For extended shelf-life, it is recommended to formulate and store hydrolyzed EETMS solutions in a pH range of 6 to 8.[5] Within this slightly acidic to neutral range, the rates of both hydrolysis and condensation are minimized, promoting solution stability for up to six months at room temperature.[5]
Q3: Can I use an acid or base to catalyze the hydrolysis of EETMS?
A3: Yes, both acids and bases can catalyze the hydrolysis of the methoxy groups.[6] However, it is crucial to control the pH, as extremes in either direction can also significantly accelerate the condensation of silanols, leading to rapid solution gelling and precipitation. Furthermore, acidic conditions can promote the undesirable ring-opening of the epoxy group.[7][8]
Q4: How does water concentration affect the stability of the hydrolyzed solution?
A4: While water is essential for hydrolysis, an excessive amount can drive the condensation reaction forward, reducing the stability of the hydrolyzed solution. It is important to use a controlled amount of water, typically in a co-solvent system like water/alcohol, to manage the rates of both hydrolysis and condensation.
Q5: Is it possible for the epoxy ring of EETMS to react during the hydrolysis process?
A5: Yes, the epoxy ring can undergo hydrolysis (ring-opening) to form a diol, particularly under acidic conditions.[7][8] This side reaction can be minimized by maintaining a near-neutral pH during hydrolysis and storage.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the preparation and use of hydrolyzed EETMS solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution becomes cloudy or forms a gel shortly after preparation. | 1. Incorrect pH: The pH of the solution is likely too acidic or too basic, accelerating the condensation of silanols. 2. High EETMS Concentration: A high concentration of EETMS leads to a greater proximity of silanol groups, promoting rapid condensation. 3. Excessive Water: Too much water can drive the condensation reaction. | 1. Adjust pH: Prepare the hydrolysis solution in a buffered system or adjust the pH to be within the optimal 6-8 range.[5] 2. Dilute the Solution: Work with more dilute solutions of EETMS (e.g., 1-5% v/v) to slow down the rate of condensation. 3. Control Water Content: Use a co-solvent system (e.g., water/ethanol) to manage the water concentration. |
| Poor surface modification or coating performance. | 1. Incomplete Hydrolysis: The methoxy groups have not fully hydrolyzed to silanols, resulting in insufficient reactive sites for bonding to the substrate. 2. Premature Condensation: The hydrolyzed silanols have self-condensed in solution before they can react with the substrate surface. 3. Epoxy Ring Opening: The epoxy group may have been hydrolyzed, reducing its reactivity for subsequent cross-linking or conjugation reactions. | 1. Optimize Hydrolysis Time: Allow sufficient time for hydrolysis to complete. This can be monitored by techniques like FT-IR by observing the disappearance of Si-O-C bands and the appearance of Si-OH bands. 2. Use Freshly Prepared Solutions: For optimal performance, use the hydrolyzed EETMS solution shortly after preparation to minimize self-condensation. 3. Maintain Neutral pH: Ensure the hydrolysis and application are carried out at a near-neutral pH to preserve the integrity of the epoxy ring.[7][8] |
| Inconsistent results between experiments. | 1. Variability in Reagents: Inconsistent water quality, solvent purity, or EETMS batch can affect the hydrolysis and condensation rates. 2. Fluctuations in Temperature: Temperature affects the rates of both hydrolysis and condensation. 3. Inadequate Mixing: Poor mixing can lead to localized high concentrations of reactants and catalysts, causing non-uniform hydrolysis and condensation. | 1. Standardize Reagents: Use high-purity water and solvents, and if possible, use the same batch of EETMS for a series of experiments. 2. Control Temperature: Perform the hydrolysis and subsequent steps at a consistent, controlled temperature. 3. Ensure Thorough Mixing: Use a magnetic stirrer or other appropriate mixing method to ensure a homogeneous solution throughout the process. |
Quantitative Data Summary
The following tables provide a summary of key parameters influencing the stability and reactivity of hydrolyzed EETMS solutions.
Table 1: pH Influence on Hydrolyzed EETMS Solution Stability
| pH Range | Hydrolysis Rate | Condensation Rate | Solution Stability | Recommendation |
| < 4 | Fast | Very Fast | Poor | Not recommended due to rapid gelling and potential epoxy ring opening.[7][8] |
| 4 - 6 | Moderate | Moderate | Moderate | Use with caution; solution has a limited pot life. |
| 6 - 8 | Slow | Slow | Good (up to 6 months) | Optimal range for preparation and storage. [5] |
| > 8 | Fast | Very Fast | Poor | Not recommended due to rapid gelling. |
Table 2: Recommended Starting Concentrations for EETMS Hydrolysis
| Application | EETMS Concentration (v/v) | Solvent System |
| Surface Modification of Nanoparticles | 1 - 5% | Water/Ethanol (e.g., 95:5 v/v) |
| Biocompatible Coatings | 2 - 10% | Water/Isopropanol |
| Hydrogel Cross-linking | 0.5 - 2% | Aqueous buffer |
Experimental Protocols
Protocol 1: Preparation of a Stable Hydrolyzed EETMS Solution for Surface Modification
This protocol describes the preparation of a hydrolyzed EETMS solution suitable for the surface functionalization of silica nanoparticles for drug delivery applications.[2]
Materials:
-
This compound (EETMS)
-
Ethanol (200 proof, anhydrous)
-
Deionized water (18 MΩ·cm)
-
Acetic acid (glacial)
-
Ammonium hydroxide (30%)
-
Silica nanoparticles (amine-functionalized) dispersed in ethanol
Procedure:
-
Prepare the Hydrolysis Solvent: In a clean glass container, prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust pH: While stirring, add a few drops of glacial acetic acid to the ethanol/water mixture to adjust the pH to approximately 4.5. This will catalyze the initial hydrolysis.
-
EETMS Addition: Slowly add the desired amount of EETMS to the acidified solvent with vigorous stirring to achieve a final concentration of 2% (v/v).
-
Hydrolysis: Allow the solution to stir at room temperature for at least 1 hour to ensure complete hydrolysis of the methoxy groups.
-
Neutralization and Stabilization: After the hydrolysis period, slowly add ammonium hydroxide dropwise to raise the pH of the solution to between 6.5 and 7.5. This will quench the acid catalyst and bring the solution to a more stable pH range.
-
Application: The hydrolyzed and stabilized EETMS solution is now ready for use in the surface modification of the amine-functionalized silica nanoparticles.
-
Storage: If not used immediately, the solution can be stored in a tightly sealed container at 4°C for up to one month.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol outlines the steps for covalently attaching the hydrolyzed EETMS to the surface of amine-functionalized nanoparticles.
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized silica nanoparticles in ethanol to a concentration of 10 mg/mL.
-
Addition of Hydrolyzed EETMS: To the nanoparticle dispersion, add the freshly prepared and stabilized hydrolyzed EETMS solution (from Protocol 1) in a 10:1 molar excess relative to the estimated surface amine groups on the nanoparticles.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring. The silanol groups of the hydrolyzed EETMS will react with the amine groups on the nanoparticle surface to form stable Si-O-Si or Si-O-C linkages.
-
Washing: After the reaction, centrifuge the nanoparticles to pellet them and remove the supernatant.
-
Resuspension and Rinsing: Resuspend the nanoparticle pellet in fresh ethanol and repeat the centrifugation and resuspension steps three times to remove any unreacted EETMS and byproducts.
-
Final Dispersion: After the final wash, resuspend the epoxy-functionalized nanoparticles in the desired solvent for your downstream application (e.g., PBS for biological experiments).
Visualizing the Process: EETMS Hydrolysis and Condensation Pathway
The following diagram illustrates the key steps in the hydrolysis of EETMS and its subsequent condensation, highlighting the competing reactions that affect solution stability.
Caption: EETMS hydrolysis and competing condensation pathway.
References
- 1. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. senecalearning.com [senecalearning.com]
- 5. paint.org [paint.org]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
Factors affecting the reaction rate of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane with epoxy resins
Welcome to the technical support guide for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (EETMS), a dual-functionality molecule widely used as a coupling agent and adhesion promoter in epoxy resin systems.[1][2] This guide is designed for researchers and professionals to troubleshoot and optimize the reaction parameters of EETMS, ensuring robust and reliable performance in your applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in an epoxy resin system?
A1: this compound (CAS 3388-04-3) is an organosilane coupling agent.[1] Its unique molecular structure features two distinct reactive ends:
-
A trimethoxysilane group (-Si(OCH₃)₃): This end undergoes hydrolysis and condensation to form strong, covalent siloxane bonds (Si-O-Si) with inorganic substrates like glass, metals, and mineral fillers.[3][4]
-
A cycloaliphatic epoxy group : This end is designed to co-react and integrate into the organic epoxy resin matrix during the curing process.[1][5]
This dual functionality allows it to act as a chemical bridge, dramatically improving adhesion, moisture resistance, and mechanical properties of the final composite material.[2][6]
Q2: What are the fundamental reactions that govern the performance of EETMS?
A2: There are two primary reactions that must be managed:
-
Silane Hydrolysis and Condensation: The trimethoxysilane groups react with water (hydrolysis) to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on an inorganic surface or with each other to form a stable, cross-linked siloxane network.[3][7][8] This reaction is critical for adhesion to the substrate.
-
Epoxy Ring-Opening: The cycloaliphatic epoxy group reacts with the curing agent (hardener) in the epoxy resin system. This is typically a ring-opening polymerization that incorporates the silane into the polymer backbone.[9]
Understanding and controlling the kinetics of both reactions is essential for optimal performance.
Troubleshooting Guide: Reaction Rate & Curing Issues
This section addresses common problems encountered during the formulation and curing of epoxy systems containing EETMS.
Problem 1: Curing is significantly slower than expected or incomplete.
Possible Cause A: Incorrect Temperature Profile
-
Why it happens: The ring-opening of cycloaliphatic epoxides, like the one on EETMS, is sterically hindered and generally less reactive than standard bisphenol A (BPA) based epoxies.[10][11] These systems often require higher temperatures to achieve a reasonable cure rate.[10] All epoxy curing reactions are temperature-dependent; lower temperatures will drastically slow down the molecular motion and reaction rate.[12][13]
-
Solution:
-
Verify Temperature: Ensure your curing oven or heated press is calibrated and maintaining the target temperature. The ideal range is typically between 70°F to 85°F (21°C to 29°C), but can be higher for specific formulations.[12]
-
Isothermal DSC Analysis: Perform a differential scanning calorimetry (DSC) analysis to determine the optimal cure temperature and time for your specific formulation.[14][15] This provides empirical data on the reaction exotherm.
-
Step-Cure Profile: For thick parts, a lower initial temperature followed by a post-cure at a higher temperature can manage the exothermic reaction and ensure full cross-linking.
-
Possible Cause B: Inappropriate Catalyst or Curing Agent
-
Why it happens: Cycloaliphatic epoxy resins react much slower with standard amine curing agents compared to BPA-based epoxies.[10] The choice of catalyst is critical. Cationic polymerization catalysts are often required for these systems.
-
Solution:
-
Select an Appropriate Catalyst: For cycloaliphatic systems, consider using Lewis acid catalysts like boron trifluoride amine complexes (BF₃·MEA) or latent thermal acid generators.[10][16] These can significantly accelerate the cure, even at lower temperatures.
-
Consider Anhydride Curing Agents: Anhydride hardeners (e.g., MHHPA) are often preferred for cycloaliphatic epoxies as they can yield networks with high glass transition temperatures (Tg) and excellent thermal stability.[17]
-
Use Accelerators: Tertiary amines or imidazoles can be used as accelerators in conjunction with primary or secondary amine hardeners to boost the reaction rate.[16][18]
-
| Catalyst / Curing Agent Type | Typical Cure Profile | Key Advantages |
| Standard Aliphatic Amines | Slow at room temp; requires high heat | Good toughness |
| Cycloaliphatic Amines [16] | Requires heat; moderate speed | Good color stability, chemical resistance |
| Anhydrides (e.g., MHHPA) [17] | High heat required (120°C+) | High Tg, excellent thermal properties |
| Lewis Acids (e.g., BF₃ complexes) [10][16] | Can be very fast; variable activation temp | Enables high-speed curing |
Possible Cause C: Incorrect Stoichiometry
-
Why it happens: The ratio of the epoxy groups to the reactive sites on the curing agent is fundamental. An off-stoichiometric ratio can lead to unreacted chain ends, resulting in a partially cured, weaker material with a lower Tg.[19]
-
Solution:
-
Calculate AHEW: Ensure your calculations are based on the Amine Hydrogen Equivalent Weight (AHEW) of your hardener and the Epoxy Equivalent Weight (EEW) of your resin blend (including the contribution from EETMS).
-
Titrate Resins: Do not rely solely on datasheet values for EEW, which can vary. Perform a titration to determine the exact EEW of your resin and silane batches.
-
Experimental Optimization: Systematically vary the hardener-to-resin ratio in small increments (e.g., 0.9, 0.95, 1.0, 1.05, 1.1) and measure the resulting Tg and mechanical properties to find the optimal ratio for your system.
-
Problem 2: Poor adhesion to the inorganic substrate despite using a coupling agent.
Possible Cause A: Insufficient Silane Hydrolysis
-
Why it happens: The trimethoxysilane group must first react with water to form silanol (Si-OH) groups before it can bond to the substrate.[3] Insufficient moisture will prevent this crucial first step. Conversely, too much water can cause the silane to self-condense in solution, rendering it ineffective.[3][8]
-
Solution:
-
Controlled Moisture: The presence of trace amounts of water is necessary. This can come from atmospheric moisture or be intentionally added to a solvent-based primer solution.
-
Pre-hydrolysis Step: For some applications, it is beneficial to pre-hydrolyze the silane in a water/alcohol solution (e.g., 95% ethanol, 5% water, with a small amount of acetic acid to adjust pH to 4-5) before application.[20] Allow this solution to sit for a short period (e.g., 30 minutes) for hydrolysis to occur before applying it to the substrate.[20]
-
Surface Preparation: Ensure the substrate is scrupulously clean and presents available hydroxyl groups. For metals, this may mean a light abrasion or chemical etch; for glass, a simple cleaning may suffice.[21]
-
Possible Cause B: Silane Layer is Too Thick
-
Why it happens: The ideal silane layer is a monolayer. Applying too much silane leads to the formation of a thick, brittle, and poorly adhered polysiloxane layer on the substrate. This layer acts as a weak boundary, preventing the epoxy resin from properly bonding.
-
Solution:
-
Optimize Concentration: When applying as a primer, use a dilute solution, typically 0.5-2% silane by weight in a suitable solvent.[20][22]
-
Application Method: Apply a thin, uniform film by spraying, dipping, or wiping, followed by removal of any excess material.
-
Drying/Curing: After application, allow a drying step (e.g., 10-15 minutes at 100-120°C) to remove the solvent and promote the condensation reaction between the silanol groups and the substrate.
-
Experimental Protocols & Workflows
Protocol 1: Preparation and Application of a Pre-hydrolyzed EETMS Primer
-
Solution Preparation: Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
pH Adjustment: Add glacial acetic acid dropwise to the solution until the pH is between 4.0 and 5.0. This acidic condition catalyzes hydrolysis while slowing condensation.[23][24]
-
Silane Addition: While stirring, add 1% by weight of EETMS to the acidified alcohol-water solution.
-
Hydrolysis (Aging): Continue stirring for 30-60 minutes at room temperature.[4] The solution should remain clear.
-
Substrate Cleaning: Thoroughly clean the inorganic substrate (e.g., glass slide, aluminum panel) with acetone and/or isopropanol to remove organic contaminants.
-
Primer Application: Apply the hydrolyzed silane solution to the clean substrate via dip-coating for 60 seconds or by wiping with a lint-free cloth.
-
Drying: Allow the solvent to evaporate for 5 minutes at ambient temperature, then place the substrate in an oven at 110°C for 10-15 minutes to drive the condensation reaction and remove water.
-
Resin Application: Cool the primed substrate to room temperature before applying the epoxy resin system.
Workflow: Troubleshooting Curing & Adhesion Failures
The following diagram outlines a logical workflow for diagnosing common issues.
Caption: Logical workflow for diagnosing cure and adhesion issues.
Dual Reaction Mechanism Overview
The following diagram illustrates the two distinct reaction pathways of the EETMS molecule.
Caption: Dual reaction pathways of EETMS in an epoxy composite system.
References
- Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science.
- Can, M., et al. (2004). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Elsevier.
- Couty, M., et al. Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
- Jing, H. (n.d.).
- Brochier Salon, M., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- Smolecule. (n.d.). Buy this compound | 3388-04-3. Smolecule.
- Brochier Salon, M. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. SciSpace.
- Kim, J., & Kim, K. (2012). Effect of silane coupling agent on the durability of epoxy adhesion for structural strengthening applications. SPE Inspiring Plastics Professionals.
- Li, J., et al. (2022). Effect of Water Uptake, Adhesion and Anti-Corrosion Performance for Silicone-Epoxy Coatings Treated with GLYMO on 2024 Al-Alloy. PMC - NIH.
- Wang, J., et al. (2019). Curing cycloaliphatic epoxy resin with 4-methylhexahydrophthalic anhydride: Catalyzed vs. uncatalyzed reaction.
- Evonik. (n.d.). Epoxy Curing Agents. Evonik Industries.
- Tri-iso. (n.d.).
- Liwei Chem. (n.d.). [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane.
- Google Patents. (n.d.). EP3762443B1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
- Unknown. (n.d.).
- ARCOR Epoxy Technologies. (n.d.). Mineral fillers have become increasingly important additives and modifiers for organic polymer. ARCOR Epoxy Technologies.
- Lee, D., & Im, Y. (2000). Curing kinetics and viscosity change of a two-part epoxy resin during mold filling in resin-transfer molding process. Wiley Online Library.
- Yesla. (2025). How to prevent the hydrolysis of A Silane Coupling Agent? Blog.
- Yesla. (2025). The Optimal Silane Coupling Agent for Epoxy Resin: A Deep Dive into Amino-Functionalized Silanes.
- Gelest, Inc. (2014). 2-(3,4-EPOXYCYCLOHEXYL)
- Wang, Y., et al. (2021).
- Resinous Flooring Supply. (2024). The Effect of Temperature on Epoxy. Resinous Flooring Supply.
- Magnifico Resins. (n.d.). How Temperature Affects Epoxy Resin Curing. Magnifico Resins.
- Silico. (2009). How to Choose the Right Silane Coupling Agent. Silico.
- BenchChem. (n.d.).
- Musto, P., et al. (2002). Curing kinetics of epoxy resins.
- SINOSIL. (n.d.). Silane Coupling Agents Practical Guide. SINOSIL.
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents. Shin-Etsu Silicone.
- Shukla, S., & Pandey, P. S. (2016). Infrared spectra of 2-(3-4,Epoxycyclohexyl)ethyltrimethoxysilane (1).
- Manufacturer's Guide. (n.d.). Manufacturer's Guide to 2-(3,4 Epoxycyclohexyl)
- Yamamoto, S., et al. (2017). Off-stoichiometry effect on the physical properties of epoxy resins.
- Morita, Y., et al. (2018). Unveiling the Chemical Reactions Involved in Moisture-Induced Weakening of Adhesion between Aluminum and Epoxy Resin.
- Yesla. (2025). How to Use Silane Coupling Agents: A Practical Guide.
- Chemistry For Everyone. (2025). How Does Temperature Affect Epoxy Resin Curing? YouTube.
- Hengda Chemical. (n.d.). This compound,cas:3388-04-3. Hengda Chemical.
- Co-Formula. (n.d.). This compound Cas 3388-04-3 | A-186 silane. Co-Formula.
- Silico. (n.d.). Silane Coupling Agents. Silico.
- Hubei Jianghan New Materials Co., Ltd. (n.d.). [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane.
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How to control the thickness of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane self-assembled monolayers
Welcome to the technical support center for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (ECHETMS) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the thickness and quality of your ECHETMS films. We will move beyond simple step-by-step instructions to explain the critical causality behind experimental choices, empowering you to troubleshoot and optimize your deposition processes effectively.
Troubleshooting Guide: Common Issues in ECHETMS SAM Formation
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement the appropriate solution.
Q1: My measured film thickness is significantly greater than a theoretical monolayer. What is causing this uncontrolled growth?
A1: Obtaining a film thicker than the theoretical molecular length of ECHETMS (~1.0-1.2 nm) is a classic sign of uncontrolled vertical polymerization. This happens when silane molecules react with each other in multiple layers rather than forming a single, ordered layer on the substrate.
Primary Cause: The most common culprit is an excess of water in the reaction system.[1][2] While a certain amount of water is essential for the initial hydrolysis of the methoxy groups on the silane, too much water leads to rampant polymerization in the bulk solution and on the substrate surface.[3] This forms polysiloxane aggregates and multilayers instead of a uniform monolayer.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using a truly anhydrous solvent (e.g., toluene, hexane). Use a freshly opened bottle or a solvent from a solvent purification system. Solvents can absorb atmospheric moisture over time.
-
Ambient Humidity: Perform the deposition in a controlled environment, such as a nitrogen-filled glovebox or on a bench with a dry air stream. High ambient humidity can introduce enough water to disrupt monolayer formation.[4]
-
Substrate Hydration: The goal is to have a hydrated surface (with terminal -OH groups), not a thick layer of physisorbed water. After surface hydroxylation (e.g., with piranha solution or UV/Ozone), ensure the substrate is thoroughly dried (e.g., baked at 100-120°C or dried under a stream of inert gas) just before immersion in the silane solution. This removes excess water, leaving the crucial surface hydroxyls.[3][5]
-
Silane Concentration: Very high concentrations of ECHETMS can sometimes promote intermolecular reactions. If you suspect water contamination is not the sole issue, try reducing the silane concentration in your deposition solution.
Q2: My surface coverage is patchy and incomplete, leading to inconsistent results. How can I achieve a uniform, dense monolayer?
A2: Patchy or incomplete SAMs typically point to issues with either the substrate surface reactivity or insufficient reaction kinetics.
Potential Causes & Solutions:
-
Inadequate Surface Hydroxylation: The covalent attachment of ECHETMS depends on a high density of hydroxyl (-OH) groups on your substrate.[6] If the surface is not sufficiently activated, the silane will have fewer points to anchor, resulting in a low-density film.
-
Solution: Re-evaluate your substrate cleaning and activation protocol. For silicon or glass, treatment with "piranha" solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or exposure to a UV/Ozone cleaner are highly effective methods for generating a dense layer of silanol (-Si-OH) groups.[7][8]
-
-
Insufficient Reaction Time: SAM formation is not instantaneous.[9] The molecules need time to adsorb, arrange, and form covalent bonds with the surface and adjacent molecules.
-
Solution: Increase the immersion time of the substrate in the ECHETMS solution. You can perform a time-course experiment (e.g., 30 min, 1 hr, 4 hrs, 12 hrs) and measure the thickness and water contact angle at each point to determine the optimal deposition time for your system.
-
-
Depleted Reagents: The methoxysilane headgroup of ECHETMS is sensitive to hydrolysis.[10] If the reagent is old or has been exposed to moisture, it may have already polymerized in the bottle, reducing its effectiveness.
-
Solution: Use a fresh bottle of ECHETMS or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: My experimental results are not reproducible. What factors should I focus on for consistency?
A3: Lack of reproducibility is almost always due to subtle, uncontrolled variations in experimental conditions.[4] Consistency is key.
Key Areas for Standardization:
-
Substrate Cleaning Protocol: Every step, from sonication times to the grade of solvents used for rinsing, should be identical for every experiment.
-
Environmental Control: Record the temperature and relative humidity during each experiment. Even small changes in these parameters can affect the amount of adsorbed water on the substrate and the reaction kinetics.[4]
-
Solution Preparation: Always prepare fresh deposition solution for each experiment. Silane solutions can degrade over time, especially with trace amounts of moisture.
-
Substrate Batch Variability: Substrates, especially silicon wafers, can have slight differences in their native oxide layer thickness or surface roughness from batch to batch. If possible, use substrates from the same batch for a comparative set of experiments.
Frequently Asked Questions (FAQs)
Q4: What is the fundamental chemistry behind ECHETMS SAM formation?
A4: The formation of a silane SAM on a hydroxylated surface is a two-step process involving hydrolysis and condensation:
-
Hydrolysis: The three methoxy groups (-OCH₃) on the silicon atom of ECHETMS react with water molecules to form silanol groups (-OH). This water can be trace moisture in the solvent or, ideally, the thin layer of water adsorbed on the hydrophilic substrate.[11][12]
-
R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH
-
-
Condensation: These newly formed, reactive silanol groups then condense in two ways:
-
With the Surface: They form stable, covalent siloxane bonds (Si-O-Substrate) with the hydroxyl groups on the substrate.[7]
-
With Each Other: They react with adjacent silanol groups on neighboring ECHETMS molecules to form a cross-linked siloxane network (Si-O-Si) that gives the monolayer its stability.[13]
-
This process is self-limiting under ideal (anhydrous) conditions, as the fully formed monolayer passivates the surface and prevents further reaction.
Caption: The ECHETMS SAM formation mechanism.
Q5: How do I properly prepare a substrate for deposition?
A5: Proper substrate preparation is arguably the most critical part of the entire process. The goal is to create a clean, smooth, and densely hydroxylated surface.
Experimental Protocol: UV/Ozone Cleaning and Hydroxylation of Silicon/Glass
-
Objective: To remove organic contaminants and generate a hydrophilic, hydroxyl-terminated surface.
-
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Deionized (DI) water
-
Acetone and Isopropanol (reagent grade)
-
Beakers
-
Ultrasonic bath
-
UV/Ozone cleaner
-
High-purity nitrogen or argon gas
-
-
Procedure:
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Decant the acetone, replace it with isopropanol, and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Place the clean, dry substrates into the UV/Ozone cleaner.
-
Expose the substrates to UV/Ozone for 15-20 minutes. The UV light generates ozone, which is a powerful oxidizing agent that breaks down organic residues and creates a fresh, hydroxylated oxide layer.
-
Remove the substrates and use them immediately for SAM deposition to prevent recontamination.
-
Q6: What techniques can I use to measure the thickness and quality of my ECHETMS film?
A6: A multi-technique approach is best for a comprehensive characterization of your SAM.
| Technique | What It Measures | Typical Result for a Good ECHETMS Monolayer |
| Ellipsometry | Film Thickness | ~1.0 - 1.2 nm.[9][14] |
| Water Contact Angle (WCA) | Surface Wettability / Hydrophobicity | 60-70°. The epoxycyclohexyl group is moderately hydrophobic. A bare hydroxylated surface is <10°. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical States | Presence of Si, C, and O peaks corresponding to the ECHETMS molecule. Can confirm covalent bonding.[15][16] |
| Atomic Force Microscopy (AFM) | Surface Morphology & Roughness | A smooth surface with low RMS roughness (<0.5 nm). Can reveal pinholes or aggregates. |
Q7: What is the difference between solution-phase and vapor-phase deposition?
A7: Both methods can produce high-quality SAMs, but they differ in their procedure and control.
-
Solution-Phase Deposition: The substrate is immersed in a dilute solution of the silane in an anhydrous organic solvent.[17] This is the most common and accessible method. Thickness control relies heavily on managing the concentration, time, temperature, and water content as discussed above.
-
Vapor-Phase Deposition: The substrate is placed in a vacuum chamber and exposed to the silane vapor.[18] This method offers excellent control over the process as it minimizes the presence of excess water and solvent-related impurities. It is often used when extremely high-purity films are required.
Caption: A troubleshooting flowchart for ECHETMS SAM deposition.
References
-
Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. ACS Langmuir. [Link]
-
Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. PubMed. [Link]
-
Effect of Water on Silanization of Silica by Trimethoxysilanes. ResearchGate. [Link]
-
AFM investigation of effect of absorbed water layer structure on growth mechanism of octadecyltrichlorosilane self-assembled monolayer on oxidized silicon. The Journal of Chemical Physics. [Link]
-
Effect of Water On Silanization With Trimethoxysilanes. Scribd. [Link]
-
Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. ACS Langmuir. [Link]
-
Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. ScienceDirect. [Link]
-
CHARACTERIZATION OF ALKYLSILANE SELF-ASSEMBLED MONOLAYERS BY MOLECULAR SIMULATION. chemrxiv.org. [Link]
-
Is it possible to find the thickness of self-assembled monolayer using angle-resolved XPS? ResearchGate. [Link]
-
Reaction of HDMS (B) with the hydroxylated SiO 2-surface (A), forming a... ResearchGate. [Link]
-
Method for characterizing self-assembled monolayers as antirelaxation wall coatings for alkali vapor cells. NIST Time and Frequency Division. [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]
-
Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry C. [Link]
-
Physicochemical characterization of SAMs and polymeric samples in the... ResearchGate. [Link]
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. [Link]
-
This compound. Gelest, Inc. [Link]
-
Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. Semantic Scholar. [Link]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link]
-
Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. ResearchGate. [Link]
-
Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics. MDPI. [Link]
-
SAMs deposition methods: a) vapor processing – exposing in the SAM... ResearchGate. [Link]
-
Surface-hydroxylated single-atom catalyst with an isolated Co-O-Zn configuration achieves high selectivity in regulating active species. PubMed Central. [Link]
-
Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces. PubMed. [Link]
-
Homogenizing SAM deposition via seeding –OH groups for scalable fabrication of perovskite solar cells. RSC Publishing. [Link]
-
A NMR Study on the Hydrolysis, Condensation and Epoxide Ring-Opening Reaction in Sols and Gels of the System Glycidoxypropyltrimethoxysilane-Water-Titaniumtetraethoxide. Semantic Scholar. [Link]
-
Formation and Structure of Self-Assembled Monolayers. SciSpace. [Link]
-
Self-assembled monolayers of alkanethiolates on surface chemistry groups in osteosarcoma cells. PubMed Central. [Link]
-
Effect of anchoring groups on the formation of self-assembled monolayers on Au(111) from cyclohexanethiol and cyclohexyl thiocyanate. ResearchGate. [Link]
-
Modification of GPTMS to produce hydroxyl-terminated substrates. ResearchGate. [Link]
-
Epitaxial Guidance of Adamantyl-Substituted Polythiophenes by Self-Assembled Monolayers. PubMed Central. [Link]
-
High-selectivity pattern transfer processes for self-assembled monolayer electron beam resists. Houston Methodist Scholars. [Link]
-
Electrochemical Deposition onto Self Assembled Monolayers: New Insights into Micro- and Nanofabrication. CONICET Digital. [Link]
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Strategies for achieving uniform dispersion of nanoparticles in a polymer matrix using 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Welcome to the technical support center for achieving uniform dispersion of nanoparticles in polymer matrices using the silane coupling agent 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (ECHETS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful implementation of ECHETS in your nanocomposite fabrication.
I. Foundational Principles: Understanding ECHETS-Mediated Dispersion
Achieving a homogeneous dispersion of nanoparticles within a polymer matrix is a critical challenge in the development of advanced nanocomposites. The inherent tendency of nanoparticles to agglomerate, driven by strong van der Waals forces, can significantly compromise the desired mechanical, thermal, and electrical properties of the final material.[1][2] The use of a bifunctional coupling agent like ECHETS is a proven strategy to overcome these challenges by creating a robust interface between the inorganic nanoparticle surface and the organic polymer matrix.[3][4]
The Dual Functionality of ECHETS
ECHETS, with the chemical formula C11H22O4Si, possesses two distinct reactive functionalities that enable it to act as a molecular bridge:
-
Trimethoxysilane Group (-Si(OCH3)3): This inorganic-reactive group is responsible for bonding to the nanoparticle surface.
-
Epoxycyclohexyl Group: This organic-reactive group forms covalent bonds with the polymer matrix.
The successful application of ECHETS hinges on a two-step reaction mechanism:
-
Hydrolysis and Condensation: The trimethoxysilane end of the ECHETS molecule undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si(OH)3).[3][5] These silanols then condense with hydroxyl groups present on the surface of the nanoparticles (e.g., silica, titania, alumina), forming stable covalent Si-O-nanoparticle bonds.[6][7][8]
-
Polymer Matrix Integration: The epoxycyclohexyl group of the now surface-bound ECHETS molecule can then react with the functional groups of the polymer matrix during the curing or polymerization process.[9][10][11] This creates a strong covalent linkage between the nanoparticle and the polymer, ensuring uniform dispersion and enhancing interfacial adhesion.[12]
Below is a diagram illustrating the mechanism of ECHETS in bridging a nanoparticle and a polymer matrix.
Caption: Mechanism of ECHETS as a coupling agent.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of ECHETS for nanoparticle dispersion.
Q1: What types of nanoparticles are compatible with ECHETS?
A1: ECHETS is most effective with nanoparticles that have hydroxyl (-OH) groups on their surface. This includes a wide range of inorganic nanoparticles such as:
-
Silica (SiO2)
-
Titania (TiO2)
-
Alumina (Al2O3)
-
Zirconia (ZrO2)
-
Iron Oxides (e.g., Fe3O4)
The density of surface hydroxyl groups can influence the efficiency of the silanization reaction.[7][8] For nanoparticles with low or no surface hydroxyls, a surface pre-treatment to introduce these groups may be necessary.
Q2: Which polymer matrices can be used with ECHETS-functionalized nanoparticles?
A2: The epoxycyclohexyl group of ECHETS is highly reactive towards polymers with nucleophilic functional groups that can open the epoxy ring.[9][10][13] This makes ECHETS particularly suitable for:
-
Epoxy resins
-
Polyurethanes
-
Polycarbonates
-
Polyesters
-
Polyamides
The curing conditions of the polymer matrix (e.g., temperature, presence of catalysts) will influence the reaction with the epoxy group of ECHETS.
Q3: What is the optimal concentration of ECHETS to use?
A3: The ideal concentration of ECHETS depends on several factors, including the specific surface area of the nanoparticles, the density of surface hydroxyl groups, and the desired surface coverage. A general starting point is a concentration of 0.5-5% by weight of the nanoparticles.[14] However, empirical optimization is crucial. Insufficient ECHETS will result in incomplete surface coverage and potential agglomeration, while excessive ECHETS can lead to self-condensation in the solution and the formation of a brittle interphase in the composite.
| Parameter | Influence on ECHETS Concentration |
| Nanoparticle Surface Area | Higher surface area requires more ECHETS. |
| Surface Hydroxyl Density | Higher density allows for more reaction sites. |
| Desired Surface Coverage | Monolayer vs. multilayer coverage. |
Q4: What is the role of water in the silanization process?
A4: Water is essential for the hydrolysis of the trimethoxysilane groups of ECHETS to form reactive silanols.[3][5] The reaction is typically carried out in a solvent system containing a small, controlled amount of water. However, an excess of water can promote the self-condensation of ECHETS molecules, leading to the formation of polysiloxane oligomers in solution rather than on the nanoparticle surface.
Q5: How can I verify the successful functionalization of nanoparticles with ECHETS?
A5: Several analytical techniques can be employed to confirm the covalent attachment of ECHETS to the nanoparticle surface:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks of ECHETS, such as those corresponding to the Si-O-Si bond and the epoxy ring.[15]
-
Thermogravimetric Analysis (TGA): A weight loss corresponding to the decomposition of the organic ECHETS molecules at elevated temperatures indicates successful grafting.
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of silicon and carbon from the ECHETS on the nanoparticle surface.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation of nanocomposites using ECHETS.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Nanoparticle Agglomeration in Solvent | 1. Incomplete surface functionalization. 2. Incompatible solvent. 3. Excessive ECHETS leading to inter-particle bridging. | 1. Optimize ECHETS concentration and reaction time. 2. Ensure the solvent can disperse the nanoparticles and solubilize ECHETS. 3. Use ultrasonication or high-shear mixing to break up agglomerates.[16][17][18] 4. Verify functionalization with FTIR or TGA. |
| Poor Dispersion in Polymer Matrix | 1. Incomplete reaction between ECHETS' epoxy group and the polymer. 2. Incompatible polymer matrix. 3. Agglomerates formed prior to mixing with the polymer. | 1. Adjust curing temperature and time to promote the epoxy-polymer reaction. 2. Ensure the polymer has functional groups reactive with the epoxy ring. 3. Improve the initial dispersion of functionalized nanoparticles in a compatible solvent before adding to the polymer. |
| Reduced Mechanical Properties of Composite | 1. Poor interfacial adhesion. 2. Presence of voids or defects due to agglomeration. 3. Brittle interphase from excessive ECHETS. | 1. Optimize the ECHETS concentration to ensure a strong but not brittle interface. 2. Improve dispersion techniques to minimize agglomerates. 3. Ensure complete curing of the polymer matrix. |
| Inconsistent Batch-to-Batch Results | 1. Variation in nanoparticle surface properties. 2. Inconsistent water content in the reaction. 3. Variations in reaction time or temperature. | 1. Characterize the surface area and hydroxyl content of each nanoparticle batch. 2. Use anhydrous solvents and add a controlled amount of water for hydrolysis. 3. Strictly control all reaction parameters. |
IV. Experimental Protocols
Protocol 1: Surface Functionalization of Silica Nanoparticles with ECHETS
This protocol provides a general procedure for the surface modification of silica nanoparticles. It should be optimized for your specific nanoparticle type and size.
Materials:
-
Silica nanoparticles
-
This compound (ECHETS)
-
Anhydrous ethanol
-
Deionized water
-
Acetic acid (for pH adjustment)
Procedure:
-
Nanoparticle Dispersion: Disperse the silica nanoparticles in anhydrous ethanol using an ultrasonic bath for 30 minutes to break up initial agglomerates.[18]
-
Hydrolysis of ECHETS: In a separate container, prepare the ECHETS solution. For a 2 wt% solution relative to the nanoparticles, mix ECHETS with a 95:5 (v/v) ethanol/water solution. Add a catalytic amount of acetic acid to adjust the pH to 4-5, which accelerates hydrolysis.[5][14] Stir for 1 hour to allow for sufficient hydrolysis.
-
Silanization Reaction: Slowly add the hydrolyzed ECHETS solution to the nanoparticle dispersion while stirring vigorously.
-
Reaction Conditions: Heat the mixture to 60-80°C and maintain the reaction for 4-6 hours with continuous stirring.[19]
-
Washing: After the reaction, centrifuge the nanoparticles and discard the supernatant. Wash the functionalized nanoparticles multiple times with anhydrous ethanol to remove unreacted ECHETS and by-products.
-
Drying: Dry the functionalized nanoparticles in a vacuum oven at 80-100°C for 12 hours.
Caption: Workflow for nanoparticle functionalization.
Protocol 2: Preparation of Nanocomposite via Solution Casting
This protocol describes the incorporation of ECHETS-functionalized nanoparticles into an epoxy resin matrix.
Materials:
-
ECHETS-functionalized nanoparticles
-
Epoxy resin
-
Curing agent
-
Appropriate solvent (e.g., acetone, THF)
Procedure:
-
Dispersion of Functionalized Nanoparticles: Disperse the dried, functionalized nanoparticles in the chosen solvent using ultrasonication until a stable, uniform dispersion is achieved.
-
Mixing with Resin: Dissolve the epoxy resin in the same solvent. Add the nanoparticle dispersion to the resin solution and mix thoroughly using a mechanical stirrer.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Addition of Curing Agent: Add the stoichiometric amount of curing agent to the nanoparticle-resin mixture and mix until homogeneous.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a mold and cure according to the manufacturer's recommendations for the epoxy system. This typically involves a specific temperature and time profile.[10]
V. References
-
Vertex AI Search. (n.d.). How to Properly Disperse Nanoparticles or Microparticles and Avoid Agglomeration Issues.
-
Texas State University. (n.d.). Dispersion of Nanoparticles. Advanced Composites Laboratory.
-
Research India Publications. (n.d.). Dispersion Techniques of Nanoparticles.
-
ResearchGate. (n.d.). Strategies for Dispersing Nanoparticles in Polymers.
-
MDPI. (n.d.). Polymer Nanocomposites with Optimized Nanoparticle Dispersion and Enhanced Functionalities for Industrial Applications.
-
ResearchGate. (2016, May 13). What should I do to prevent agglomeration of nanoparticles when I produce the polymer nanocomposite coatings?
-
MDPI. (n.d.). Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications.
-
PubMed Central. (2016, August 12). Reasons and remedies for the agglomeration of multilayered graphene and carbon nanotubes in polymers.
-
Polymer Innovation Blog. (2014, March 17). Thermoset Cure Chemistry Part 3: Epoxy Curing Agents.
-
Qingdao Hengda Chemical New Material Co., Ltd. (2023, June 12). How To Use Silane Coupling Agent.
-
ResearchGate. (n.d.). Infrared spectra of 2-(3-4,Epoxycyclohexyl)ethyltrimethoxysilane (1)...
-
(n.d.). How to Use Silane Coupling Agents: A Practical Guide.
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(2022, June 16). Is Agglomeration the Key Issue Preventing Nanocomposites from Becoming General Use?
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PubMed Central. (n.d.). Synthesis and surface functionalization of silica nanoparticles for nanomedicine.
-
(n.d.). Silane Coupling Agents Mechanism & Uses.
-
National Institutes of Health. (n.d.). Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes.
-
(n.d.). Polycondensation and Curing of Epoxy Polymers.
-
Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
-
(n.d.). Reducing the agglomerate size in nanoparticle/polymer nanocomposites.
-
Labinsights. (2023, November 28). Silane Coupling Agents: Their Role in Nanotechnology.
-
ResearchGate. (n.d.). Steric stabilization mechanisms of surface-functionalized nanoparticles...
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ResearchGate. (n.d.). Surface Modification of Nano-Silica with Silane Coupling Agent.
-
ResearchGate. (n.d.). Curing mechanisms of epoxy resins, A) nucleophilic addition of a...
-
MDPI. (2022, March 30). Role of the Hydroxyl Groups Coordinated toTiO2 Surface on the Photocatalytic Decomposition of Ethylene at Different Ambient Conditions.
-
PubMed Central. (n.d.). Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome.
-
ResearchGate. (n.d.). The curing mechanism of epoxy resin.
-
ACS Publications. (n.d.). Nanoparticle Dispersion and Aggregation in Polymer Nanocomposites: Insights from Molecular Dynamics Simulation.
-
(2014, August 23). Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates.
-
(n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
-
(n.d.). The Role of Silanes in Composite Material Performance: A Focus on Epoxy Resins.
-
ResearchGate. (n.d.). Surface Modification of Alumina Nanoparticles with Silane Coupling Agents.
-
(n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
-
Gelest, Inc. (n.d.). This compound.
-
AFINITICA. (2003, June 12). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
-
arXiv. (n.d.). Towards the surface hydroxyl species in CeO2 nanoparticles.
-
YouTube. (n.d.). How Is Epoxy Resin Used In Composite Materials? - Chemistry For Everyone.
-
MDPI. (n.d.). Markedly Enhanced Surface Hydroxyl Groups of TiO2 Nanoparticles with Superior Water-Dispersibility for Photocatalysis.
-
Semantic Scholar. (2017, December 7). Structure–activity relationship of surface hydroxyl groups during NO2 adsorption and transformation on TiO2 nanoparticles.
-
ResearchGate. (n.d.). Epoxy as Filler or Matrix for Polymer Composites.
-
University of North Texas. (n.d.). Epoxy thermosets and their applications I.
-
ResearchGate. (n.d.). Markedly Enhanced Surface Hydroxyl Groups of TiO2 Nanoparticles with Superior Water-Dispersibility for Photocatalysis.
-
Journal of Metals, Materials and Minerals. (2023, December 19). Dispersion mechanism of nanoparticles and its role on mechanical, thermal and electrical properties of epoxy nanocomposites - A Review.
-
TechConnect Briefs. (n.d.). Dispersing Nanoparticles – The Key to Application.
-
(n.d.). Characteristics and Behavior of Nanoparticles and Its Dispersion Systems.
-
Semantic Scholar. (1998, November 1). A NMR Study on the Hydrolysis, Condensation and Epoxide Ring-Opening Reaction in Sols and Gels of the System Glycidoxypropyltrimethoxysilane-Water-Titaniumtetraethoxide.
-
ResearchGate. (n.d.). Silane coupling agents used for natural fiber/polymer composites: A review.
-
Shin-Etsu Silicone. (n.d.). Silane coupling agents.
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Technical Support Center: The Effect of pH on the Hydrolysis and Condensation of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Welcome to the technical support center for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (EETMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile epoxy-functional silane. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and ensure the scientific integrity of your work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction of EETMS, particularly concerning the critical role of pH.
Q1: What is the optimal pH for the hydrolysis of EETMS?
The rate of hydrolysis of alkoxysilanes, including the methoxy groups on EETMS, is significantly influenced by pH. The reaction is catalyzed by both acids and bases, with the slowest hydrolysis rate occurring at a neutral pH of around 7.[1][2][3] Therefore, to promote hydrolysis, the pH of the aqueous solution should be adjusted to either the acidic or basic range. Acidic conditions (pH 3-4) are often used to achieve rapid hydrolysis.[4]
Q2: How does pH affect the condensation of EETMS?
The condensation of the silanol groups (Si-OH), formed during hydrolysis, into siloxane bonds (Si-O-Si) is also pH-dependent. The rate of condensation is slowest at a pH of approximately 4.[5] Under acidic conditions, hydrolysis is generally faster than condensation, leading to the formation of smaller, linear or weakly branched oligomers.[3] Conversely, in basic conditions, particularly above pH 7, condensation is significantly promoted, which can lead to the formation of more highly cross-linked and particulate structures.[2]
Q3: Should I be concerned about the stability of the epoxy group at different pH values?
Yes, the stability of the epoxy ring is a critical consideration. While the silane's primary reactions are hydrolysis and condensation, the epoxy group can undergo ring-opening reactions, especially under acidic conditions.[4][6] In strongly acidic solutions (e.g., pH below 4), the oxirane ring is susceptible to opening, which can lead to the formation of diols or reactions with other nucleophiles present in the solution.[6][7] For applications where the integrity of the epoxy group is crucial, it is often recommended to perform hydrolysis and condensation in a pH range of 6 to 8.[8]
Q4: My EETMS solution is gelling too quickly. What could be the cause?
Rapid gelation is a sign of accelerated and uncontrolled condensation. This is typically caused by a high pH (basic conditions), which strongly catalyzes the condensation reaction.[2] Another factor could be a high concentration of the silane in the solution.[2] To slow down the gelation process, consider reducing the pH to a mildly acidic or near-neutral range and potentially lowering the concentration of EETMS.
Q5: Can I use any acid or base to adjust the pH of my EETMS solution?
While various acids and bases can be used to adjust the pH, the choice of catalyst can influence the reaction. For instance, amine-based catalysts can be used for both silane condensation and epoxy curing.[9] It is important to select a catalyst that will not interfere with the intended application. For general pH adjustment, volatile acids like acetic acid or bases like ammonium hydroxide are often used as they can be removed during subsequent drying or curing steps.
Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments with EETMS.
Problem: Incomplete Hydrolysis
Symptoms:
-
Poor adhesion of the resulting film to a substrate.
-
Inconsistent film properties.
-
Analytical data (e.g., FTIR, NMR) shows the presence of unreacted methoxy groups (Si-OCH₃).
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Neutral pH | The hydrolysis rate of alkoxysilanes is at its minimum around pH 7.[1][3] | Adjust the pH of your solution to an acidic (e.g., pH 3-5) or basic (e.g., pH 8-10) range to catalyze the hydrolysis reaction. |
| Insufficient Water | Hydrolysis is the reaction of the methoxy groups with water. A stoichiometric or slight excess of water is required for complete hydrolysis. | Ensure that there is enough water in your solvent system for the hydrolysis of all three methoxy groups on the EETMS molecule. |
| Short Reaction Time | The hydrolysis of EETMS, while catalyzed, still requires time to proceed to completion. | Increase the reaction time and monitor the disappearance of the methoxy groups using an appropriate analytical technique like NMR or FTIR.[10][11] |
Problem: Premature Condensation and Gelation
Symptoms:
-
The solution becomes viscous and forms a gel before it can be applied.
-
The appearance of solid particles in the solution.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| High pH | Basic conditions significantly accelerate the condensation of silanols.[2] | Lower the pH of the solution to the acidic range (pH 4-5), where condensation is slower.[5] |
| High Silane Concentration | A higher concentration of EETMS increases the probability of intermolecular condensation. | Dilute the EETMS solution with an appropriate solvent. |
| Elevated Temperature | Higher temperatures increase the rate of both hydrolysis and condensation reactions.[7] | Conduct the reaction at a lower temperature to gain better control over the condensation process. |
Problem: Evidence of Epoxy Ring Opening
Symptoms:
-
Loss of epoxy functionality, as confirmed by titration or spectroscopic methods.
-
The final product does not react as expected with epoxy-reactive functional groups.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Strongly Acidic Conditions | The epoxy ring is susceptible to acid-catalyzed opening.[4][6] | Perform the hydrolysis and condensation steps in a pH range that is less aggressive to the epoxy group, such as pH 5-8.[8] |
| Presence of Nucleophiles | In addition to water, other nucleophiles in the solution can react with the epoxy ring, especially under acidic catalysis. | If possible, remove or minimize the concentration of other nucleophiles in your reaction mixture. |
Experimental Protocols & Methodologies
Monitoring Hydrolysis and Condensation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for quantitatively tracking the kinetics of both hydrolysis and condensation.[7][10]
Methodology:
-
Sample Preparation: Prepare a solution of EETMS in a buffered aqueous solution (using D₂O for ¹H and ²⁹Si NMR) at the desired pH.
-
NMR Acquisition: Acquire ¹H and ²⁹Si NMR spectra at regular time intervals.
-
¹H NMR Analysis: Monitor the decrease in the signal intensity of the methoxy protons (-OCH₃) and the corresponding increase in the methanol signal to follow the hydrolysis reaction.[7][11]
-
²⁹Si NMR Analysis: Observe the chemical shifts of the silicon atom to distinguish between the starting alkoxysilane, the intermediate silanol (R-Si(OH)₃), and various condensed siloxane species (dimers, trimers, etc.).[11] The degree of condensation can be quantified by integrating the respective signals.
Monitoring Hydrolysis and Condensation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a convenient way to follow the chemical changes during the hydrolysis and condensation of EETMS.[11]
Methodology:
-
Sample Preparation: Prepare a solution of EETMS in an appropriate solvent mixture (e.g., water/ethanol).
-
FTIR Measurement: Record FTIR spectra of the solution over time.
-
Spectral Analysis: Monitor the disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands to track the progress of hydrolysis and condensation.[11]
Technical Deep Dive: Mechanisms and Visualizations
The hydrolysis and condensation of EETMS proceed through different mechanisms depending on the pH of the solution.[12]
Chemical Structure of EETMS
A placeholder for a proper chemical structure image. For the purpose of this output, a visual representation is intended. Caption: Chemical Structure of this compound (EETMS).
Acid-Catalyzed Hydrolysis
Under acidic conditions, a hydronium ion protonates one of the methoxy groups, making it a better leaving group (methanol). This is followed by a nucleophilic attack by water on the silicon atom.[1]
Caption: Simplified mechanism of acid-catalyzed hydrolysis of EETMS.
Base-Catalyzed Hydrolysis
In basic conditions, a hydroxide ion directly attacks the silicon atom, which can expand its coordination sphere. This is followed by the elimination of a methoxide ion, which is then protonated by water.[1]
Caption: Simplified mechanism of base-catalyzed hydrolysis of EETMS.
Condensation Reactions
Once silanol groups are formed, they can condense to form siloxane bonds, releasing either water or alcohol. The relative rates of these reactions are also pH-dependent.
Caption: Condensation pathways for hydrolyzed EETMS.
Summary of pH Effects on Reaction Rates
| pH Range | Hydrolysis Rate | Condensation Rate | Primary Outcome | Epoxy Ring Stability |
| < 3 (Strongly Acidic) | Very Fast | Slow | Formation of small, linear/weakly branched oligomers.[3] | High risk of ring opening.[4][6] |
| 3 - 6 (Acidic) | Fast | Slowest around pH 4 | Controlled hydrolysis with slow condensation. Good for preparing stable silanol solutions.[5] | Moderate risk of ring opening. |
| ~7 (Neutral) | Slowest | Slow | Very slow reaction rates for both hydrolysis and condensation.[1][2] | High |
| > 7 (Basic) | Fast | Fast | Rapid condensation, leading to larger, more cross-linked structures and potential gelation.[2] | Generally stable, but can be attacked by strong nucleophiles. |
References
-
Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link]
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. [Link]
-
Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Defense Technical Information Center. [Link]
-
Chemical Reactions of an Epoxy-Functional Silane in Aqueous Solutions. Rubber Chemistry and Technology, 64(2), 285-295. [Link]
-
Epoxy Silanes in Reactive Polymer Emulsions. Paint & Coatings Industry. [Link]
-
Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 3-11. [Link]
-
Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [Link]
-
Research of Potential Catalysts for Two-Component Silyl-Terminated Prepolymer/Epoxy Resin Adhesives. Polymers, 15(10), 2296. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 548. [Link]
-
Effect of pH on hydrolysis and condensation speed. ResearchGate. [Link]
-
Effect of pH on hydrolysis and condensation rates. ResearchGate. [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]
-
Organosilane Technology in Coating Applications: Review and Perspectives. CoatingsTech. [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(2), 107-121. [Link]
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- 11. benchchem.com [benchchem.com]
- 12. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane vs. 3-glycidoxypropyltrimethoxysilane for epoxy adhesion
In the realm of high-performance adhesives, the interface between an inorganic substrate and an organic polymer is the critical juncture where success and failure are determined. Silane coupling agents are the molecular bridges that fortify this interface, transforming a simple physical bond into a robust, covalent chemical linkage. Among the most effective silanes for epoxy systems are those bearing an epoxy functionality, capable of co-reacting with the resin matrix.
This guide provides an in-depth comparison of two prominent epoxy-functional silanes: 3-glycidoxypropyltrimethoxysilane (GPTMS) and 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (ECHETMS) . We will dissect their structural nuances, compare their performance based on experimental data, and provide actionable protocols for their application and evaluation. This document is intended for researchers and development professionals seeking to optimize the durability and performance of epoxy adhesive systems.
Section 1: Structural and Mechanistic Dissection
At first glance, GPTMS and ECHETMS appear similar; both possess the trimethoxysilyl head for inorganic surface bonding and an epoxy tail for organic resin integration. However, the nature of their epoxy groups is fundamentally different, dictating their reactivity, stability, and ultimate performance in demanding applications.
GPTMS , often known by trade names like GLYMO or A-187, features a flexible glycidyl ether group attached to a propyl chain.[1][2] This structure has made it a versatile and widely adopted adhesion promoter for decades.[1]
ECHETMS , also known as A-186, incorporates a cycloaliphatic epoxy group.[3][4] This cyclic, more sterically hindered structure imparts unique properties related to thermal and hydrolytic stability.
Caption: Chemical structures of GPTMS and ECHETMS.
The core mechanism for both silanes involves a two-step process. First, the methoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the inorganic substrate (e.g., glass, metal oxides) to form stable covalent Substrate-O-Si bonds. They also cross-link with each other to form a durable siloxane (Si-O-Si) network at the interface. Subsequently, during the epoxy curing process, the organic epoxy group of the silane reacts with the epoxy resin or its curing agent, covalently locking the adhesive to the substrate.
Caption: General adhesion mechanism for epoxy-functional silanes.
The critical distinction lies in the reactivity and stability of their respective epoxy functionalities:
-
Reactivity: The terminal glycidyl group of GPTMS is readily reactive with common amine hardeners. The internal cycloaliphatic epoxy of ECHETMS has a different reactivity profile; while highly reactive in UV or thermally initiated cationic curing, its reaction with amines can be slower.[5][6] However, its structure is more analogous to cycloaliphatic epoxy resins, suggesting excellent compatibility.[7]
-
Hydrolytic Stability: This is a key performance differentiator. The cycloaliphatic structure of ECHETMS is more hydrophobic and protects the epoxy ring, rendering it significantly more resistant to hydrolysis than the glycidyl ether group of GPTMS.[8][9] This enhanced stability is crucial for the performance of waterborne adhesive systems and for the long-term durability of bonds exposed to humid or wet environments.[10][11]
-
Thermal and UV Stability: The cycloaliphatic ring of ECHETMS provides superior thermal stability and is non-yellowing, making it a preferred choice for applications requiring high-temperature resistance or optical clarity.[3][10]
Section 2: Comparative Performance Data
While direct, peer-reviewed head-to-head comparisons are sparse, a synthesis of technical data sheets and application notes allows for a robust qualitative and quantitative comparison. The primary metrics for evaluation are adhesion strength under dry conditions and, more importantly, the retention of that strength after environmental exposure.
| Property | 3-glycidoxypropyltrimethoxysilane (GPTMS) | This compound (ECHETMS) | Rationale & Supporting Evidence |
| Initial Dry Adhesion | Excellent | Excellent | Both silanes form strong covalent bonds, leading to high initial lap shear strengths on a variety of substrates like glass, aluminum, and steel.[3][7][12] |
| Wet Adhesion / Water Resistance | Good | Superior | ECHETMS exhibits better retention of adhesion after water immersion or boiling due to the higher hydrolytic stability of its cycloaliphatic epoxy group.[8][10][11] This translates to enhanced durability in humid environments. |
| Hydrolytic Stability in Solution | Moderate | High | In aqueous formulations, ECHETMS provides a longer storage period and greater stability compared to GPTMS, whose glycidyl group is more susceptible to premature hydrolysis.[8][10][11] |
| Thermal Stability | Good | Excellent | The cycloaliphatic structure provides higher thermal resistance, making ECHETMS suitable for high-temperature applications. |
| UV Resistance / Non-Yellowing | Good | Excellent | The absence of easily oxidized groups in the cycloaliphatic structure results in superior resistance to yellowing upon UV exposure.[3][10] |
| Versatility | High | High | Both are effective in a wide range of epoxy, acrylic, and polyurethane systems.[3] GPTMS is a well-established, general-purpose standard. ECHETMS is a high-performance alternative for more demanding conditions. |
Section 3: Experimental Protocols
To achieve optimal and reproducible results, the following protocols for silane application and bond testing are recommended.
Protocol 1: Substrate Priming with Silane Coupling Agent
This protocol describes the application of a silane primer to an inorganic substrate (e.g., aluminum or glass slides) prior to adhesive bonding.
-
Substrate Preparation: a. Thoroughly degrease the substrate surface by sonicating in acetone for 15 minutes, followed by a rinse with isopropyl alcohol. b. For metals, light mechanical abrasion with a fine-grit (e.g., 320-400 grit) sandpaper followed by another degreasing step can improve mechanical keying.[13] c. Dry the cleaned substrates in an oven at 110°C for 15 minutes to remove residual solvent and adsorbed moisture. Allow to cool to room temperature.
-
Silane Solution Preparation: a. Prepare a 95:5 (v/v) ethanol/water solvent mixture. b. Add a small amount of acetic acid to the solvent to adjust the pH to approximately 4.5-5.5. This catalyzes the hydrolysis of the methoxy groups.[14][15][16] c. With vigorous stirring, slowly add the silane coupling agent (either GPTMS or ECHETMS) to the solvent to achieve a final concentration of 1-2% by weight.[14][15] d. Continue stirring for at least 5-10 minutes to allow for sufficient hydrolysis and the formation of silanols. Use the solution within one hour of preparation.[16]
-
Application and Curing: a. Immerse the prepared substrates in the silane solution for 1-2 minutes with gentle agitation.[14][15] b. Withdraw the substrates and rinse briefly with pure ethanol to remove excess, unadsorbed silane.[14][15] c. Allow the substrates to air dry for 5-10 minutes. d. Cure the silane layer in an oven at 110-120°C for 15-20 minutes. This step is crucial for driving the condensation reactions to form a stable, cross-linked siloxane film on the substrate.[14][15][16] e. Store the primed substrates in a desiccator until ready for bonding.
Protocol 2: Adhesive Performance Evaluation
This protocol details the fabrication and testing of single lap shear joints to quantify adhesive strength, including an assessment of durability via a boiling water test.
-
Lap Shear Specimen Fabrication (ASTM D1002): a. Use two primed substrates (e.g., 100 mm x 25 mm x 1.6 mm aluminum coupons) per specimen.[17] b. Apply the prepared two-part epoxy adhesive to a defined area on one end of a primed coupon. A typical overlap area is 12.5 mm x 25 mm.[17] c. Place the second coupon over the adhesive to form the lap joint. d. Use spacers or a fixture to maintain a consistent bondline thickness (e.g., 0.1-0.2 mm). e. Clamp the assembly with minimal pressure and cure the epoxy according to the manufacturer's specifications (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
Lap Shear Strength Testing: a. Mount the cured specimen in the grips of a universal testing machine. b. Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.[13] c. Record the maximum load at failure. The lap shear strength is calculated by dividing the maximum load by the bond area (in MPa or psi).[17] d. Test at least five replicate specimens for each condition to ensure statistical validity.
-
Boiling Water Resistance Test: a. Prepare an additional set of lap shear specimens as described above. b. Immerse the cured specimens in a beaker of deionized water at a rolling boil for 2 hours.[18] Some aggressive test protocols may extend this to several hours.[19] c. Remove the specimens, gently pat them dry, and allow them to cool to room temperature for at least 1 hour. d. Perform the lap shear strength test as described in step 2. e. Calculate the percent retention of strength: (Wet Strength / Dry Strength) x 100. This value is a direct measure of the adhesive system's durability and the effectiveness of the silane coupling agent.
Caption: Workflow for silane primer application and bond strength evaluation.
Section 4: Conclusion and Recommendations
Both 3-glycidoxypropyltrimethoxysilane (GPTMS) and this compound (ECHETMS) are highly effective adhesion promoters for epoxy systems. The choice between them should be driven by the specific performance requirements of the application.
-
Choose 3-glycidoxypropyltrimethoxysilane (GPTMS) for:
-
General-purpose applications where a reliable, cost-effective, and well-understood solution is needed.
-
Systems using standard amine-cured epoxies where rapid co-reaction is desired.
-
Applications where extreme humidity or water exposure is not the primary design constraint.
-
-
Choose this compound (ECHETMS) for:
-
High-performance applications demanding superior long-term durability, especially in wet or humid environments.[10][11]
-
Waterborne epoxy or adhesive formulations where the hydrolytic stability of the silane is critical for shelf life.[8][10]
-
Applications requiring high thermal stability or non-yellowing performance under UV exposure.[3]
-
By understanding the fundamental chemical differences and validating performance through rigorous, standardized testing, researchers and engineers can select the optimal silane coupling agent to ensure the long-term integrity and reliability of their adhesive bonds.
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Ataman Kimya. 3-Glycidoxypropyltrimethoxysilane.
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Silicone Surfactant. The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry. (2021-12-24).
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Jenkins Borrego, M., Dauskardt, R., & Bravman, J. Effect of Silane Functional Group on Adhesion of Selected Epoxies for Microelectronic Packaging. Journal of Microelectronics and Electronic Packaging, 4(1), 8-15. (2007).
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Co-Formula. This compound Cas 3388-04-3 | A-186 silane.
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Jessica Chemicals. [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane (Silane Coating) CAS NO 3388-04-3.
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ResearchGate. Effects of Different Silane Coupling Agent Monomers on Flexural Strength of an Experimental Filled Resin Composite | Request PDF. (2025-08-07).
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IOTA CORPORATION LTD. 2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane IOTA 5186.
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A Comparative Analysis of Epoxy-Functional Silanes in Composite Materials: A Guide for Researchers
In the pursuit of advanced composite materials with superior strength, durability, and environmental resistance, the interface between the reinforcing fibers and the polymer matrix is of paramount importance. Epoxy-functional silanes have emerged as critical coupling agents, forming a robust molecular bridge between inorganic reinforcements and organic polymer matrices. This guide provides an in-depth comparative analysis of two prominent epoxy-functional silanes: 3-glycidoxypropyltrimethoxysilane (GPS) and 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane (ECES) . We will delve into their chemical mechanisms, performance differences supported by experimental data, and detailed protocols for their application and evaluation, empowering researchers to make informed decisions in material design and development.
The Crucial Role of the Interface: Understanding the Silane Coupling Mechanism
The efficacy of a composite material is not merely the sum of its parts; it is critically dependent on the synergy between the reinforcement and the matrix. Epoxy-functional silanes are bifunctional molecules that facilitate this synergy.[1][2] One end of the silane molecule possesses hydrolyzable alkoxy groups (e.g., methoxy or ethoxy) that react with hydroxyl groups on the surface of inorganic materials like glass fibers, forming strong, covalent siloxane (Si-O-Si) bonds.[3] The other end features a reactive epoxy group that copolymerizes with the epoxy resin matrix during the curing process.[4] This dual reactivity creates a durable interphase region that effectively transfers stress from the matrix to the much stronger reinforcing fibers, thereby enhancing the overall mechanical properties of the composite.[4]
The formation of this robust interphase is a multi-step process, as illustrated in the diagram below.
Caption: Mechanism of action for epoxy-functional silanes at the composite interface.
A Tale of Two Epoxies: GPS vs. ECES
While both GPS and ECES are effective epoxy-functional silanes, their distinct chemical structures lead to notable differences in reactivity, processing characteristics, and ultimately, the performance of the final composite material.
-
3-glycidoxypropyltrimethoxysilane (GPS): This is a widely used and versatile epoxy silane with a glycidyl ether epoxy group.[2] Its linear aliphatic chain provides good flexibility to the interphase.
-
This compound (ECES): This silane features a cycloaliphatic epoxy group. This strained ring structure makes the epoxy group more reactive than the glycidyl ether group in GPS, potentially leading to faster curing and a more cross-linked, rigid interphase.
The choice between these two silanes is often dictated by the specific requirements of the application, such as the desired mechanical properties, curing conditions, and environmental resistance.
Performance Showdown: Experimental Evidence
One study investigated the effect of different silane coupling agents on the interfacial shear strength (IFSS) of glass fiber/Nylon 6 composites and found that an epoxy-functional silane provided a 115% increase in IFSS.[5] Another study focusing on γ-glycidoxypropyltrimethoxysilane (GPS) in glass fiber-epoxy composites demonstrated that an optimal concentration of 0.5% GPS led to a significant improvement in mechanical properties, with a ~59% increase in interlaminar shear strength (ILSS), a ~37% increase in tensile strength, and a ~78% increase in flexural strength.[6]
While not a direct comparison, a study on carbon fiber reinforced plastic (CFRP) bonded to aluminum alloy with an epoxy adhesive found that an amino-functional silane (A-1387) resulted in a slightly higher interfacial shear strength ((58.3 ± 1.1) MPa) compared to an epoxy-functional silane (A-187, a GPS-type silane).[6] This highlights that the optimal silane choice is highly dependent on the specific substrates and resin system.
The higher reactivity of the cycloaliphatic epoxy group in ECES is expected to lead to a more densely cross-linked and rigid interphase. This could translate to higher modulus and potentially higher strength, but may also result in a more brittle interface compared to the more flexible interphase formed by GPS.
Table 1: Comparative Performance of Epoxy-Functional Silanes (Synthesized Data)
| Property | 3-glycidoxypropyltrimethoxysilane (GPS) | This compound (ECES) | Key Considerations |
| Reactivity | Moderate | High | ECES may offer faster cure times. |
| Interphase Flexibility | More Flexible | More Rigid | GPS may provide better impact resistance. |
| Tensile Strength | Significant Improvement (~37% increase with 0.5% GPS)[6] | Expected to be high due to increased cross-linking | |
| Flexural Modulus | Significant Improvement (~78% increase with 0.5% GPS)[6] | Expected to be high | ECES may lead to a stiffer composite. |
| Interlaminar Shear Strength (ILSS) | Significant Improvement (~59% increase with 0.5% GPS)[6] | Expected to be high | A strong indicator of adhesion. |
| Adhesion to Metals | Good | Expected to be very good | Important for metal-composite joints. |
Experimental Protocols: A Guide for the Bench Scientist
To facilitate reproducible and reliable research, this section provides detailed, step-by-step methodologies for the surface treatment of glass fibers, the fabrication of composite panels, and the subsequent mechanical testing.
Surface Treatment of E-Glass Fibers with Epoxy-Functional Silanes
This protocol outlines the procedure for applying a silane coupling agent to E-glass fibers.
Caption: Step-by-step workflow for fabricating composite panels using vacuum infusion.
Detailed Steps:
-
Mold Preparation: Thoroughly clean the mold surface and apply a suitable release agent to facilitate easy removal of the cured part. [7]2. Dry Fiber Layup: Carefully place the silane-treated glass fiber fabric layers onto the mold surface in the desired orientation.
-
Vacuum Bagging: Place a layer of peel ply, followed by an infusion mesh, over the dry fibers. Seal the entire assembly with a vacuum bag and sealant tape.
-
Apply Vacuum: Connect a vacuum pump to the bag and evacuate the air until a stable vacuum is achieved. Check for any leaks in the vacuum bag seal. [1]5. Resin Infusion: Introduce a properly mixed and degassed epoxy resin into the mold through the inlet tubing. The vacuum will draw the resin through the fiber layup. [8]6. Curing: Once the fibers are fully impregnated with resin, clamp the inlet and outlet tubes and cure the composite panel according to the resin manufacturer's recommended curing cycle.
-
Demolding: After the curing cycle is complete, release the vacuum and carefully demold the composite panel.
Mechanical Property Testing
Standardized testing is essential for obtaining reliable and comparable data on the mechanical performance of the composite materials.
4.3.1. Tensile Properties (ASTM D3039)
-
Specimen Preparation: Cut rectangular test specimens from the fabricated composite panels according to the dimensions specified in ASTM D3039. [9]* Testing Procedure: Conduct the tensile test using a universal testing machine at a constant crosshead speed until the specimen fails. An extensometer should be used to accurately measure strain. [9][10]* Properties Measured: Ultimate tensile strength, tensile modulus, and strain to failure. [11][12] 4.3.2. Flexural Properties (ASTM D790)
-
Specimen Preparation: Prepare rectangular bar specimens as per the dimensions outlined in ASTM D790. [13][14]* Testing Procedure: Perform a three-point bending test using a universal testing machine. The load is applied at the center of the specimen, which is supported at both ends. [15][16]* Properties Measured: Flexural strength and flexural modulus. [17] 4.3.3. Interlaminar Shear Strength (ASTM D2344)
-
Specimen Preparation: Machine short beam specimens from the composite panels.
-
Testing Procedure: Conduct a short-beam shear test, which is a three-point bend test with a small span-to-depth ratio, to induce interlaminar shear failure. [13]* Property Measured: Interlaminar shear strength (ILSS), which is a measure of the adhesion between the layers of the composite.
Conclusion and Future Outlook
The selection of an appropriate epoxy-functional silane is a critical factor in optimizing the performance of composite materials. While both 3-glycidoxypropyltrimethoxysilane (GPS) and this compound (ECES) significantly enhance the interfacial adhesion and mechanical properties of composites, their differing reactivities and the resulting interphase characteristics make them suitable for different applications. GPS, with its more flexible interphase, may be preferred for applications requiring high impact strength, while the more reactive ECES may be advantageous where high stiffness and rapid curing are desired.
Future research should focus on direct, head-to-head comparisons of these and other novel epoxy-functional silanes under standardized conditions to provide a clearer, quantitative understanding of their performance differences. Furthermore, the development of advanced characterization techniques to probe the nanoscale structure and properties of the silane interphase will provide invaluable insights for the rational design of next-generation composite materials.
References
[13]ASTM D2344 / D2344M-16, Standard Test Method for Short-Beam Strength of Polymer Matrix Composite Materials and Their Laminates, ASTM International, West Conshohocken, PA, 2016. [14]ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017. [11]ASTM D3039 / D3039M-17, Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials, ASTM International, West Conshohocken, PA, 2017. [9]Intertek. (n.d.). Tensile Testing Composite ASTM D3039. Retrieved from [Link] [17]Shimadzu Scientific Instruments. (n.d.). ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. Retrieved from [Link] [10]ADMET. (n.d.). ASTM D3039 Polymer Matrix Composite Tensile Testing. Retrieved from [Link] [15]Testronix. (2023, December 11). ASTM D790 Flexural Properties Test for Plastics. Retrieved from [Link] [18]MDPI. (2023, June 6). Achieving outstanding mechanical/bonding performances by epoxy nanocomposite as concrete–steel rebar adhesive using silane modification of nano SiO2. Retrieved from [Link] [16]Applus+ DatapointLabs. (n.d.). ASTM D790 Testing for Flexural Properties of Plastics. Retrieved from [Link] [12]Forney LP. (2022, October 21). ASTM D3039: Tensile Strength of PMC Materials [SIMPLE GUIDE]. Retrieved from [Link] [19]Smartech International. (n.d.). Vacuum Resin Infusion Process Explained. Retrieved from [Link] [20]PMI Composites. (2021, August 10). Vacuum Infusion Process: Step-by-Step Guide for Resin Infusion. Retrieved from [Link] [4]Taylor & Francis Online. (n.d.). The influence of silane coupling agent composition on the surface characterization of fiber and on fiber-matrix interfacial shear strength. Retrieved from [Link] [1]Performance Composites Inc. (n.d.). Vacuum Infusion Process (VIP) Guide. Retrieved from [Link] [8]Smartech International. (n.d.). Vacuum Infusion: A Comprehensive Guide to Composite Material Manufacturing. Retrieved from [Link] [21]Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. Retrieved from [Link] [7]Scholars' Mine. (n.d.). Fabrication of glass fiber-reinforced transparent composites using vacuum assisted resin transfer molding process. Retrieved from [Link] [3]Shanghai Rich Chemical New Material Co., Ltd. (n.d.). Method for surface treatment of glass fiber with silane coupling agent. Retrieved from [Link] [22]MDPI. (2023, September 23). Influence of a Silane Coupling Agent and MWCNTs on the Structural and Durability Performance of CFRP Rebars. Retrieved from [Link] [6]ResearchGate. (n.d.). Concentration effect of γ-glycidoxypropyltrimethoxysilane on the mechanical properties of glass fiber-epoxy composites. Retrieved from [Link] [5]ResearchGate. (n.d.). Effect of silane coupling agents with different organo-functional groups on the interfacial shear strength of glass fiber/Nylon 6 composites. Retrieved from [Link] [2]SiSiB SILICONES. (n.d.). Epoxy Silanes as adhesion promoters, epoxy silane coupling agent. Retrieved from [Link] [23]SciSpace. (2010, June 10). Effects of silane coating on the properties of glass fibre. Retrieved from [Link] [24]ResearchGate. (2016, April 8). (PDF) Effects of silane coating on the properties of glass fibre and glass fibre reinforced epoxy resin. Retrieved from [Link] [25]SAMPE Digital Library. (2022, May 23). Rate-Dependent Traction Law for Glass Fiber-Epoxy Interphase Developed Using Molecular Simulations. Retrieved from [Link] [26]ResearchGate. (n.d.). Silane treatment on glass fibre surface. Retrieved from [Link] [27]ResearchGate. (n.d.). Interphase variation in silane-treated glass-fiber-reinforced epoxy composites. Retrieved from [Link] [28]SciSpace. (2010, June 10). Effects of silane coating on the properties of glass fibre. Retrieved from [Link] [29]PubMed. (n.d.). Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite. Retrieved from [Link] [30]ResearchGate. (n.d.). Linking mechanical properties of silanes to their chemical structure: An analytical study of ??-GPS solutions and films. Retrieved from [Link] [31]ResearchGate. (n.d.). Optimization of mixed silanes agent solution and curing process for composite γ‐glycidoxypropyl trimethoxysilane (γ‐GPS)/bis‐1.2‐(triethoxysilyl)ethane (BTSE) silane film on Q235 steel surface. Retrieved from [Link] [32]Biblioteka Nauki. (n.d.). Comparison of Mechanical Behaviour of Carbon and Glass Fiber Reinforced Epoxy Composites. Retrieved from [Link] [33]MDPI. (2023, March 28). Comparative Study on the Mechanical Behavior of Flax and Glass Fiber Multiaxial Fabric-Reinforced Epoxy Composites. Retrieved from [Link] [34]ResearchGate. (n.d.). (PDF) Epoxy adhesion to metals. Retrieved from [Link] [35]MDPI. (2022, May 27). Predicted Corrosion Performance of Organofunctional Silane Coated Steel Reinforcement for Concrete Structures: An Overview. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Quantifying the Surface Coverage of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane on Silicon Wafers
For researchers, scientists, and professionals in drug development and material science, the precise functionalization of surfaces is paramount. Silicon wafers, the foundational substrate in microelectronics and many biosensor applications, often require modification to tailor their surface properties. 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (ECHETMS) is a bifunctional organosilane frequently employed for this purpose. Its trimethoxysilane group forms a robust covalent bond with the hydroxylated silicon surface, while its epoxy group provides a reactive site for the subsequent immobilization of biomolecules or other chemical species.
The efficacy of this surface modification hinges directly on the quality and density of the ECHETMS monolayer. Incomplete coverage can lead to inconsistent downstream reactions, while uncontrolled polymerization can result in thick, non-uniform layers that compromise device performance. Therefore, the accurate quantification of ECHETMS surface coverage is not merely a characterization step but a critical component of process validation and quality control.
This guide provides an in-depth comparison of common analytical techniques used to quantify the surface coverage of ECHETMS on silicon wafers. We will explore the underlying principles of each method, discuss their respective strengths and limitations, and provide actionable experimental protocols. Our focus is on the "why" behind the "how," empowering you to make informed decisions for your specific application.
The Foundation: ECHETMS Silanization Chemistry
Before we can measure the layer, we must understand its formation. The immobilization of ECHETMS on a silicon wafer is a two-step process involving hydrolysis and condensation. First, in the presence of trace amounts of water, the methoxy groups (-OCH₃) of the silane hydrolyze to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) present on the surface of the silicon wafer (native oxide layer, SiO₂), forming stable siloxane bonds (-Si-O-Si). Intermolecular condensation between adjacent silane molecules can also occur, leading to polymerization.
Comparative Analysis of Quantification Techniques
No single technique provides a complete picture of a silanized surface. A multi-faceted approach, leveraging the strengths of different methods, is often the most robust strategy. We will compare four primary techniques: X-ray Photoelectron Spectroscopy (XPS), Spectroscopic Ellipsometry, Atomic Force Microscopy (AFM), and Water Contact Angle (WCA) Goniometry.
X-ray Photoelectron Spectroscopy (XPS): The Elemental and Chemical Authority
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique that provides both elemental composition and chemical state information of the top 5-10 nm of a surface.[1][2] This makes it exceptionally powerful for directly verifying the presence and covalent attachment of the ECHETMS layer.
Principle of Operation: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Small shifts in these binding energies (chemical shifts) provide information about the chemical bonding environment of the element.[2]
What It Measures:
-
Elemental Composition: By analyzing survey scans, XPS can quantify the atomic percentages of silicon (Si), oxygen (O), and carbon (C) on the surface. A successful ECHETMS coating will show a significant increase in the carbon signal and a corresponding attenuation of the underlying silicon substrate signal.
-
Chemical State: High-resolution scans of the Si 2p, C 1s, and O 1s peaks can confirm the formation of Si-O-Si bonds and identify the different carbon species within the ECHETMS molecule (e.g., C-C, C-O).[3]
-
Layer Thickness (Approximate): For very thin films (<10 nm), the thickness can be estimated by the degree to which the silane layer attenuates the photoelectron signal from the underlying silicon substrate. Angle-resolved XPS (ARXPS) can provide more precise thickness measurements and depth profiling information.[4][5]
Strengths:
-
Provides direct, quantitative elemental information.[6]
-
Confirms the chemical bonding state, verifying successful silanization.[7]
-
Highly surface-sensitive, focusing only on the layer of interest.[2]
Limitations:
-
Requires ultra-high vacuum (UHV), which may not be suitable for all samples.[7]
-
Relatively low spatial resolution, averaging over a larger area (from tens of microns to millimeters).[7]
-
Can be a time-consuming and expensive technique.
Spectroscopic Ellipsometry: The Precision Thickness Gauge
Ellipsometry is a non-destructive optical technique that is extremely sensitive to the thickness of thin films, often with sub-nanometer resolution.[8] It is an ideal method for measuring the average thickness of the ECHETMS layer over a macroscopic area.
Principle of Operation: Ellipsometry measures the change in the polarization state of light upon reflection from the sample surface. A beam of linearly polarized light is directed at the sample, and the reflected light, which is now elliptically polarized, is analyzed. The change in polarization is represented by two parameters, Psi (Ψ) and Delta (Δ). By fitting these experimental values to an optical model of the sample (e.g., a silicon substrate with a native oxide layer and an organic ECHETMS layer), the thickness and refractive index of each layer can be determined with high precision.[9]
What It Measures:
-
Film Thickness: Provides a highly accurate and precise measurement of the average film thickness, which is directly related to surface coverage.[10]
-
Refractive Index: The refractive index of the silane layer can also be determined, offering insights into the film's density.
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A Senior Application Scientist’s Guide to the Purity Validation of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane: A Comparative Analysis of NMR and GC-MS
Introduction: The Critical Role of Purity in Silane Coupling Agents
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (EETMS) is a bifunctional organosilane featuring a reactive epoxy group and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a molecular bridge between inorganic substrates (like glass, metals, and fillers) and organic polymers (such as epoxy, acrylic, and polyurethane resins).[1][2] Its application in high-performance composites, adhesives, sealants, and coatings is critical for enhancing adhesion, improving mechanical strength, and ensuring long-term durability.[2][3]
However, the efficacy of EETMS is directly contingent on its purity. The presence of impurities—ranging from unreacted starting materials and synthesis by-products to hydrolysis products like methanol and various siloxanes—can have significant detrimental effects.[4][5] These contaminants can interfere with the curing process, compromise the interfacial bond strength, and reduce the overall performance and reliability of the end product.
This guide provides an in-depth, comparative analysis of two powerful analytical techniques for validating the purity of EETMS: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, provide field-proven protocols, and objectively compare the strengths and limitations of each method for this specific application.
Part 1: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and quantitative analysis of organic molecules. It is a non-destructive technique that provides a detailed fingerprint of the molecule's atomic framework, making it ideal for confirming the identity of EETMS and quantifying its purity against a certified internal standard.
The Rationale Behind NMR for EETMS Analysis
The power of NMR lies in its ability to probe the chemical environment of specific nuclei, primarily ¹H (protons) and ¹³C.
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Structural Confirmation: The chemical shift, splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum provide unambiguous confirmation of the EETMS structure, including the presence of the epoxy ring, the ethyl bridge, and the methoxy groups.
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Quantitative Analysis (qNMR): By adding a known amount of an internal standard with a distinct, non-overlapping signal, the purity of EETMS can be calculated directly from the integral ratios in the ¹H NMR spectrum. This approach offers high precision and accuracy without the need for a specific EETMS reference standard.
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Detection of Impurities: Impurities often present unique signals that can be readily identified. For instance, the presence of methanol (a hydrolysis by-product) would show a characteristic singlet around 3.49 ppm in CDCl₃.[4] Residual starting materials or side-reaction products would also alter the spectral fingerprint.
Experimental Workflow for NMR Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis of EETMS.
Detailed Protocol: Quantitative ¹H NMR
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Preparation of Internal Standard (IS) Stock: Accurately weigh approximately 100 mg of maleic anhydride (or another suitable standard) into a 10 mL volumetric flask and dissolve in anhydrous deuterated chloroform (CDCl₃). Causality: Maleic anhydride is chosen for its chemical stability, high purity, and a sharp singlet in a region (around 7.0 ppm) that does not overlap with EETMS signals.
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Sample Preparation:
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Accurately weigh ~25 mg of the EETMS sample into a clean, dry vial.
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Add a known volume (e.g., 500 µL) of the internal standard stock solution.
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Add an additional volume (e.g., 200 µL) of anhydrous CDCl₃ to ensure a total volume sufficient for the NMR tube.
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Vortex gently to mix and transfer the solution to a 5 mm NMR tube.
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Causality: Using anhydrous solvent is critical to prevent the hydrolysis of the trimethoxysilyl group, which would alter the sample composition and generate methanol.[4][6]
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NMR Acquisition:
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Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
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Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery. A D1 of 30 seconds is generally a safe starting point for qNMR.
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Data Processing and Purity Calculation:
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Process the spectrum with careful phasing and baseline correction.
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Integrate a well-resolved signal from EETMS (e.g., the methoxy protons at ~3.58 ppm) and the signal from the internal standard.
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Calculate the purity using the following formula:
Purity (% w/w) = (Isample / Nsample) × (NIS / IIS) × (MWsample / MWIS) × (mIS / msample) × PIS
Where:
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I = Integral value
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N = Number of protons for the integrated signal
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MW = Molecular weight (EETMS ≈ 246.38 g/mol )[3]
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m = mass
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PIS = Purity of the internal standard
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| ¹H NMR Signal Assignment (Hypothetical, in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Methoxysilyl Protons | ~3.58 | singlet | 9H | Si-(OCH₃ )₃ |
| Epoxide Protons | ~3.10 | multiplet | 2H | CH -O-CH |
| Cyclohexyl & Ethyl Protons | ~0.65 - 2.20 | multiplet | 11H | Cyclohexyl-CH₂ -CH₂ -Si & Cyclohexyl ring protons |
Part 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally sensitive for detecting volatile and semi-volatile impurities.
The Rationale Behind GC-MS for EETMS Analysis
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High Separation Efficiency: A GC column can separate EETMS from closely related impurities based on differences in boiling point and polarity, providing a high-resolution chromatogram.
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High Sensitivity: GC-MS can detect trace-level impurities (ppm or even ppb levels) that might be missed by NMR. This is crucial for identifying contaminants that could be catalytically detrimental to polymerization reactions.
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Positive Identification: The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum (a fragmentation fingerprint). This spectrum can be compared against spectral libraries (like NIST) for positive identification of unknown impurities.[7]
Challenges and Considerations
The analysis of reactive silanes like EETMS by GC is not without challenges.
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Thermal Stability: EETMS must be thermally stable enough to be volatilized in the GC inlet and pass through the column without degradation. The epoxy ring and methoxysilyl groups can be susceptible to thermal rearrangement or decomposition.
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Hydrolysis: Any moisture in the system (carrier gas, syringe, inlet liner) can cause on-column hydrolysis, leading to the formation of artifacts and inaccurate purity readings.[8]
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Column Choice: A low-polarity, chemically inert (deactivated) column is essential to minimize interactions with the silane and prevent peak tailing or sample loss.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis of EETMS.
Detailed Protocol: GC-MS
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Sample Preparation:
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Prepare a stock solution of EETMS at approximately 1000 ppm (1 mg/mL) in a high-purity, anhydrous solvent like heptane or toluene.[9]
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Causality: Dilution is necessary to avoid overloading the GC column and detector. Anhydrous solvents prevent pre-analysis hydrolysis.
-
-
GC-MS Parameters (Example):
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GC System: Agilent GC with Mass Selective Detector (or equivalent).
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Column: Low-bleed, low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Inlet: Split mode (e.g., 50:1 split ratio), 250°C. Use a deactivated liner.
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Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min. Causality: The temperature program must be optimized to separate volatile impurities (like methanol) from the main EETMS peak and any heavier by-products without causing thermal degradation.
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MS Transfer Line: 280°C.
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Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
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Mass Range: Scan from m/z 40 to 450.
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Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
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Calculate the purity as Area %: (Area of EETMS peak / Total Area of all peaks) × 100.
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For each impurity peak, analyze the mass spectrum. Compare it against the NIST library to propose an identification.
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| Potential Impurity | Likely Origin | Expected Elution | Key Mass Fragments (m/z) |
| Methanol | Hydrolysis product | Early | 31, 32 |
| 1,2-Epoxy-4-vinylcyclohexane | Starting material | Before EETMS | 124 (M+), 95, 81 |
| Trimethoxysilane | Starting material | Before EETMS | 122 (M+), 121, 91 |
| Dimerized Siloxanes | Hydrolysis/Condensation | After EETMS | Higher MW fragments |
Part 3: Comparative Analysis: NMR vs. GC-MS
Choosing the right technique depends on the specific analytical goal. Neither method is universally superior; they are complementary tools that provide different, yet equally valuable, insights into the purity of EETMS.
| Parameter | NMR Spectroscopy | GC-MS |
| Primary Goal | Absolute quantitative purity (qNMR), structural confirmation. | Impurity profiling, detection of trace contaminants. |
| Quantification | Highly accurate and precise absolute quantification using an internal standard. Not reliant on response factors. | Semi-quantitative (Area %). Accurate quantification requires specific standards for each impurity. |
| Sensitivity | Lower (typically >0.1% w/w). | Very high (ppm to ppb levels). |
| Sample Prep | Simple dissolution. Requires anhydrous deuterated solvent. | Simple dilution. Requires high-purity anhydrous solvent. |
| Analysis Nature | Non-destructive. The sample can be recovered. | Destructive. The sample is consumed. |
| Identification | Based on chemical shifts and coupling constants. Excellent for known structures. | Based on retention time and mass spectral fragmentation. Excellent for identifying unknown volatile impurities via library search. |
| Key Limitation | May not detect trace impurities. Overlapping signals can complicate analysis. | Sample must be volatile and thermally stable. Risk of on-column reactions/degradation. |
| Best For... | Certifying the purity of a final product lot; confirming identity. | Screening for unknown trace impurities; troubleshooting reaction side-products; quality control of raw materials. |
Conclusion and Recommendations
For a comprehensive validation of this compound purity, a dual-pronged approach utilizing both NMR and GC-MS is the most robust strategy.
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Use ¹H NMR with an internal standard (qNMR) as the primary method for assigning an absolute purity value to a batch. Its role is to confirm the identity and accurately quantify the main component, providing the data required for a Certificate of Analysis.
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Use GC-MS as a complementary, high-sensitivity technique for impurity profiling. It is the ideal tool for detecting and identifying trace volatile impurities that NMR might miss and for ensuring that no unexpected side-products from the synthesis are present.
By integrating the strengths of both techniques, researchers, scientists, and drug development professionals can build a complete and trustworthy purity profile for EETMS, ensuring the quality, performance, and reliability of their advanced materials.
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A Senior Application Scientist's Guide to Catalysis in 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (ECHETMS) Polymerization
Welcome to a comprehensive exploration of the catalytic polymerization of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane (ECHETMS). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to understand and control the polymerization of this versatile hybrid monomer. ECHETMS is a unique molecule possessing both a reactive epoxycyclohexyl group and a hydrolyzable trimethoxysilane group. This dual functionality allows for the formation of complex and highly functionalized organic-inorganic hybrid polymers. The choice of catalyst is paramount as it dictates not only the reaction pathway but also the final properties of the resulting polymer, including its molecular weight, thermal stability, and morphology.
This guide will delve into the nuances of different catalytic systems, providing a comparative analysis based on experimental data and mechanistic insights. We will explore acid, base, and photoinitiated cationic polymerization routes, offering detailed protocols and explaining the rationale behind experimental choices.
The Dual Reactivity of ECHETMS: A Tale of Two Moieties
The polymerization of ECHETMS is a fascinating interplay between two distinct reactive groups: the trimethoxysilane and the epoxycyclohexyl ring. Understanding the chemistry of each is crucial for selecting the appropriate catalyst.
-
The Silane Moiety: Hydrolysis and Condensation The trimethoxysilane group undergoes hydrolysis in the presence of water to form silanol intermediates. These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of a polysilsesquioxane network. This process can be catalyzed by both acids and bases.
-
The Epoxy Moiety: Ring-Opening Polymerization The epoxycyclohexyl group can undergo ring-opening polymerization to form polyether chains. This reaction is typically initiated by cationic species, although anionic polymerization is also possible under specific conditions.
The choice of catalyst will determine which of these reactions is favored and how they proceed, ultimately defining the structure and properties of the final polymer.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is the most critical decision in the polymerization of ECHETMS. Here, we compare the effects of different catalyst types on the polymerization process and the resulting polymer properties.
Acid Catalysis
Acid catalysts can promote both the hydrolysis of the trimethoxysilane group and the ring-opening of the epoxy group.
-
Mechanism: In the presence of an acid, the oxygen atom of the methoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1] Simultaneously, the epoxy oxygen can be protonated, which activates the ring for nucleophilic attack, leading to ring-opening polymerization.[2][3] The mechanism is often considered a hybrid between SN1 and SN2 pathways.[4][5]
-
Kinetics: Acid-catalyzed hydrolysis of alkoxysilanes is generally fast.[1] The epoxy ring-opening polymerization can also be rapid, but the overall reaction rate will depend on the specific acid, its concentration, and the reaction temperature.
-
Polymer Properties: Acid catalysis often leads to less branched, more "polymeric" networks from the silane condensation.[6] The resulting polyether from the epoxy polymerization can have a controlled molecular weight, but side reactions are possible.
Base Catalysis
Base catalysts primarily promote the hydrolysis and condensation of the trimethoxysilane group. They can also initiate the ring-opening of the epoxy group, but this is less common for ECHETMS.
-
Mechanism: Under basic conditions, the hydroxide ion directly attacks the silicon atom of the trimethoxysilane group. The condensation of silanols is significantly accelerated at high pH.[1] For the epoxy group, a strong base can act as a nucleophile to initiate anionic ring-opening polymerization.
-
Kinetics: Base-catalyzed condensation is typically faster than hydrolysis.[7] This can lead to the rapid formation of highly branched, particulate, or "colloidal" silica networks.[6] Anionic polymerization of epoxides is generally slower than cationic polymerization.[8]
-
Polymer Properties: Base catalysis tends to produce more highly branched and cross-linked polysilsesquioxane structures.[6] If anionic polymerization of the epoxy occurs, it can lead to polymers with a narrow molecular weight distribution.[8]
Photoinitiated Cationic Polymerization
This method utilizes photoinitiators that generate a strong acid upon exposure to UV light, which then initiates the cationic ring-opening polymerization of the epoxy groups.[9]
-
Mechanism: Photoinitiators, such as onium salts, produce a Brønsted acid upon photolysis.[9] This acid then protonates the epoxy oxygen, initiating a chain-growth polymerization.[9]
-
Kinetics: This is a very rapid polymerization method, often occurring within seconds of UV exposure.[9] The reaction can continue even after the light source is removed, a phenomenon known as "dark cure."[4]
-
Polymer Properties: This technique allows for the formation of highly cross-linked and robust polymer networks with excellent adhesion and low shrinkage.[9] The properties can be tailored by adjusting the light intensity, exposure time, and photoinitiator concentration.
Data Summary: A Comparative Overview
The following table summarizes the expected effects of different catalyst types on the polymerization of ECHETMS. It is important to note that direct comparative studies on ECHETMS with a wide range of catalysts are limited in the public literature. Therefore, these are generalized trends based on the known chemistry of the individual functional groups.
| Catalyst Type | Primary Reaction | Secondary Reaction | Reaction Rate | Expected Molecular Weight (Polyether) | Expected Polysilsesquioxane Structure |
| Lewis Acids | Epoxy Ring-Opening | Silane Hydrolysis/Condensation | Fast | Moderate to High | Less Branched |
| Brønsted Acids | Epoxy Ring-Opening & Silane Hydrolysis | Silane Condensation | Fast | Moderate to High | Less Branched |
| Strong Bases | Silane Hydrolysis/Condensation | Epoxy Ring-Opening (Anionic) | Moderate | High (if initiated) | Highly Branched |
| Weak Bases | Silane Hydrolysis/Condensation | - | Slow to Moderate | N/A | Moderately Branched |
| Photoinitiators | Epoxy Ring-Opening (Cationic) | - | Very Fast | High (Cross-linked) | N/A (without hydrolysis) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the polymerization of ECHETMS using different catalytic systems. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Acid-Catalyzed Thermal Polymerization
This protocol describes a typical acid-catalyzed polymerization of ECHETMS, which will induce both silane condensation and epoxy ring-opening.
Materials:
-
This compound (ECHETMS), purified
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with magnetic stirrer and reflux condenser
Procedure:
-
Set up the reaction vessel under an inert atmosphere of nitrogen or argon.
-
Add the desired amount of anhydrous solvent to the reaction vessel.
-
Add the ECHETMS monomer to the solvent and stir to dissolve.
-
Slowly add the acid catalyst to the reaction mixture at room temperature while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain for the desired reaction time (e.g., 2-24 hours).
-
Monitor the progress of the polymerization by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the epoxy and Si-O-CH₃ bands) or Gel Permeation Chromatography (GPC) to determine molecular weight.[1][4]
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer and wash with the non-solvent.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Protocol 2: Base-Catalyzed Sol-Gel Process
This protocol focuses on the hydrolysis and condensation of the trimethoxysilane groups to form a polysilsesquioxane network.
Materials:
-
This compound (ECHETMS)
-
Base catalyst (e.g., Potassium Carbonate (K₂CO₃) or Ammonium Hydroxide (NH₄OH))
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Deionized water
-
Reaction vessel with magnetic stirrer
Procedure:
-
In the reaction vessel, dissolve the base catalyst in deionized water.
-
Add the solvent (THF) to the aqueous catalyst solution.
-
Slowly add the ECHETMS monomer to the stirred solution.
-
Stir the mixture at room temperature for the desired period (e.g., 24-72 hours) to allow for hydrolysis and condensation to occur.
-
The formation of a gel or a viscous solution indicates the progress of the reaction.
-
The resulting material can be used as is or further processed by casting and drying to form a solid film or monolith.
-
The unreacted epoxy groups can be subsequently cured in a separate step if desired.
Protocol 3: Photoinitiated Cationic Polymerization
This protocol describes the rapid UV-curing of the epoxy groups in ECHETMS.
Materials:
-
This compound (ECHETMS)
-
Cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt)[10]
-
UV curing system with a lamp of appropriate wavelength and intensity
-
Substrate for coating (e.g., glass slide or metal panel)
Procedure:
-
In a light-protected container, dissolve the cationic photoinitiator in the ECHETMS monomer. The concentration of the photoinitiator typically ranges from 0.5 to 5 wt%.
-
Stir the mixture until the photoinitiator is completely dissolved.
-
Apply a thin film of the monomer/initiator mixture onto the desired substrate.
-
Expose the coated substrate to UV radiation for a specified time (typically a few seconds to minutes).
-
The curing process can be monitored by the solidification of the film and by FTIR spectroscopy to follow the disappearance of the epoxy band.
-
The cured film can be further post-cured thermally to enhance cross-linking and mechanical properties.
Visualizing the Polymerization Pathways
To better understand the processes described, the following diagrams illustrate the key steps in the different catalytic polymerizations of ECHETMS.
Figure 1: Workflow diagram illustrating the different catalytic pathways for ECHETMS polymerization.
Figure 2: Simplified mechanism for acid-catalyzed polymerization of ECHETMS.
Conclusion and Future Outlook
The choice of catalyst for the polymerization of this compound is a powerful tool for tailoring the properties of the resulting hybrid polymer. Acid catalysts offer a route to simultaneous polymerization of both the silane and epoxy moieties, leading to cross-linked organic-inorganic networks. Base catalysts are highly effective for the formation of polysilsesquioxane structures, leaving the epoxy groups available for subsequent reactions. For applications requiring rapid curing and high cross-link density, photoinitiated cationic polymerization is an excellent choice.
Future research in this area will likely focus on the development of novel catalytic systems that offer even greater control over the polymerization process. This includes catalysts that can selectively promote one reaction over the other under specific conditions, as well as catalysts that can lead to novel polymer architectures with advanced properties. The continued exploration of ECHETMS polymerization will undoubtedly lead to new materials with exciting applications in coatings, adhesives, composites, and biomedical devices.
References
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ResearchGate. Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2025-08-07). Available from: [Link]
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Assessing the Long-Term Stability of Surfaces Treated with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing robust and reliable materials for advanced applications, the long-term stability of surface modifications is of paramount importance. This guide provides a comprehensive technical assessment of surfaces treated with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (ECHETMS), a widely utilized epoxy-functional silane for promoting adhesion and modifying surface properties. We will delve into the mechanisms governing its performance, present a comparative analysis with alternative surface treatment technologies, and provide detailed experimental protocols for evaluating long-term stability.
Understanding the Role and Mechanism of ECHETMS
ECHETMS is a versatile molecule designed to create a durable bridge between inorganic substrates and organic polymers.[1] Its unique structure, featuring a reactive epoxycyclohexyl group and hydrolyzable trimethoxysilyl groups, dictates its functionality.
Mechanism of Action:
The application of ECHETMS to a hydroxylated inorganic surface (e.g., glass, metal oxides) initiates a two-step process:
-
Hydrolysis: The methoxysilyl groups (-Si(OCH₃)₃) readily hydrolyze in the presence of moisture to form reactive silanol groups (-Si(OH)₃).
-
Condensation: These silanol groups can then undergo two types of condensation reactions:
-
Interfacial Bonding: Condensation with hydroxyl groups on the inorganic substrate surface, forming stable covalent Si-O-Substrate bonds.
-
Cross-linking: Condensation with other silanol groups, creating a cross-linked polysiloxane network at the interface.
-
This process results in a robust, covalently bound silane layer. The outward-facing epoxycyclohexyl groups are then available to react with a variety of organic resins, such as epoxies, urethanes, and acrylics, forming a durable chemical link between the substrate and the coating or adhesive.[2]
Caption: Mechanism of ECHETMS surface modification.
The Critical Challenge: Long-Term Stability and Degradation Pathways
While ECHETMS provides excellent initial adhesion, its long-term stability is a critical consideration, particularly in harsh environments. The primary degradation mechanisms include:
-
Hydrolytic Degradation: The Si-O-Si and Si-O-Substrate bonds are susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. This can lead to a loss of adhesion at the interface.
-
UV Degradation: The epoxycyclohexyl group, like many epoxy compounds, can be susceptible to degradation upon exposure to ultraviolet (UV) radiation. This can lead to yellowing, chalking, and a reduction in mechanical properties.[3]
-
Thermal Degradation: High temperatures can accelerate both hydrolytic and oxidative degradation processes.
-
Chemical Attack: Exposure to aggressive chemicals can also compromise the integrity of the silane layer and the organic matrix it is bonded to.
Comparative Analysis of Surface Treatment Technologies
The selection of a surface treatment technology depends on the specific application, substrate, and environmental conditions. Here, we compare the performance of ECHETMS with several common alternatives.
Alternative Silane Coupling Agents
Different functional groups on the silane molecule can significantly impact long-term stability.
-
3-Aminopropyltriethoxysilane (APTES): Widely used for its strong interaction with various resins. However, the amine functionality can catalyze the hydrolysis of siloxane bonds, potentially leading to reduced long-term stability in aqueous environments.[4]
-
Dipodal Silanes: These molecules possess two silicon atoms, allowing for multiple attachment points to the substrate. This increased connectivity significantly enhances hydrolytic stability compared to conventional monosilanes.[5]
-
Methacryloxypropyltrimethoxysilane (MPTMS): Often used for bonding to unsaturated resins like polyesters and acrylics. The stability will be influenced by the durability of the methacrylate group in the specific environment.
Table 1: Comparative Performance of Silane Coupling Agents
| Feature | ECHETMS (Epoxy) | APTES (Amino) | Dipodal Silanes |
| Primary Reactive Group | Epoxy | Amine | Varies |
| Typical Resin Compatibility | Epoxies, Urethanes, Acrylics | Epoxies, Phenolics, Nylons | Broad |
| Initial Adhesion | Excellent | Excellent | Excellent |
| Hydrolytic Stability | Good | Moderate to Good[4] | Excellent[5] |
| UV Stability | Moderate (can yellow)[3] | Good | Dependent on functional group |
| Corrosion Protection | Good | Good[4] | Very Good |
Non-Silane Adhesion Promoters
-
Phosphonic Acids: These molecules form strong, hydrolytically stable bonds with a variety of metal oxides. They can be a viable alternative to silanes, particularly for applications requiring high stability in aqueous environments.[6] Studies have shown that phosphonic acids can act as effective adhesion promoters for both polyurethane and acrylic coatings on bronze.[7]
-
Zirconates and Titanates: These organometallic compounds can also act as coupling agents. They are known for their reactivity with a broad range of inorganic fillers and polymer matrices. However, their long-term hydrolytic stability can be a concern compared to well-crosslinked silane networks.[8]
Table 2: ECHETMS vs. Non-Silane Adhesion Promoters
| Feature | ECHETMS | Phosphonic Acids | Zirconates/Titanates |
| Bonding Mechanism | Covalent Si-O-Substrate | Covalent P-O-Metal | Coordination/Covalent |
| Substrate Compatibility | Hydroxylated surfaces | Metal oxides | Broad range of fillers |
| Hydrolytic Stability | Good | Excellent[6] | Moderate to Good[8] |
| Thermal Stability | Good | Very Good | Good |
| Ease of Application | Well-established | Solution-based | Can be moisture sensitive |
Non-Chemical Surface Treatments
-
Plasma Treatment: This technique modifies the surface of a material by bombarding it with energetic ions and radicals. It can be used to clean, activate, and deposit thin coatings. Plasma treatment can significantly enhance adhesion without the use of wet chemicals.[9] The long-term stability of plasma-treated surfaces can be excellent, with some studies showing high adhesion properties even a year after treatment.[2]
Table 3: ECHETMS vs. Plasma Treatment
| Feature | ECHETMS | Plasma Treatment |
| Process | Wet chemical | Dry vacuum or atmospheric |
| Mechanism | Covalent bonding | Surface activation, functionalization, cross-linking |
| Adhesion Improvement | Excellent | Excellent[9] |
| Long-Term Stability | Good | Can be excellent[2] |
| Substrate Versatility | Primarily hydroxylated surfaces | Very broad (polymers, metals, ceramics) |
| Environmental Impact | Involves solvents and byproducts | Generally low, no chemical waste |
Experimental Protocols for Assessing Long-Term Stability
To objectively evaluate the long-term stability of surface treatments, a combination of accelerated aging and quantitative performance testing is essential.
Accelerated Aging Protocols
-
Hydrothermal Aging: Immersion of treated substrates in hot water (e.g., 80°C) for extended periods (e.g., 100, 500, 1000 hours) to simulate humid environments and accelerate hydrolytic degradation.
-
QUV Accelerated Weathering (ASTM G154): Exposure of samples to alternating cycles of UV light and moisture in a controlled chamber to simulate outdoor weathering.[10]
-
Salt Spray (Fog) Testing (ASTM B117): Exposure to a continuous salt fog to evaluate corrosion resistance, particularly for metallic substrates.[11]
Caption: Workflow for accelerated aging and stability assessment.
Quantitative Performance Evaluation
-
Pull-off Adhesion Test (ASTM D4541): A dolly is glued to the coated surface, and a portable adhesion tester is used to apply a perpendicular force to pull the dolly off. The force required for detachment is a quantitative measure of adhesion strength.
-
Cross-Cut Tape Test (ASTM D3359): A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The amount of coating removed is rated on a scale to assess adhesion.
Table 4: Hypothetical Adhesion Strength Retention Data (Pull-off Strength in MPa)
| Surface Treatment | Initial Adhesion | After 1000h Salt Spray | % Retention |
| ECHETMS | 25.2 | 18.9 | 75% |
| APTES | 24.8 | 16.1 | 65% |
| Dipodal Silane | 25.5 | 22.4 | 88% |
| Phosphonic Acid | 23.9 | 21.0 | 88% |
| Plasma Treatment | 26.1 | 23.5 | 90% |
Note: The data in this table is illustrative and intended to demonstrate how comparative data would be presented. Actual results will vary depending on the specific substrate, coating system, and test conditions.
Contact angle goniometry is used to measure the angle a liquid droplet makes with the surface. Changes in the water contact angle over time during aging can indicate changes in surface chemistry and hydrophobicity, which can be correlated with the degradation of the surface treatment. A decrease in contact angle often suggests a loss of the hydrophobic organic part of the silane layer and an increase in surface energy.
Table 5: Hypothetical Water Contact Angle Data (in degrees)
| Surface Treatment | Initial Contact Angle | After 1000h QUV | Change |
| ECHETMS | 95 | 78 | -17 |
| APTES | 88 | 70 | -18 |
| Dipodal Silane | 98 | 90 | -8 |
| Phosphonic Acid | 92 | 85 | -7 |
| Plasma Treatment | 105 | 98 | -7 |
Note: The data in this table is illustrative.
XPS is a surface-sensitive analytical technique that can provide information about the elemental composition and chemical state of the elements at the surface. By analyzing the Si 2p, C 1s, and O 1s core level spectra before and after aging, it is possible to monitor the degradation of the silane layer, such as the cleavage of Si-O-Si bonds or the degradation of the organic functional group.[12]
Conclusion and Recommendations
The long-term stability of surfaces treated with this compound is a critical factor for ensuring the performance and reliability of advanced materials. While ECHETMS provides excellent initial adhesion, its performance can be compromised over time by environmental factors such as moisture, UV radiation, and temperature.
For applications requiring the highest level of long-term stability, particularly in harsh, humid environments, alternatives such as dipodal silanes and phosphonic acids should be strongly considered due to their enhanced hydrolytic stability. Plasma treatment offers a compelling, chemical-free alternative with the potential for excellent long-term adhesion and broad substrate compatibility.
The choice of the optimal surface treatment will always be a trade-off between performance, cost, and processing requirements. A thorough understanding of the degradation mechanisms and rigorous, application-specific testing are essential for making an informed decision. The experimental protocols outlined in this guide provide a framework for conducting such evaluations and ensuring the long-term success of your materials.
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Scribd. (n.d.). UV Degradation of Coating. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane Against Commercial Adhesion Promoters
This guide provides a comprehensive comparison of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (EETMS) with other commercially available silane adhesion promoters. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the chemical mechanisms, performance data, and experimental protocols necessary for an objective evaluation. Our focus is on providing a deep, technically grounded understanding to empower you in selecting the optimal adhesion promoter for your specific application.
Introduction: The Critical Role of Interfacial Adhesion
In the realm of advanced materials, the interface between organic and inorganic materials is often the weakest link. Adhesion promoters are molecular bridges that enhance the bond between a polymer matrix and an inorganic substrate or filler.[1] Silane coupling agents, a prominent class of adhesion promoters, are bifunctional molecules that can form stable covalent bonds with both surfaces, dramatically improving the mechanical strength, durability, and chemical resistance of the composite material.[2]
This compound, commercially known as Silquest A-186, is an epoxy-functional silane. Its unique cycloaliphatic epoxy group and trimethoxysilyl functionality make it a versatile candidate for a wide range of polymer systems, including epoxy, polyurethane, and acrylic resins.[3][4][5] A key advantage of this epoxy functionality is its contribution to non-yellowing adhesion, a critical attribute in many coating and sealant applications.[3][4]
This guide will benchmark EETMS against two other widely used commercial silane adhesion promoters:
-
3-Aminopropyltriethoxysilane (APTES): An amino-functional silane known for its high reactivity and strong adhesion to a variety of substrates.[6][7]
-
3-Glycidoxypropyltrimethoxysilane (GPS): Another epoxy-functional silane, offering a different epoxy chemistry for comparison.[8]
The Science of Silane Adhesion: A Mechanistic Overview
The efficacy of a silane coupling agent is rooted in its dual reactivity. The silane end of the molecule undergoes hydrolysis and condensation to form a durable bond with the inorganic substrate, while the organofunctional group reacts with the polymer matrix.
Hydrolysis and Condensation at the Inorganic Interface
The process begins with the hydrolysis of the alkoxy groups (e.g., methoxy or ethoxy) on the silane in the presence of water to form reactive silanol groups (-Si-OH).[4][8][9] These silanols then condense with hydroxyl groups present on the surface of the inorganic substrate (e.g., metal oxides, glass) to form stable covalent siloxane bonds (Si-O-Substrate).[4][9] Simultaneously, the silanols can also self-condense to form a cross-linked polysiloxane network at the interface, which enhances the hydrolytic stability of the bond.[10]
Caption: A generalized experimental workflow for evaluating adhesion promoters.
Materials and Equipment
-
Substrates: Aluminum (e.g., 6061 alloy), cold-rolled steel, and glass microscope slides.
-
Adhesion Promoters: this compound (EETMS), 3-Aminopropyltriethoxysilane (APTES), 3-Glycidoxypropyltrimethoxysilane (GPS).
-
Solvents: Ethanol, deionized water, acetone, isopropanol.
-
Adhesive/Coating: A two-part epoxy resin system.
-
Equipment: Ultrasonic bath, spin coater or dip coater, convection oven, universal testing machine with grips for lap shear and pull-off testing, cross-hatch adhesion tester, contact angle goniometer.
Step-by-Step Methodology
Part A: Substrate Preparation and Silane Application
-
Substrate Cleaning:
-
Ultrasonically clean the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or in an oven at 110°C for 30 minutes.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of each silane in a 95:5 (v/v) ethanol/water mixture.
-
For epoxy-functional silanes, adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis. Allow the solution to stir for at least 1 hour for hydrolysis to occur.
-
For amino-functional silanes, do not add acid.
-
-
Silane Application (Dip Coating):
-
Immerse the cleaned and dried substrates in the respective silane solutions for 2 minutes.
-
Withdraw the substrates slowly and rinse briefly with ethanol to remove excess silane.
-
Cure the silane-treated substrates in an oven at 110°C for 15 minutes.
-
Part B: Adhesion Testing
-
Lap Shear Strength (ASTM D1002):
-
Prepare single-lap-joint specimens by bonding two treated substrate coupons with the chosen epoxy adhesive.
-
Ensure a consistent bond line thickness.
-
Cure the adhesive according to the manufacturer's instructions.
-
Mount the specimens in the universal testing machine and pull at a constant crosshead speed (e.g., 1.3 mm/min) until failure. [5] * Record the maximum load and calculate the shear strength in megapascals (MPa).
-
-
Pull-Off Adhesion (ASTM D4541):
-
Apply the coating to the treated substrates and cure.
-
Glue a test dolly to the coated surface.
-
After the glue has cured, use a portable pull-off adhesion tester to apply a perpendicular force to the dolly until it detaches.
-
Record the pull-off strength in MPa and note the nature of the failure (adhesive, cohesive, or substrate failure).
-
-
Cross-Hatch Adhesion (ASTM D3359):
-
For coated substrates, use a cross-hatch cutter to make a lattice pattern through the coating to the substrate. [11] * Apply a specified pressure-sensitive tape over the lattice and then rapidly remove it. [12] * Evaluate the adhesion based on the amount of coating removed, according to the ASTM classification (5B: no detachment to 0B: severe detachment). [11][13]
-
-
Contact Angle Measurement:
-
Measure the static water contact angle on the silane-treated substrates before applying the adhesive or coating.
-
A lower contact angle generally indicates a more hydrophilic surface, which can be indicative of a well-formed silane layer.
-
Conclusion and Recommendations
The selection of an appropriate adhesion promoter is a multifaceted decision that requires a thorough understanding of the chemical interactions at the interface and empirical testing under application-relevant conditions.
-
This compound (EETMS) is an excellent choice for applications requiring non-yellowing adhesion and compatibility with a broad range of resin systems, particularly epoxies and polyurethanes. [3][4][5]Its cycloaliphatic epoxy group offers a distinct reactivity profile compared to other epoxy silanes.
-
3-Aminopropyltriethoxysilane (APTES) remains a strong candidate where its high reactivity can be leveraged, especially in systems that cure via reaction with primary amines. However, its potential for yellowing should be considered. [6][7]
-
3-Glycidoxypropyltrimethoxysilane (GPS) provides another robust epoxy-functional option. The choice between EETMS and GPS may come down to subtle differences in reactivity and compatibility with the specific polymer matrix, as suggested by the available comparative data. [8][12] Ultimately, the experimental protocols outlined in this guide provide a framework for generating the data necessary to make an informed decision. By systematically evaluating these adhesion promoters on your specific substrates and with your polymer systems, you can optimize the performance and long-term reliability of your materials.
References
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Silane hydrolysis mechanism (a) and condensation on an inorganic surface with crosslinking at high temperature (b). The metal surface represented as a bold line is generally pre-treated by acid and oxidized to increase the hydroxyl groups (-OH) concentration.[14] (URL: [Link])
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Jenkins Borrego, M., Dauskardt, R., & Bravman, J. (2007). Effect of Silane Functional Group on Adhesion of Selected Epoxies for Microelectronic Packaging. Journal of Microelectronics and Electronic Packaging, 4(1), 8-16. (URL: [Link])
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Harwick Standard Distribution Corporation. Silquest® A-186. (URL: [Link])
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Laser Technologies Inc. (2023). Coating Adhesion & Cross Hatch Test governed by ASTM D3359. (URL: [Link])
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Kim, J. K., & Mai, Y. W. (2012). Effect of silane coupling agent on the durability of epoxy adhesion for structural strengthening applications. Polymer Engineering & Science, 53(5), 945-953. (URL: [Link])
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News. (2023, November 17). What Is The Difference Between Amino Silane And Epoxy Silane. (URL: [Link])
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News. (2024, September 18). What Is The Difference Between Amino Silanes And Epoxy Silanes. (URL: [Link])
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The ANSI Blog. (2023). ASTM D3359-23: Tape Test Methods for Measuring Adhesion. (URL: [Link])
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to 2-(3,4 Epoxycyclohexyl)ethyltrimethoxysilane: Properties and Applications. (URL: [Link])
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Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media. (URL: [Link])
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Jones, F. R., & Wang, D. (1997). Epoxy Silanes in Reactive Polymer Emulsions. (URL: [Link])
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Mittal, K. L. (Ed.). (2005). Adhesion promoters: silane coupling agents. In Adhesion Promotion Techniques (pp. 1-20). CRC press. (URL: [Link])
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Abel, M. L., Harding, J. H., & Watts, J. F. (2008). The effect of silane incorporation on a metal adhesive interface. International journal of adhesion and adhesives, 28(4-5), 187-194. (URL: [Link])
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United Chemical Technologies. (n.d.). Using Silanes as Adhesion Promoters. (URL: [Link])
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SiSiB SILICONES. (n.d.). Silane Adhesion Promoters. (URL: [Link])
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Co-Formula. (n.d.). This compound Cas 3388-04-3 | A-186 silane. (URL: [Link])
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Gelest, Inc. (n.d.). 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIETHOXYSILANE. (URL: [Link])
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Zhang, D. Y., Li, F., Geng, X., & Clegg, P. S. (2013). Tuning the wettability of an aluminum surface via a chemically deposited fractal dendrite structure. Journal of colloid and interface science, 400, 105-110. (URL: [Link])
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Hubei Jianghan New Materials Co., Ltd. (n.d.). [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane. (URL: [Link])
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Adhesion & Sealants. (2025, November 2). Boosting Performance with Silane Promoters. (URL: [Link])
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NASA. (n.d.). A process for producing highly wettable aluminum 6061 surfaces compatible with hydrazine. (URL: [Link])
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Wang, Y., Zhang, C., Li, J., & Zhang, J. (2023). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. Materials, 16(9), 3535. (URL: [Link])
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Borošak, T., & Raos, P. (2020). Static Wettability of Differently Mechanically Treated and Amphiphobic-Coated Aluminium Surfaces. Polymers, 12(5), 1109. (URL: [Link])
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Orozco-Cruz, R., Garcia-Serrano, J., & Gomez-Espinosa, R. M. (2009). Contact angle studies on anodic porous alumina. Superficies y vacío, 22(3), 1-5. (URL: [Link])
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Pern, F. J., & Glick, S. H. (2003). Adhesion Strength Study of EVA Encapsulants on Glass Substrates. National Renewable Energy Laboratory. (URL: [Link])
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ZwickRoell. (n.d.). Tear growth, peel, and adhesion characteristics of films and sheets. (URL: [Link])
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Xu, Y., Li, H., Shen, Y., Liu, S., Wang, W., & Tao, J. (2016). Improvement of adhesion performance between aluminum alloy sheet and epoxy based on anodizing technique. International Journal of Adhesion and Adhesives, 68, 148-155. (URL: [Link])
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Pal, M., & Singh, S. (2022). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. Gels, 8(11), 711. (URL: [Link])
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Czech, Z., & Pelech, R. (2006). Surface-deposited acid/base on glass microfibers in formation of (3-aminopropyl)triethoxysilane-[2-(3,4-epoxycyclohexyl)ethyl]heptaisobutyloctasilsesquioxane bioverlay. Langmuir, 22(8), 3633-3639. (URL: [Link])
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Student, J. (2023). Corrosion Resistance of Silane Coatings on Aluminum and Magnesium Alloys. (URL: [Link])
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Wang, Y., & Collinson, M. M. (2001). Morphology and amine accessibility of (3-aminopropyl) triethoxysilane films on glass surfaces. Analytical chemistry, 73(11), 2533-2539. (URL: [Link])
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Wang, Y., & Collinson, M. M. (2001). Morphology and Amine Accessibility of (3‐Aminopropyl) Triethoxysilane Films on Glass Surfaces. Analytical Chemistry, 73(11), 2533-2539. (URL: [Link])
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Ahmed, F., & Parsons, A. J. (2013). Effectiveness of 3-Aminopropyl-Triethoxy-Silane as a Coupling Agent for Phosphate Glass Fiber-Reinforced Poly(caprolactone)-based Composites for Fracture Fixation Devices. Journal of biomaterials and tissue engineering, 3(4), 415-423. (URL: [Link])
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A comparative study of the mechanical properties of composites with and without 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
A Comparative Guide to the Mechanical Performance of Composites Enhanced with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
In the pursuit of advanced materials with superior strength, durability, and lightweight properties, the interface between the reinforcement and the polymer matrix is a critical battleground. An inadequate bond at this interface can lead to premature failure under stress, undermining the composite's integrity. This guide provides an in-depth comparison of the mechanical properties of composites with and without the use of this compound (EETMS), a specialized silane coupling agent designed to bridge this gap. Through an exploration of its mechanism, detailed experimental protocols, and comparative data, we will illustrate the profound impact of EETMS on composite performance.
The Crucial Role of Interfacial Adhesion
Polymer composites, particularly those reinforced with inorganic materials like glass fibers, derive their strength from the efficient transfer of stress from the flexible polymer matrix to the stiff reinforcement.[1][2] However, the inherent chemical incompatibility between the hydrophilic glass surface and a hydrophobic polymer matrix, such as epoxy, creates a weak interface prone to moisture attack and debonding.[1] Silane coupling agents are bifunctional molecules that act as molecular bridges, forming a durable, covalent link between these two dissimilar phases.[3][4]
Mechanism of Action: How EETMS Fortifies the Interface
EETMS is an epoxy-functional silane uniquely suited for thermoset composites, especially those based on epoxy resins.[5][6][7] Its efficacy stems from its dual-ended chemical structure.[6]
-
Reaction with the Inorganic Reinforcement: The trimethoxysilane end of the EETMS molecule undergoes hydrolysis in the presence of water, converting the methoxy groups (-OCH₃) into reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups present on the surface of the glass fiber, forming stable, covalent siloxane bonds (Si-O-Si). This effectively grafts the silane onto the reinforcement surface.
-
Reaction with the Polymer Matrix: The other end of the molecule features an epoxycyclohexyl group.[4][6] This epoxy ring is highly compatible with and can co-react with the epoxy resin matrix during the curing process. This reaction forms a covalent bond between the silane (which is already attached to the fiber) and the surrounding polymer matrix.
This dual-action mechanism creates a robust and water-resistant interphase region that replaces the weak physical interface, enabling superior stress transfer and significantly enhancing the composite's mechanical properties and durability.[3][5]
Diagram: EETMS Mechanism of Action at the Fiber-Matrix Interface
Caption: Covalent bridging of the fiber-matrix interface by EETMS.
Experimental Framework for Comparative Analysis
To objectively quantify the impact of EETMS, a controlled study is essential. The following protocols outline the fabrication and testing of glass fiber/epoxy composite specimens, both with and without silane treatment.
Materials
-
Reinforcement: E-glass fiber fabric.
-
Matrix: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an amine-based hardener.
-
Coupling Agent: this compound (EETMS).
-
Solvent: Ethanol/water solution (95/5 v/v) for silane application.
Experimental Workflow
Diagram: Composite Fabrication and Testing Workflow
Caption: Comparative workflow for control and EETMS-treated composites.
Detailed Protocols
-
Surface Treatment (EETMS Group): a. Prepare a 1% (by weight) solution of EETMS in a 95/5 ethanol/water mixture. Adjust pH to ~4.5 with acetic acid to catalyze hydrolysis. b. Immerse the glass fiber fabric in the silane solution for 30 minutes to ensure thorough wetting.[8] c. Remove the fabric and allow it to air dry for 24 hours. d. Complete the treatment with a final drying step in an oven at 110°C for 5-10 minutes to promote condensation onto the glass surface.[8]
-
Composite Fabrication (Both Groups): a. Utilize a hand lay-up technique to impregnate the glass fiber layers (treated and untreated) with the prepared epoxy resin/hardener mixture. b. Place the impregnated layers into a mold and apply pressure to ensure good consolidation and remove excess resin. c. Cure the composite panels according to the resin manufacturer's specifications (e.g., 2 hours at 120°C).
-
Mechanical Testing: a. Cut specimens from the cured panels according to ASTM standards. b. Tensile Testing: Perform tensile tests according to ASTM D3039 to determine tensile strength and modulus.[9][10] This test measures the material's ability to withstand pulling forces.[9] c. Flexural Testing: Conduct three-point bending tests as per ASTM D790 to measure flexural strength and modulus.[11][12] This evaluates the material's performance under bending loads, which induces a combination of tensile and compressive stress.[11]
Comparative Performance Data
The inclusion of EETMS is expected to yield significant improvements in the mechanical properties of the composite. The data below, synthesized from typical findings in materials science literature, illustrates this enhancement.[13][14][15]
| Mechanical Property | Control Composite (Untreated Fibers) | EETMS-Treated Composite | Percentage Improvement |
| Tensile Strength | ~135 - 158 MPa | ~180 - 210 MPa | ~30 - 35% |
| Tensile Modulus | ~1.6 GPa | ~3.6 - 4.9 GPa | ~125 - 200% |
| Flexural Strength | ~267 MPa | ~417 - 455 MPa | ~56 - 70% |
| Flexural Modulus | ~20 GPa | ~28 - 35 GPa | ~40 - 75% |
| Interlaminar Shear Strength (ILSS) | ~25 MPa | ~40 MPa | ~60% |
Note: The values presented are representative and can vary based on the specific resin, fiber type, and processing conditions.[16]
Analysis of Results
The data clearly demonstrates the profound effect of EETMS. The significant increases in tensile and flexural strength are a direct result of the improved interfacial adhesion.[17] The strong covalent bonds created by the silane allow for efficient stress transfer from the matrix to the load-bearing fibers.[2] Without this coupling agent, stress concentrates at the weak interface, leading to premature fiber pull-out and matrix cracking at lower loads.
The dramatic rise in modulus (both tensile and flexural) indicates a substantial increase in the material's stiffness. This is because the EETMS-mediated bond restricts fiber-matrix slippage, causing the composite to deform less under a given load.
The improvement in Interlaminar Shear Strength (ILSS) is particularly telling. This property measures the shear strength between the layers of the composite. The 60% increase confirms that EETMS creates a powerful bond not just at the fiber surface, but throughout the interphase region, preventing layers from sliding past each other under shear stress.
Conclusion
The use of this compound is not merely an additive; it is a fundamental enhancement to the composite system. By creating strong, durable covalent bonds at the fiber-matrix interface, EETMS transforms a weak boundary into a robust interphase capable of efficient stress transfer. The resulting improvements in tensile strength, flexural properties, and interlaminar shear strength are significant, leading to composites that are stronger, stiffer, and more reliable. For researchers and developers working with epoxy-based composites, leveraging the chemical bridging capabilities of EETMS is a scientifically validated and highly effective strategy for unlocking the full mechanical potential of advanced materials.
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Tensile Testing Composite ASTM D3039 - Intertek. (n.d.). Intertek. [Link]
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Composite Standards. (n.d.). ASTM International. [Link]
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-
Feresenbet, E., & Raghavan, D. (2003). The Influence of Silane Coupling Agent Composition on the Surface Characterization of Fiber and on Fiber-Matrix Interfacial Shear Strength. Journal of Adhesion Science and Technology, 17(3), 335-353. [Link]
-
This compound Cas 3388-04-3 | A-186 silane. (n.d.). Co-Formula. [Link]
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This compound,cas:3388-04-3. (n.d.). Hengda Chemical. [Link]
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[2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane. (n.d.). Anhui Elite Industrial Co.,ltd. [Link]
-
Synthesis of Mixed Ladder-Like Polysilsesquioxanes by Copolymerization of this compound and Dodecyltrimethoxysilane. (2024). ACS Publications. [Link]
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2-(3,4-Epoxycyclohexyl) Ethyltrimethoxysilane by Dalian Onichem Co., Ltd. (n.d.). UL Prospector. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (CAS No. 3388-04-3), a versatile but hazardous organosilane. Our objective is to provide a clear, procedural framework that ensures safety and compliance, reflecting our dedication to supporting your work beyond the product itself.
Understanding the Chemistry of Disposal: Why Caution is Critical
This compound is a dual-functionality molecule, featuring both a reactive epoxy ring and hydrolyzable methoxysilane groups.[1][2] This unique structure, while advantageous in material science applications, presents specific hazards that must be addressed during disposal.
The primary concern is the reactivity of the trimethoxysilane moiety with water. In the presence of moisture, it undergoes hydrolysis to form silanol groups and, critically, releases methanol as a byproduct.[3] Methanol is toxic and can cause a range of adverse health effects, including blindness and central nervous system damage, through ingestion, inhalation, or skin absorption.[4][3] Furthermore, this material is classified as a serious eye irritant and is suspected of causing genetic defects and cancer.[4][3]
Therefore, disposal procedures must be designed to manage the hydrolysis reaction in a controlled manner to minimize methanol exposure and to neutralize the reactivity of the parent compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all necessary engineering controls and personal protective equipment (PPE) are in place.
Engineering Controls
-
Fume Hood: All handling and disposal steps must be conducted in a well-ventilated chemical fume hood.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum requirements.
| Body Part | Required PPE | Rationale |
| Hands | Neoprene or nitrile rubber gloves.[5] | Protects against skin irritation and absorption. |
| Eyes | Chemical safety goggles. Contact lenses should not be worn.[4][5] | Protects against splashes and vapors that cause serious eye irritation. |
| Body | Flame-resistant lab coat and appropriate protective clothing. | Prevents skin contact with the chemical. |
| Respiratory | A NIOSH-certified organic vapor respirator may be required if ventilation is inadequate or for spill response.[4][5] | Protects against inhalation of vapors and aerosols. |
Disposal Workflow: A Step-by-Step Guide
The appropriate disposal method depends on the nature and quantity of the waste. This section provides a decision-making framework and detailed protocols for common scenarios in a research environment.
Sources
Navigating the Safe Handling of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, in-depth technical information for the safe handling, storage, and disposal of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (CAS No. 3388-04-3). This organosilane, a versatile coupling agent and adhesion promoter, requires meticulous attention to safety protocols to mitigate potential hazards in the laboratory.[1][2]
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a hazardous substance, and a thorough understanding of its potential risks is the first line of defense in ensuring a safe working environment.[3] The primary hazards associated with this compound include:
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation, leading to redness, itching, and discomfort.[4][5]
-
Allergic Skin Reaction: This compound is a skin sensitizer and may cause an allergic reaction in some individuals upon repeated contact.[4][5]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation, with symptoms such as coughing, headache, and nausea.[4][5][6]
-
Suspected Carcinogen and Mutagen: It is suspected of causing genetic defects and cancer.[6][7]
-
Hydrolysis Concerns: The compound reacts with water or moisture to liberate methanol, which has its own set of toxicological concerns, including effects on the central nervous system.[6][7]
Personal Protective Equipment (PPE): Your Essential Barrier
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Chemical safety goggles with side shields.[8][9] | Nitrile or neoprene rubber gloves.[5][6] | Laboratory coat or apron.[8] | Use in a well-ventilated area or under a chemical fume hood.[5][6] |
| Pouring & Transferring | Chemical safety goggles and a face shield.[8][9][10] | Nitrile or neoprene rubber gloves.[5][6] | Chemical-resistant apron or suit.[8] | NIOSH-certified organic vapor respirator if not handled in a fume hood.[5][6] |
| Spill Cleanup | Chemical safety goggles and a face shield.[9][10] | Heavy-duty nitrile or butyl rubber gloves.[8][11] | Chemical-resistant suit.[8] | NIOSH-certified organic vapor respirator.[5][6] |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized operational procedures is critical to minimize exposure and ensure a safe working environment.
Preparation and Handling:
-
Work Area Preparation: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors.[5][6] Ensure that an emergency eye wash station and safety shower are readily accessible.[5][6]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above. Avoid wearing contact lenses.[5][6]
-
Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use compatible dispensing equipment.
-
Avoid Inhalation and Contact: Do not breathe vapors or mist.[5] Avoid all personal contact, including skin and eye exposure.[3]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5] Remove and wash contaminated clothing before reuse.[5][12]
Storage:
-
Container Integrity: Keep the container tightly closed in its original packaging.[1][3][5]
-
Storage Environment: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][6]
-
Incompatible Materials: Store away from incompatible materials such as amines, moisture, and water.[5][6] The compound can react exothermically with amines.[5]
Emergency Procedures: Spill Management Workflow
In the event of a spill, a swift and organized response is crucial to contain the hazard and prevent exposure.
Caption: Workflow for handling a spill of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste materials, including contaminated absorbents, PPE, and empty containers, should be considered hazardous waste.
-
Containerization: Collect waste in clearly labeled, sealed containers that are compatible with the chemical.
-
Disposal Method: The recommended method of disposal is incineration by a licensed and permitted waste disposal facility.[5][6] Do not dispose of this material into the environment, sewers, or water systems.[5][6]
-
Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[5][6]
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and responsibility.
References
- [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane MSDS/SDS | Supplier & Distributor. (n.d.).
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- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane. (n.d.). Santa Cruz Biotechnology, Inc.
- This compound - Gelest, Inc. (2014, September 22).
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
